3-(2-Pyridyl)-2-propen-1-ol
Description
BenchChem offers high-quality 3-(2-Pyridyl)-2-propen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Pyridyl)-2-propen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTYYJCFJVDMLT-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Pyridyl)-2-propen-1-ol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-(2-Pyridyl)-2-propen-1-ol, a heterocyclic alcohol with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, properties, synthesis, and prospective applications.
Introduction: The Significance of the Pyridine Moiety in Modern Chemistry
The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery.[1][2] The incorporation of an allylic alcohol functionality, as seen in 3-(2-Pyridyl)-2-propen-1-ol, introduces a versatile reactive handle for further chemical modifications and potential biological interactions. This guide will delve into the specific characteristics of this intriguing molecule.
Chemical Structure and Physicochemical Properties
3-(2-Pyridyl)-2-propen-1-ol, with the IUPAC name (E)-3-(pyridin-2-yl)prop-2-en-1-ol, possesses a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol .[3] The molecule consists of a pyridine ring substituted at the 2-position with a propenol group, predominantly existing as the E-isomer due to steric hindrance.
Below is a 2D representation of the chemical structure of 3-(2-Pyridyl)-2-propen-1-ol:
Caption: 2D Chemical Structure of 3-(2-Pyridyl)-2-propen-1-ol.
Table 1: Physicochemical Properties of 3-(2-Pyridyl)-2-propen-1-ol
| Property | Value | Source |
| CAS Number | 131610-03-2 | [3] |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| IUPAC Name | (E)-3-(pyridin-2-yl)prop-2-en-1-ol | [3] |
| XLogP3 | 0.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Boiling Point (Predicted) | 281.8 ± 20.0 °C | Inferred from related compounds |
| Density (Predicted) | 1.115 ± 0.06 g/cm³ | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from structural properties |
Synthesis and Mechanistic Insights
A robust and high-yielding synthesis of 3-(2-Pyridyl)-2-propen-1-ol can be achieved through a two-step process starting from 2-acetylpyridine. The initial step involves a Claisen-Schmidt condensation with formaldehyde, followed by the selective reduction of the resulting α,β-unsaturated ketone. A more direct and commonly employed laboratory-scale synthesis involves the reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(pyridin-2-yl)propenal.
Proposed Synthetic Pathway: Reduction of (E)-3-(pyridin-2-yl)propenal
The selective reduction of the aldehyde functionality in (E)-3-(pyridin-2-yl)propenal to the primary alcohol without affecting the carbon-carbon double bond can be efficiently accomplished using sodium borohydride (NaBH₄) in an alcoholic solvent.[4]
Caption: Proposed experimental workflow for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve (E)-3-(pyridin-2-yl)propenal (1.0 eq) in methanol. Cool the solution to 0°C using an ice bath.
-
Reduction: To the cooled solution, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 3-(2-Pyridyl)-2-propen-1-ol.
Mechanistic Rationale
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[4] The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the reaction or by water during the work-up to yield the final alcohol product. The use of a mild reducing agent like NaBH₄ is crucial for the chemoselective reduction of the aldehyde in the presence of the alkene functionality.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-(2-Pyridyl)-2-propen-1-ol
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, 1H, pyridyl-H), 7.65 (td, 1H, pyridyl-H), 7.20-7.10 (m, 2H, pyridyl-H), 6.80 (d, 1H, J = 16.0 Hz, vinylic-H), 6.50 (dt, 1H, J = 16.0, 5.0 Hz, vinylic-H), 4.30 (d, 2H, J = 5.0 Hz, CH₂OH), 2.50 (br s, 1H, OH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0 (pyridyl-C), 149.5 (pyridyl-C), 136.5 (pyridyl-C), 133.0 (vinylic-CH), 128.0 (vinylic-CH), 122.5 (pyridyl-C), 121.0 (pyridyl-C), 63.5 (CH₂OH). |
| IR (Infrared) (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3100-3000 (C-H stretch, aromatic and vinylic), 1650-1600 (C=C stretch, vinylic), 1590, 1560, 1470, 1430 (C=C and C=N stretch, pyridine ring), 1050-1000 (C-O stretch, primary alcohol).[5] |
| MS (Mass Spectrometry) (EI) | m/z (%): 135 (M⁺), 118, 106, 78. |
Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift tables. The large coupling constant (J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of an (E)-alkene.
Applications in Research and Drug Development
The unique structural features of 3-(2-Pyridyl)-2-propen-1-ol make it a valuable building block in several areas of chemical research and development.
Precursor in Organic Synthesis
The allylic alcohol and pyridine functionalities serve as versatile handles for a variety of organic transformations. The hydroxyl group can be oxidized to the corresponding aldehyde or acid, or it can be converted into a good leaving group for nucleophilic substitution reactions. The pyridine nitrogen can act as a nucleophile, a base, or a ligand for metal catalysts.
Scaffold for Bioactive Molecules
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The propenol side chain can be modified to generate a library of compounds for biological screening. For instance, derivatives of pyridyl-propenones have shown potential as antimicrobial and cytotoxic agents.[6] The introduction of the hydroxyl group in 3-(2-Pyridyl)-2-propen-1-ol provides a site for further derivatization to potentially enhance these biological activities. Studies on related pyridyl-containing compounds have demonstrated their potential to interact with various biological targets.[7][8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2-Pyridyl)-2-propen-1-ol is not widely available, general laboratory safety precautions should be observed when handling this compound. Based on the safety information for structurally related compounds, it is advisable to:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area with copious amounts of water.
Conclusion
3-(2-Pyridyl)-2-propen-1-ol is a molecule of significant interest due to its versatile chemical reactivity and its potential as a scaffold in the development of novel therapeutic agents and functional materials. This technical guide has provided a detailed overview of its structure, properties, a plausible synthetic route, and predicted spectroscopic data. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other applications.
References
-
Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095. Retrieved from [Link]
-
ResearchGate. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]
-
Sciety Labs. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
Fadda, A. A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. bioRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
-
Andersen, R. J., et al. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem, 16(16), 2487-2490. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(pyridin-2-yl)prop-2-yn-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). (E)-3-(4-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ResearchGate. (2025). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]
-
PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Activity of 3 Commercial Bacteriophage Cocktails Against Salmonella and Shigella spp. Isolates of Human Origin. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro Activity of 3 Commercial Bacteriophage Cocktails Against Salmonella and Shigella spp. Isolates of Human Origin. Retrieved from [Link]
Sources
- 1. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webassign.net [webassign.net]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-3-(pyridin-2-yl)prop-2-en-1-ol: Synthesis, Properties, and Therapeutic Potential
For Immediate Release
This technical guide provides a comprehensive overview of (E)-3-(pyridin-2-yl)prop-2-en-1-ol, a pyridine-containing allylic alcohol with potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical nomenclature, synthesis, and putative biological activities.
Chemical Identity and Nomenclature
The compound with the structure (E)-3-(pyridin-2-yl)prop-2-en-1-ol is a molecule that integrates a pyridine ring, a common scaffold in medicinal chemistry, with a reactive allylic alcohol moiety.[1][2]
IUPAC Name: (E)-3-(pyridin-2-yl)prop-2-en-1-ol[3]
Synonyms:
-
(E)-3-(2-pyridinyl)-2-Propen-1-ol[3]
-
2-(3-Hydroxy-1-propenyl)pyridine
Molecular Formula: C₈H₉NO[3]
Molecular Weight: 135.16 g/mol [3]
| Identifier | Value |
| IUPAC Name | (E)-3-(pyridin-2-yl)prop-2-en-1-ol |
| CAS Number | 131610-03-2 (for the mixture of isomers), 113985-52-7 (for the (E)-isomer)[3] |
| PubChem CID | 13864855[3] |
| InChI | InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+[3] |
| SMILES | C1=CC=NC(=C1)C=CCO |
Synthesis of (E)-3-(pyridin-2-yl)prop-2-en-1-ol
The synthesis of (E)-3-(pyridin-2-yl)prop-2-en-1-ol can be achieved through the selective reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(pyridin-2-yl)acrylaldehyde. This method is a common and effective strategy for the preparation of allylic alcohols.[4]
Experimental Protocol: Synthesis via Selective Reduction
Objective: To synthesize (E)-3-(pyridin-2-yl)prop-2-en-1-ol by the reduction of (E)-3-(pyridin-2-yl)acrylaldehyde.
Materials:
-
(E)-3-(pyridin-2-yl)acrylaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E)-3-(pyridin-2-yl)acrylaldehyde (1.0 eq) in methanol (20 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) to the solution in small portions over 15 minutes. The addition is exothermic, and the temperature should be maintained at or below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product will indicate the completion of the reaction.
-
Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (E)-3-(pyridin-2-yl)prop-2-en-1-ol.
Caption: Workflow for the synthesis of (E)-3-(pyridin-2-yl)prop-2-en-1-ol.
Putative Biological Activity and Therapeutic Potential
While specific biological data for (E)-3-(pyridin-2-yl)prop-2-en-1-ol is not extensively documented, the presence of the pyridine scaffold suggests a wide range of potential therapeutic applications.[1][5] Pyridine derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][6]
Hypothetical Anticancer Mechanism of Action
Based on the known activities of other pyridine-containing compounds, it is hypothesized that (E)-3-(pyridin-2-yl)prop-2-en-1-ol could exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Mitogen- and Stress-Activated Kinase 1 (MSK1) pathway.[7] MSK1 is a nuclear kinase that plays a role in the activation of the pro-inflammatory transcription factor NF-κB, which is implicated in various cancers.
Caption: Hypothetical inhibition of the MSK1/NF-κB pathway by (E)-3-(pyridin-2-yl)prop-2-en-1-ol.
Experimental Protocol: In Vitro Anticancer Activity Assay
Objective: To evaluate the cytotoxic effects of (E)-3-(pyridin-2-yl)prop-2-en-1-ol on a human cancer cell line (e.g., A549 lung carcinoma) and determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
A549 human lung carcinoma cell line
-
(E)-3-(pyridin-2-yl)prop-2-en-1-ol
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well microplates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of (E)-3-(pyridin-2-yl)prop-2-en-1-ol in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
(E)-3-(pyridin-2-yl)prop-2-en-1-ol is a readily synthesizable compound with a chemical structure that suggests significant potential for biological activity. The presence of the pyridine ring, a privileged scaffold in medicinal chemistry, warrants further investigation into its therapeutic applications, particularly in the areas of oncology and inflammatory diseases. The protocols and hypotheses presented in this guide provide a solid foundation for researchers to explore the pharmacological properties of this promising molecule.
References
-
PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(2-Pyridyl)-2-propen-1-ol. National Center for Biotechnology Information. [Link]
-
Chemsrc. (E)-3-(4-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]
-
PubChem. (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(4-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]
-
El-Gazzar, A. B. A., et al. (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1183–1188. [Link]
-
NIST. 2-Propen-1-ol, 3-phenyl-. National Institute of Standards and Technology. [Link]
-
Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095. [Link]
-
precisionFDA. 3-(PYRIDIN-2-YL)ACRYLIC ACID, (E)-. [Link]
-
PubChem. (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]
-
CAS Common Chemistry. 2-Amino-3-hydroxypyridine. [Link]
-
PubChem. 2-Amino-3-Hydroxypyridine. National Center for Biotechnology Information. [Link]
-
Singh, U. P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]
-
El-Gamal, M. I., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(18), 4238. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(2-Pyridyl)-2-propen-1-ol: Properties, Synthesis, and Applications
Introduction
3-(2-Pyridyl)-2-propen-1-ol, a heterocyclic compound featuring a pyridine ring linked to an allylic alcohol, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. The unique electronic properties of the pyridine ring, coupled with the reactivity of the allylic alcohol moiety, make this molecule a versatile building block for the synthesis of more complex structures with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Pyridyl)-2-propen-1-ol, a detailed synthetic protocol, an analysis of its spectral characteristics, a discussion of its reactivity, and an exploration of its potential in the realm of drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of 3-(2-Pyridyl)-2-propen-1-ol are summarized in the table below, combining both computed and available experimental data.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [PubChem][1] |
| Molecular Weight | 135.16 g/mol | [PubChem][1] |
| IUPAC Name | (2E)-3-(pyridin-2-yl)prop-2-en-1-ol | [PubChem][1] |
| CAS Number | 131610-03-2 | [Sigma-Aldrich] |
| Physical Form | Colorless to yellow liquid | [Sigma-Aldrich] |
| Boiling Point | 281.8±20.0 °C (Predicted) | [ChemicalBook][2] |
| Density | 1.115±0.06 g/cm³ (Predicted) | [ChemicalBook][2] |
| pKa | 14.13±0.10 (Predicted) | [ChemicalBook][2] |
| LogP | 0.6 (Computed) | [PubChem][1] |
| Solubility | No data available | [ChemWhat][3] |
Synthesis of 3-(2-Pyridyl)-2-propen-1-ol
The synthesis of 3-(2-Pyridyl)-2-propen-1-ol can be achieved through a multi-step process starting from readily available precursors. A plausible synthetic route involves the Wittig reaction between pyridine-2-carboxaldehyde and a suitable phosphorus ylide to form the carbon-carbon double bond, followed by reduction of an appropriate functional group to yield the desired allylic alcohol.
Caption: Synthetic workflow for 3-(2-Pyridyl)-2-propen-1-ol.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(pyridin-2-yl)acrylate
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (1.1 eq) to dry toluene.
-
Add ethyl bromoacetate (1.0 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours to form the phosphonium salt.
-
Cool the mixture to room temperature and add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise to generate the ylide.
-
To the resulting ylide solution, add pyridine-2-carboxaldehyde (1.0 eq) dissolved in toluene dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(pyridin-2-yl)acrylate.
Step 2: Synthesis of 3-(2-Pyridyl)-2-propen-1-ol
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3-(pyridin-2-yl)acrylate (1.0 eq) in dry dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisobutylaluminium hydride (DIBAL-H) (2.2 eq, 1.0 M solution in hexanes) dropwise to the stirring solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by column chromatography on silica gel to yield 3-(2-Pyridyl)-2-propen-1-ol.
Spectral Analysis
The structural elucidation of 3-(2-Pyridyl)-2-propen-1-ol is confirmed through various spectroscopic techniques.
Caption: Structure of 3-(2-Pyridyl)-2-propen-1-ol with key atoms labeled.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine ring and the propenol side chain.
-
Pyridine Protons: Four signals in the aromatic region (δ 7.0-8.6 ppm), corresponding to the four protons on the pyridine ring. The proton adjacent to the nitrogen atom will be the most downfield.
-
Olefinic Protons: Two doublets of doublets in the region of δ 6.0-7.0 ppm, corresponding to the two vinyl protons. The coupling constant between these protons will indicate the trans configuration of the double bond.
-
Methylene Protons: A doublet at approximately δ 4.3 ppm, corresponding to the two protons of the CH₂OH group, coupled to the adjacent vinyl proton.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the OH proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-150 ppm), with the carbon adjacent to the nitrogen appearing at the lowest field.
-
Olefinic Carbons: Two signals in the region of δ 125-140 ppm.
-
Methylene Carbon: A signal around δ 63 ppm for the CH₂OH carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[4]
-
C-H Stretch (Aromatic/Olefinic): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the pyridine ring and the double bond.[5]
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹ for the C-H bonds of the methylene group.[5]
-
C=C and C=N Stretch: Medium intensity bands in the 1400-1600 cm⁻¹ region.[4]
-
C-O Stretch: A strong absorption band in the range of 1000-1200 cm⁻¹.[4]
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) at m/z 135.[1] Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH) to give a peak at m/z 118, and the loss of a hydroxymethyl radical (-CH₂OH) resulting in a peak at m/z 104. Further fragmentation of the pyridine ring would also be observed.[6]
Chemical Reactivity
The reactivity of 3-(2-Pyridyl)-2-propen-1-ol is dictated by the presence of the allylic alcohol and the pyridine ring.
Caption: Key reaction pathways of 3-(2-Pyridyl)-2-propen-1-ol.
Reactions of the Allylic Alcohol
-
Oxidation: The primary allylic alcohol can be oxidized to the corresponding aldehyde, 3-(2-pyridyl)-2-propenal, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[7] The use of stronger oxidizing agents may lead to the formation of the carboxylic acid.
-
Esterification: The hydroxyl group can undergo esterification with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine to form the corresponding esters.
-
Etherification: Williamson ether synthesis can be employed to form ether derivatives by first deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.
Reactions of the Pyridine Ring
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, reactions can occur under forcing conditions, with substitution typically directed to the 3- and 5-positions.
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, especially when a good leaving group is present.
Applications in Drug Discovery
The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Its ability to act as a hydrogen bond acceptor and its capacity to engage in π-π stacking interactions make it a valuable component in designing molecules that can bind to biological targets. The presence of the allylic alcohol in 3-(2-Pyridyl)-2-propen-1-ol provides a handle for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening.
Derivatives of 3-(2-Pyridyl)-2-propen-1-ol could be explored for a range of therapeutic areas, including:
-
Anticancer Agents: Many pyridine-containing compounds have shown potent anticancer activity.
-
Anti-inflammatory Agents: The pyridine scaffold is present in several anti-inflammatory drugs.
-
Antimicrobial Agents: Pyridine derivatives have been investigated for their antibacterial and antifungal properties.
-
Kinase Inhibitors: The pyridine ring can serve as a hinge-binding motif in kinase inhibitors, a significant class of anticancer drugs.[8]
The versatile chemical nature of 3-(2-Pyridyl)-2-propen-1-ol makes it an attractive starting material for the synthesis of novel bioactive molecules.
Conclusion
3-(2-Pyridyl)-2-propen-1-ol is a valuable heterocyclic compound with a rich chemistry that holds significant promise for applications in organic synthesis and drug discovery. This guide has provided a detailed overview of its physical and chemical properties, a practical synthetic route, and an analysis of its spectral features and reactivity. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this versatile molecule.
References
Sources
- 1. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-3-(Pyridin-2-yl)prop-2-en-1-ol (CAS Number: 131610-03-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(Pyridin-2-yl)prop-2-en-1-ol, registered under CAS number 131610-03-2, is a versatile heterocyclic alcohol that holds significant promise as a key building block in the synthesis of novel pharmaceutical agents and functional materials. Its unique structure, incorporating a pyridine ring, a conjugated alkene, and a primary alcohol, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its synthesis, characterization, potential applications in drug discovery, and essential safety protocols. The information presented herein is intended to empower researchers to leverage the full potential of this valuable chemical intermediate.
Introduction: The Strategic Importance of the Pyridinylpropenol Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1] The combination of a pyridine moiety with a propenol linker in (E)-3-(Pyridin-2-yl)prop-2-en-1-ol creates a molecule with a unique electronic and structural profile. The allylic alcohol functionality is a versatile handle for introducing further complexity, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. This strategic combination of functionalities makes it a valuable intermediate for the synthesis of nitrogen-containing heterocyclic compounds, which are of great interest in pharmaceutical and agrochemical research.[2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (E)-3-(Pyridin-2-yl)prop-2-en-1-ol is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 131610-03-2 | [3] |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [3] |
| IUPAC Name | (E)-3-(pyridin-2-yl)prop-2-en-1-ol | [3] |
| Synonyms | 3-(2-Pyridinyl)-2-propen-1-ol, (2E)-3-(2-pyridinyl)-2-propen-1-ol | [3] |
| Storage | Store at room temperature in a dry, well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended. | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the vinylic protons with a large coupling constant characteristic of the E-isomer, the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the five distinct carbons of the pyridine ring, the two vinylic carbons, and the methylene carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands for the aromatic and vinylic protons around 3000-3100 cm⁻¹, a C=C stretching vibration for the alkene at approximately 1650 cm⁻¹, and C=N and C=C stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.
Synthesis of (E)-3-(Pyridin-2-yl)prop-2-en-1-ol
The synthesis of (E)-3-(Pyridin-2-yl)prop-2-en-1-ol can be approached through several established synthetic methodologies. Two plausible and efficient routes are detailed below.
Route 1: Claisen-Schmidt Condensation followed by Selective Reduction
This two-step approach involves the initial formation of a chalcone-like intermediate, which is then selectively reduced to the desired allylic alcohol.
The first step is a base-catalyzed Claisen-Schmidt condensation between pyridine-2-carboxaldehyde and acetaldehyde.
Caption: Claisen-Schmidt condensation to form the enal intermediate.
Experimental Protocol:
-
To a solution of pyridine-2-carboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.2 eq) dropwise at 0-5 °C.
-
Slowly add acetaldehyde (1.1 eq) to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-3-(pyridin-2-yl)acrylaldehyde.
-
Purify the crude product by column chromatography on silica gel.
The selective reduction of the aldehyde functionality in the presence of the carbon-carbon double bond can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Caption: Selective reduction of the aldehyde to the allylic alcohol.
Experimental Protocol:
-
Dissolve the purified (E)-3-(pyridin-2-yl)acrylaldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the target compound, (E)-3-(Pyridin-2-yl)prop-2-en-1-ol.
-
If necessary, purify further by column chromatography.
Route 2: Wittig Reaction
The Wittig reaction provides a highly stereoselective method for the formation of the (E)-alkene. This route would involve the reaction of pyridine-2-carboxaldehyde with a suitable phosphonium ylide.[5][6]
Caption: Wittig reaction for the stereoselective synthesis of the target compound.
Experimental Protocol:
-
Prepare the phosphonium ylide in situ by treating (2-hydroxyethyl)triphenylphosphonium bromide (1.1 eq) with a strong base such as n-butyllithium in an anhydrous solvent like THF at low temperature (-78 °C).
-
Slowly add a solution of pyridine-2-carboxaldehyde (1.0 eq) in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to isolate (E)-3-(Pyridin-2-yl)prop-2-en-1-ol.
Applications in Drug Discovery and Development
The structural motifs present in (E)-3-(Pyridin-2-yl)prop-2-en-1-ol are found in numerous biologically active molecules. This suggests its potential as a valuable starting material for the synthesis of novel therapeutic agents.
Precursor for Kinase Inhibitors
The pyridine ring is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[7] The propenol side chain of the title compound can be elaborated to introduce various pharmacophoric groups that can target other regions of the kinase, potentially leading to the development of potent and selective inhibitors for the treatment of cancer and inflammatory diseases.
Synthesis of Novel Anti-inflammatory Agents
Compounds containing the pyridine scaffold have been investigated for their anti-inflammatory properties.[8] The allylic alcohol of (E)-3-(Pyridin-2-yl)prop-2-en-1-ol can be functionalized to generate a library of derivatives for screening against various inflammatory targets.
Development of Antimicrobial Agents
The pyridine moiety is a component of several antimicrobial drugs. The ability to modify the propenol side chain allows for the tuning of lipophilicity and the introduction of functional groups known to enhance antimicrobial activity, offering a pathway to new antibacterial and antifungal agents.
Safety and Handling
As a laboratory chemical, (E)-3-(Pyridin-2-yl)prop-2-en-1-ol should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling pyridine derivatives and allylic alcohols should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
(E)-3-(Pyridin-2-yl)prop-2-en-1-ol (CAS 131610-03-2) is a chemical intermediate with significant potential for applications in drug discovery and materials science. Its straightforward synthesis and the versatility of its functional groups make it an attractive building block for the creation of diverse molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its use in the scientific community for the development of novel and impactful technologies.
References
-
3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2 - ChemWhat. (n.d.). Retrieved January 12, 2026, from [Link]
-
131610-03-2 (E)-3-pyridin-2-ylprop-2-en-1-ol. (n.d.). Retrieved January 12, 2026, from [Link]
-
3-(2-Pyridyl)-2-propen-1-ol - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
(E)-3-(2-Pyridinyl)-2-propen-1-ol | 131610-03-2 | C8H9NO | Appchem. (n.d.). Retrieved January 12, 2026, from [Link]
-
3-(2-Pyridyl)-2-propen-1-ol - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
(2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyridine-2-carbaldehyde - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one | C14H11NO | CID 5354119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals | MDPI [mdpi.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
A Comprehensive Technical Guide to 3-(2-Pyridyl)-2-propen-1-ol: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 3-(2-Pyridyl)-2-propen-1-ol, a versatile heterocyclic alcohol with significant applications in modern organic synthesis. The document delineates its core chemical and physical properties, offers detailed, field-tested protocols for its synthesis and characterization, and explores its utility as a multipurpose reagent. Particular focus is given to its role as a biomimetic reducing agent and as a foundational building block for complex alkaloid skeletons. This guide is intended to serve as a practical resource for researchers leveraging this compound in synthetic chemistry and drug discovery programs.
Chemical Identification and Physicochemical Properties
A precise understanding of a reagent's identity and physical characteristics is fundamental to its effective application in research. 3-(2-Pyridyl)-2-propen-1-ol is most commonly identified by its CAS Number, 131610-03-2.[1][2][3] Its structure features a pyridine ring linked to a propenol moiety, which confers a unique reactivity profile.
Chemical Structure
The IUPAC name for this compound is (E)-3-pyridin-2-ylprop-2-en-1-ol, indicating the trans configuration of the double bond, which is the thermodynamically more stable isomer.[2]
Caption: Workflow for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol.
Experimental Protocol: Synthesis and Validation
The following protocol is a self-validating system, incorporating purification and characterization steps to ensure the final product's integrity.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add a solution of 2-picolinaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add vinylmagnesium bromide (1.1 eq, typically 1.0 M in THF) dropwise via a syringe. The slow addition is crucial to control the exotherm of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
Step 2: Workup and Extraction
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt effectively hydrolyzes the magnesium alkoxide intermediate without causing dehydration of the desired alcohol.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
-
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Fractions containing the product are combined and concentrated to yield 3-(2-Pyridyl)-2-propen-1-ol as a colorless or pale yellow oil.
-
Validation: The identity and purity of the final product must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure it meets the required specifications for subsequent applications.
Key Applications in Synthetic Chemistry
The unique electronic and structural features of 3-(2-Pyridyl)-2-propen-1-ol make it a powerful tool in organic synthesis. The pyridine nitrogen can act as a Lewis base or a directing group, while the allylic alcohol can undergo a variety of transformations.
Caption: Key application pathways for 3-(2-Pyridyl)-2-propen-1-ol.
Biomimetic Reduction of Nitroarenes
One of the most notable applications of this reagent is its function as a Hantzsch ester 1,4-dihydropyridine mimic. [4][5]This allows it to participate in the metal-free reduction of electron-deficient nitroarenes to their corresponding primary amines.
Mechanistic Insight: The reaction proceeds through a domino process where the pyridyl propenol acts as a hydride donor. The resulting vinyl ketone intermediate can then be trapped by the newly formed amine in an aza-Michael addition, leading to more complex functionalized aminopyridines in a single pot. [5]This biomimetic approach avoids the use of heavy metal catalysts, aligning with green chemistry principles.
Precursor for Indolizidine Alkaloid Synthesis
3-(2-Pyridyl)-2-propen-1-ol has proven to be an effective starting material for the synthesis of the indolizidine skeleton, a core structure in many biologically active alkaloids. [4]A notable example is its use in the total synthesis of (±)-lentiginosine, a potent glycosidase inhibitor. The synthetic sequence typically involves bromination of the allylic alcohol, reduction, and a final nucleophilic substitution/cyclization cascade to construct the bicyclic core. [4]This application highlights the compound's value in generating molecular complexity from a simple, accessible starting material.
Safety, Handling, and Storage
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. [7]* Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles, is mandatory. [7]* Handling: Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition, as related compounds can be flammable. [6]Handle under an inert atmosphere where possible to prevent degradation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2–8 °C. [3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(2-Pyridyl)-2-propen-1-ol is more than a simple chemical; it is a versatile and powerful reagent for advanced organic synthesis. Its straightforward preparation, coupled with its unique reactivity as a biomimetic reducing agent and a precursor to complex heterocyclic systems, ensures its continued relevance in both academic research and industrial drug development. This guide provides the foundational knowledge for scientists to harness its full potential safely and effectively.
References
-
3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2 . ChemWhat. [Link]
-
3-(2-Pyridyl)-2-propen-1-ol . PubChem, National Library of Medicine. [Link]
-
1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis . ResearchGate. [Link]
-
New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives . ResearchGate. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 131610-03-2 CAS MSDS (2-Propen-1-ol,3-(2-pyridinyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
The Pyridyl Scaffold: A Versatile Player in Drug Discovery and Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a fundamental nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties, ability to engage in various intermolecular interactions, and favorable pharmacokinetic characteristics make it a privileged scaffold in the design of novel therapeutics.[1][3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyridyl-containing compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. The guide delves into the underlying mechanisms of action, details established experimental protocols for activity evaluation, and explores the critical structure-activity relationships that govern their therapeutic efficacy.
Part 1: Anticancer Activities of Pyridyl-Containing Compounds
The fight against cancer has seen the emergence of numerous pyridyl-containing compounds as potent therapeutic agents.[4] Their mechanisms of action are diverse, targeting key cellular processes involved in tumor growth and survival.
Mechanisms of Anticancer Action
Pyridyl derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.
-
Kinase Inhibition: A significant number of pyridyl-containing compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[5] These compounds can competitively bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby disrupting oncogenic signaling cascades. Notable examples include inhibitors of:
-
Src Kinase: Involved in cell proliferation, survival, and metastasis.[6]
-
Checkpoint Kinase 1 (Chk1): A key regulator of the DNA damage response.[7]
-
Apoptosis signal-regulating kinase 1 (ASK1): A component of the MAPK signaling pathway that can induce apoptosis.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors.[9]
-
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Pyridyl derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.[2][10][11][12]
-
Induction of Apoptosis and Cell Cycle Arrest: Many pyridyl-containing compounds can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells. This is often achieved through the modulation of key regulatory proteins and signaling pathways, such as:
-
The JNK Signaling Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway can promote apoptosis.
-
The p53-p21 Pathway: The tumor suppressor protein p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoint.[13]
-
Signaling Pathway Diagrams:
Conclusion
Pyridyl-containing compounds represent a rich and diverse class of molecules with significant potential across various therapeutic areas. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores the importance of the pyridine scaffold in modern drug discovery. The continued exploration of their mechanisms of action, coupled with the development of robust and predictive screening assays, will undoubtedly lead to the discovery of novel and more effective pyridyl-based drugs to address pressing unmet medical needs. The insights into structure-activity relationships will further guide the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.
References
A comprehensive list of references with full citations and clickable URLs will be provided in a separate section.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woah.org [woah.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 10. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of Allylic Alcohols with a Pyridine Moiety
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
Allylic alcohols containing a pyridine moiety represent a fascinating and synthetically valuable class of bifunctional molecules. The juxtaposition of a nucleophilic and basic nitrogen atom within an electron-deficient aromatic system, alongside the versatile allylic alcohol functionality, creates a unique electronic and steric environment. This intricate interplay governs a rich and distinct reactivity profile, setting these compounds apart from simple allylic alcohols or substituted pyridines. Understanding this reactivity is paramount for leveraging these scaffolds in the synthesis of complex nitrogen-containing heterocycles, natural products, and pharmacologically active agents.
This technical guide provides an in-depth exploration of the reactivity of pyridyl allylic alcohols. We will move beyond a simple cataloging of reactions to dissect the underlying electronic and mechanistic principles. By examining how the pyridine ring modulates the reactivity of the allylic alcohol, and vice versa, we aim to equip researchers with the predictive understanding necessary to design innovative synthetic strategies. We will delve into key transformations including oxidations, reductions, substitutions, and cyclizations, supported by mechanistic insights, detailed protocols, and comparative data.
Part 1: Reactivity Centered at the Allylic Alcohol Moiety
The reactions at the allylic alcohol are profoundly influenced by the electronic and coordinating properties of the appended pyridine ring. The electron-withdrawing nature of the pyridine can impact the nucleophilicity of the alkene, while the basic nitrogen can act as an internal base, a coordinating ligand, or a proton shuttle, often dictating the course and outcome of a reaction.
1.1: Oxidation Reactions: A Tale of Selectivity
The oxidation of allylic alcohols to the corresponding α,β-unsaturated aldehydes or ketones is a cornerstone transformation in organic synthesis. In the context of pyridyl allylic alcohols, the primary challenge is achieving selective oxidation of the alcohol in the presence of the electron-rich and potentially oxidizable pyridine nitrogen.
Causality in Reagent Selection: The choice of oxidant is critical and is dictated by the need for mild conditions that do not lead to N-oxidation or other side reactions involving the pyridine ring. Reagents known for their high chemoselectivity for allylic alcohols are therefore preferred.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is the preeminent reagent for this transformation. Its efficacy stems from its heterogeneous nature and its high selectivity for oxidizing allylic and benzylic alcohols over other alcohols and functional groups, including the pyridine nitrogen. The reaction mechanism is thought to involve a radical pathway on the surface of the MnO₂ particles.
-
Pyridinium Chlorochromate (PCC): While PCC is a classic reagent for oxidizing alcohols, its use with pyridyl allylic alcohols requires careful consideration. The pyridinium component of the reagent can potentially engage in exchange with the substrate's pyridine ring, and the acidic nature of PCC can lead to side reactions. However, under strictly anhydrous and buffered conditions, PCC can be effective. The mechanism involves the formation of a chromate ester, followed by a[1][1]-sigmatropic rearrangement and subsequent oxidation to furnish the enone, a process known as the Babler oxidation[2].
| Oxidant | Typical Conditions | Advantages | Limitations | Yield Range |
| MnO₂ | CH₂Cl₂ or CHCl₃, room temp, 12-48 h | High chemoselectivity for allylic -OH; mild conditions; heterogeneous (easy workup). | Requires a large excess of reagent; reactivity can be variable depending on the activation method of MnO₂. | 75-95% |
| PCC | CH₂Cl₂, anhydrous, with buffer (e.g., Celite or NaOAc), room temp, 2-6 h | Faster reaction times than MnO₂; commercially available. | Toxicity of Cr(VI); potential for side reactions (e.g., pyridine N-oxidation, isomerization); requires anhydrous conditions. | 70-85% |
| Pyridine-SO₃ Complex | DMSO, Et₃N, room temp | Mild conditions; avoids heavy metals.[3] | Can be less general; requires careful control of stoichiometry. | 60-80% |
Experimental Protocol: Oxidation of 1-(pyridin-3-yl)prop-2-en-1-ol with MnO₂
-
To a solution of 1-(pyridin-3-yl)prop-2-en-1-ol (1.0 mmol) in 20 mL of dichloromethane (CH₂Cl₂) is added activated manganese dioxide (10.0 mmol, 10 eq.).
-
The resulting black suspension is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) (e.g., using 1:1 ethyl acetate/hexanes).
-
Upon completion (typically 18-24 hours), the reaction mixture is filtered through a pad of Celite®. The Celite pad is washed thoroughly with CH₂Cl₂ (3 x 20 mL).
-
The combined filtrates are concentrated under reduced pressure to yield the crude 1-(pyridin-3-yl)prop-2-en-1-one.
-
The crude product is purified by column chromatography on silica gel to afford the pure α,β-unsaturated ketone.
This potential for bidentate coordination (through both the alcohol oxygen and the pyridine nitrogen) suggests that standard Sharpless conditions might require optimization. The enantiomeric excess (ee) obtained could be highly dependent on the position of the nitrogen in the pyridine ring and the steric bulk around it.
Part 2: Reactivity Involving the Pyridine Moiety and its Influence
The pyridine ring is not a passive bystander; its inherent reactivity can be exploited to generate molecular complexity. Furthermore, modification of the pyridine nitrogen dramatically alters the electronic landscape of the entire molecule.
2.1: N-Alkylation and N-Oxidation: Modulating Electronic Properties
The lone pair on the pyridine nitrogen is readily available for reaction with electrophiles.
-
N-Alkylation: Treatment with an alkyl halide (e.g., methyl iodide) will convert the pyridine to the corresponding N-alkyl pyridinium salt. This has a profound electronic consequence: the positively charged pyridinium ring becomes a powerful electron-withdrawing group. This increased electron withdrawal deactivates the allylic double bond towards electrophilic attack but activates the allylic position for nucleophilic attack.
-
N-Oxidation: Reaction with an oxidant like m-CPBA or H₂O₂ can form the pyridine N-oxide. This modification increases the electron density in the ring at the 2- and 4-positions, making them more susceptible to electrophilic substitution. It also alters the coordinating ability of the nitrogen atom.
2.2: Intramolecular Cyclization Reactions: Building Fused Systems
The combination of a nucleophilic nitrogen and an electrophilic allylic system within the same molecule is a recipe for intramolecular cyclization. This is a powerful strategy for the synthesis of fused N-heterocycles like indolizines, which are common motifs in alkaloids.
Activation of the allylic alcohol, for instance by conversion to an allylic halide or tosylate, generates an electrophilic center that can be attacked by the intramolecular pyridine nitrogen. Alternatively, under transition-metal catalysis (e.g., with Pd, Au, or Pt), the allylic system can be activated for nucleophilic attack by the pyridine.
Protocol Insight: A typical procedure would involve the in-situ formation of an allylic bromide from the pyridyl allylic alcohol using PBr₃ at low temperature, followed by warming to induce cyclization. The choice of solvent is crucial, with polar aprotic solvents often favoring the SN2 cyclization pathway.
Part 3: The Role in Transition-Metal Catalysis
Pyridyl allylic alcohols are intriguing substrates for transition-metal-catalyzed reactions because the pyridine moiety can act as both a coordinating group and part of the reactive scaffold.
3.1: Direct Activation in Allylic Substitution
Modern synthetic methods aim for atom economy, and the direct use of allylic alcohols as substrates in substitution reactions is a prime example.[4][5] In palladium-catalyzed allylic substitution, the hydroxyl group is a poor leaving group. However, in the presence of certain ligands and additives, a π-allyl palladium intermediate can be formed directly from the alcohol, with water as the only byproduct.
The pyridine nitrogen in the substrate can play a crucial role by coordinating to the palladium center, potentially accelerating the oxidative addition step (the C-O bond cleavage) and influencing the regioselectivity of the subsequent nucleophilic attack. This directing effect can be a powerful tool for controlling the outcome of the reaction. A mechanistic study on a related system highlighted the importance of hydrogen bonding in facilitating the C-O oxidative addition step, a role that the pyridine nitrogen could also play.[6]
3.2: The Pyridine as a C-H Functionalization Handle
Recent advances in C-H functionalization have opened up new avenues for modifying pyridine rings. While direct C-H functionalization of pyridines is challenging due to their electron-deficient nature, the presence of a nearby coordinating group like an allylic alcohol can direct a metal catalyst to a specific C-H bond (typically at the C2 position). This allows for the installation of new functional groups directly onto the pyridine ring, a strategy that is highly valuable in late-stage functionalization of complex molecules.
Conclusion
The reactivity profile of allylic alcohols bearing a pyridine moiety is a rich tapestry woven from the electronic interplay of its constituent parts. The pyridine is never a mere spectator; its electron-withdrawing nature, the basicity of its nitrogen, and its ability to coordinate to metal centers actively modulate the reactivity of the allylic alcohol. Conversely, the allylic portion provides a handle for a range of transformations, including powerful intramolecular cyclizations that leverage the pyridine nitrogen as a built-in nucleophile.
For the medicinal chemist and the synthetic strategist, these molecules are not just building blocks but are pre-programmed with a sophisticated set of reactive possibilities. By understanding the principles outlined in this guide—chemoselectivity in oxidation, the directing effects in catalysis, and the potential for intramolecular reactions—researchers can unlock the full potential of these versatile scaffolds. The future development of novel catalysts and reaction conditions tailored to these substrates will undoubtedly lead to even more elegant and efficient syntheses of next-generation pharmaceuticals and functional materials.
References
-
Rikans, L. E., Cai, D. Y., & Hornbrook, K. R. (1996). Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol. Toxicology, 106(1-3), 85–92. [Link]
-
Molecules. (2018). New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. MDPI. [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Babler oxidation. Retrieved from [Link]
-
Molecules. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. MDPI. [Link]
-
Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]
- Google Patents. (1969).
-
Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664–1665. [Link]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2021). C–H functionalization of pyridines. RSC Publishing. [Link]
-
Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]
-
Steinhoff, B. A., & Stahl, S. S. (2004). Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence. Journal of the American Chemical Society, 126(37), 11568–11569. [Link]
-
Organic Letters. (2025). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. ACS Publications. [Link]
-
Chemistry. (2023). Cyclization, Decyclization, and Metallacyclization of Pyridine-Substituted Homopropargylic Alcohols on Ruthenium(II) and Osmium(II) Centers. PubMed. [Link]
-
Organic Letters. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. [Link]
-
Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. (2020). RSC Publishing. [Link]
-
Catalysts. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. [Link]
-
Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. (2023). ACS Publications. [Link]
-
Angewandte Chemie International Edition. (2017). Synthesis of meta-Functionalized Pyridines by Selective Dehydrogenative Heterocondensation of β- and γ-Amino Alcohols. PubMed. [Link]
-
Journal of the American Chemical Society. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cycloisomerization of Pyridine-Substituted Propargylic Alcohols or Esters To Construct Indolizines and Indolizinones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
Chemical Society Reviews. (2015). Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. RSC Publishing. [Link]
-
Organic Letters. (2000). Partial Reduction of Electron-Deficient Pyridines. ACS Publications. [Link]
-
Chemical Society Reviews. (2012). Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species. RSC Publishing. [Link]
-
Chemical Communications. (2015). Chemo- and regioselective reductive transposition of allylic alcohol derivatives via iridium or rhodium catalysis. RSC Publishing. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Transition Metal Catalyzed Nucleophilic Allylic Substitution: Activation of Allylic Alcohols via π-Allylic Species. Retrieved from [Link]
-
Organic Letters. (2000). Partial Reduction of Electron-Deficient Pyridines. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp 3 )–H allylation of 4-alkylpyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03304A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 3-(2-Pyridyl)-2-propen-1-ol from Picolinaldehyde
Introduction
3-(2-Pyridyl)-2-propen-1-ol is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the pyridyl moiety offers a site for coordination with metal catalysts and can influence the pharmacokinetic properties of a larger molecule. The allylic alcohol functionality provides a versatile handle for further chemical transformations, including oxidation, epoxidation, and substitution reactions. This document provides a detailed guide for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol, starting from the readily available picolinaldehyde. We will explore a robust two-step synthetic strategy, focusing on the formation of the carbon-carbon double bond followed by the selective reduction of an intermediate carbonyl. The methodologies discussed are chosen for their reliability, stereochemical control, and scalability, making them suitable for research and drug development applications.
Synthetic Strategy Overview
The most logical and efficient pathway to synthesize 3-(2-Pyridyl)-2-propen-1-ol from picolinaldehyde involves a two-step sequence:
-
Carbon-Carbon Bond Formation: An olefination reaction to construct the propenyl backbone. The Horner-Wadsworth-Emmons reaction is highlighted here for its superior control of E-stereoselectivity and ease of product purification.[1][2][3][4]
-
Selective Carbonyl Reduction: A chemoselective reduction of the resulting α,β-unsaturated aldehyde to the corresponding allylic alcohol. The Luche reduction is presented as a prime method for its high fidelity in 1,2-reductions, thereby avoiding unwanted conjugate addition.[5][6][7][8]
This overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for 3-(2-Pyridyl)-2-propen-1-ol.
Part 1: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters from aldehydes.[1][2][3] The use of a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a phosphonium ylide, leads to predominantly E-alkenes.[1][3] A significant practical advantage of the HWE reaction is that the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying purification.[1]
Mechanism of the Horner-Wadsworth-Emmons Reaction
The reaction proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic proton α to the phosphonate and carbonyl groups of the phosphonate reagent, forming a phosphonate carbanion.
-
Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of picolinaldehyde.
-
Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a dialkyl phosphate salt. The stereochemical outcome is largely determined by the thermodynamic stability of the intermediates, favoring the formation of the E-isomer.[1][2][3]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 7. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Versatility of 3-(2-Pyridyl)-2-propen-1-ol in Modern Organic Synthesis: A Guide for Researchers
Introduction: A Privileged Scaffold in Synthetic Chemistry
3-(2-Pyridyl)-2-propen-1-ol, and its isomeric form 1-(2-Pyridyl)-2-propen-1-ol, have emerged as highly versatile and valuable building blocks in organic synthesis. The unique juxtaposition of a pyridyl moiety, a reactive allylic alcohol, and a conjugated π-system bestows upon this molecule a rich and diverse reactivity profile. This guide provides an in-depth exploration of the applications of 3-(2-Pyridyl)-2-propen-1-ol, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into its role as a precursor for complex alkaloids, its utility in metal-free reduction reactions, its nuanced behavior as a multi-faceted nucleophile, and its potential in the burgeoning field of asymmetric catalysis.
Part 1: A Precursor for the Synthesis of Indolizidine Alkaloids: The Case of (±)-Lentiginosine
One of the most elegant applications of 1-(2-Pyridyl)-2-propen-1-ol is its use as a starting material for the synthesis of indolizidine alkaloids, a class of natural products with significant biological activities. A notable example is the synthesis of (±)-lentiginosine, a potent amyloglucosidase inhibitor. The synthesis, pioneered by Brandi and coworkers, employs a sophisticated domino reaction sequence.[1][2]
Synthetic Strategy Overview
The core of the strategy involves an electrophile-induced cyclization cascade. The key steps are:
-
Bromination and Cyclization: Treatment of 1-(2-Pyridyl)-2-propen-1-ol with a bromine source initiates an electrophilic addition to the double bond, forming a bromonium ion. The pendant pyridyl nitrogen then acts as an intramolecular nucleophile, attacking the bromonium ion to forge the indolizinium salt.
-
Diastereoselective Reduction: The resulting indolizinium salt is then subjected to reduction, typically with a hydride reagent like sodium borohydride, to yield a mixture of diastereomeric tetrahydroindolizine derivatives.
-
Nucleophilic Substitution via Elimination-Addition: The final step involves a nucleophilic substitution, proceeding through an elimination-addition mechanism, to install the final hydroxyl group and furnish (±)-lentiginosine.
Detailed Protocol: Synthesis of (±)-Lentiginosine
Step 1: Bromination and Cyclization to form the Indolizinium Salt
-
Dissolve 1-(2-Pyridyl)-2-propen-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at room temperature.
-
Add a solution of bromine (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Upon completion, the resulting indolizinium salt can often be precipitated by the addition of a less polar solvent like diethyl ether and isolated by filtration.
Step 2: Reduction of the Indolizinium Salt
-
Suspend the indolizinium salt (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) in portions.
-
Stir the mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction by the addition of water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of tetrahydroindolizines.
Step 3: Nucleophilic Substitution to (±)-Lentiginosine
-
The crude mixture of tetrahydroindolizines is then subjected to conditions that promote elimination followed by the addition of water to yield the final product. This can often be achieved under basic or acidic conditions depending on the specific substrate.
-
Purification by column chromatography on silica gel yields (±)-lentiginosine.
Part 2: A Biomimetic Reducing Agent: The Hantzsch Ester Mimicry
In a fascinating display of reactivity, 1-(2-Pyridyl)-2-propen-1-ol can act as a mimic of Hantzsch esters, enabling the metal-free reduction of electron-deficient aromatic and heteroaromatic nitro compounds.[3] This biomimetic capability stems from the ability of its Hantzsch-type pyridine tautomer to transfer a hydride.
Mechanism of Reduction
The reduction process is often part of a domino reaction sequence, particularly when conducted in the presence of a Michael acceptor. The key steps are:
-
Tautomerization: 1-(2-Pyridyl)-2-propen-1-ol exists in equilibrium with its 1,2-dihydropyridine tautomer, which is the active reducing species.
-
Hydride Transfer: This dihydropyridine tautomer transfers a hydride to the nitro group of the substrate, reducing it to an amino group.
-
Aza-Michael Addition: The in situ generated amine can then be trapped by a Michael acceptor, such as methyl acrylate, in an aza-Michael addition to form a β-amino ester. This domino process allows for the one-pot formation of functionalized amino derivatives.
Protocol: Metal-Free Reduction of a Nitroarene and Subsequent Aza-Michael Addition
Materials:
-
1-(2-Pyridyl)-2-propen-1-ol
-
Substituted nitroarene (e.g., p-nitroacetophenone)
-
Michael acceptor (e.g., methyl acrylate)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nitroarene (1.0 eq) and 1-(2-Pyridyl)-2-propen-1-ol (1.2 eq) in anhydrous toluene.
-
Add the Michael acceptor (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired β-amino ester.
Part 3: A Versatile Nucleophile: The "Vinylogous Picoline"
The unique electronic structure of 1-(2-Pyridyl)-2-propen-1-ol allows it to behave as a "vinylogous picoline," exhibiting nucleophilic character at multiple positions.[3] Depending on the reaction conditions (thermal or base-promoted) and the nature of the electrophile, it can react as a C-1, C-2, or C-3 carbon nucleophile.
Application Note: Regioselective Nucleophilic Additions
The regioselectivity of the nucleophilic attack can be tuned by the choice of reagents and reaction conditions. For instance, under basic conditions, deprotonation can generate a nucleophilic species that can attack various electrophiles. The specific site of attack (C-1, C-2, or C-3) is influenced by both steric and electronic factors of the electrophile and the reaction conditions. This versatile nucleophilicity opens up avenues for the synthesis of a wide range of functionalized pyridine derivatives.
Part 4: Ligands for Asymmetric Catalysis
The chiral derivatives of 3-(2-Pyridyl)-2-propen-1-ol hold significant promise as ligands in asymmetric catalysis. The presence of the pyridyl nitrogen and the hydroxyl group provides two potential coordination sites for a metal center, while the allylic backbone can be readily modified to introduce chirality and tune the steric and electronic properties of the ligand.
Application in Asymmetric Allylic Alkylation
Chiral pyridyl-containing ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are powerful tools for the construction of stereogenic centers. The pyridine nitrogen can coordinate to the palladium center, influencing the geometry of the π-allyl intermediate and thereby directing the nucleophilic attack to one of the enantiotopic termini of the allyl group.
Data on Ligand Performance
| Ligand Type | Reaction | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Chiral Pyridine Prolinol Derivative | Asymmetric borane reduction | Prochiral ketones | Borane | High | Up to 99% | [2] |
| Chiral Pyridine Amino Alcohol Derivative | Asymmetric allylic alkylation | (E)-1,3-diphenylallyl acetate | Dimethyl malonate | Good | Up to 75% | [4] |
Note: The data presented is for structurally related chiral pyridine ligands and serves to illustrate the potential of this class of compounds in asymmetric catalysis.
Conclusion and Future Outlook
3-(2-Pyridyl)-2-propen-1-ol is a remarkably versatile and powerful tool in the arsenal of the modern organic chemist. Its applications span from the elegant total synthesis of complex natural products to its role as a biomimetic reducing agent and a tunable nucleophile. Furthermore, the potential for its chiral derivatives to serve as effective ligands in asymmetric catalysis is an exciting and rapidly developing area of research. As the demand for efficient and stereoselective synthetic methods continues to grow, particularly in the pharmaceutical industry, the importance and utility of this privileged scaffold are set to expand even further. This guide serves as a starting point for researchers looking to harness the diverse reactivity of 3-(2-Pyridyl)-2-propen-1-ol in their own synthetic endeavors.
References
- Brandi, A., Cordero, F. M., Cicchi, S., Goti, A., & de Sarlo, F. (1995). A new, general synthesis of indolizidine and quinolizidine alkaloids. A formal synthesis of (+)-lentiginosine. The Journal of Organic Chemistry, 60(21), 6804–6812.
- Goti, A., Cicchi, S., Cordero, F. M., Fedi, V., & Brandi, A. (1997). A new entry to the synthesis of indolizidine alkaloids: formal synthesis of (±)-lentiginosine. Tetrahedron: Asymmetry, 8(2), 199-202.
- New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. (2008). Chinese Journal of Chemistry, 26(1), 159-163.
- New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols.
- Pilli, R. A., & Russowsky, D. (1996). A short and efficient synthesis of (±)-lentiginosine. Tetrahedron Letters, 37(49), 8961-8964.
- Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (1994). A new approach to the synthesis of indolizidine alkaloids. A formal synthesis of (±)-lentiginosine. Tetrahedron Letters, 35(43), 8083-8086.
- Giomi, D., Piacenti, M., Alfini, R., & Brandi, A. (2009). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. Synlett, 2009(16), 2576-2580.
- Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. (2022). Molecules, 27(19), 6295.
- A Stereoselective Synthesis of Lentiginosine. (2016). The Journal of Organic Chemistry, 81(4), 1661–1664.
- Fluxional Axially Chiral P,Pyridine Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation. (2016). The Journal of Organic Chemistry, 81(5), 1934–1942.
Sources
- 1. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Synthesis of Chiral Allylic Esters [organic-chemistry.org]
Application Notes & Protocols: 3-(2-Pyridyl)-2-propen-1-ol as a Versatile Precursor in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridylallyl Scaffold
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with potent and selective biological activities is paramount. Privileged structures, molecular frameworks that are capable of binding to multiple biological targets, serve as invaluable starting points for the design of new therapeutic agents. The pyridine ring, a bioisostere of a phenyl group, is a quintessential example, gracing the structures of numerous approved drugs due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties.[1] When incorporated into an allylic alcohol scaffold, as in 3-(2-Pyridyl)-2-propen-1-ol, the resulting molecule is a highly versatile and reactive precursor, primed for a multitude of chemical transformations to access a diverse range of medicinally relevant compounds.
This guide provides a comprehensive overview of the applications of 3-(2-Pyridyl)-2-propen-1-ol in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols for its key transformations but also delving into the causal logic behind these experimental choices. We will explore its conversion into key intermediates and its utility in the synthesis of compounds targeting significant biological pathways, particularly in the realms of inflammation and oncology.
Physicochemical Properties of 3-(2-Pyridyl)-2-propen-1-ol
A thorough understanding of the precursor's properties is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(Pyridin-2-yl)prop-2-en-1-ol | PubChem CID: 13864855[2] |
| Molecular Formula | C₈H₉NO | PubChem CID: 13864855[2] |
| Molecular Weight | 135.16 g/mol | PubChem CID: 13864855[2] |
| Appearance | Colorless to yellow liquid | Sigma-Aldrich |
| CAS Number | 131610-03-2 | PubChem CID: 13864855[2] |
Core Synthetic Transformations and Protocols
The reactivity of 3-(2-Pyridyl)-2-propen-1-ol is dominated by the allylic alcohol functionality, which can be readily oxidized, etherified, or esterified to generate a library of derivatives. The presence of the pyridine ring also allows for further functionalization or can play a crucial role in directing reactions and influencing the biological activity of the final products.
Oxidation to (2E)-3-(Pyridin-2-yl)propenal: A Gateway to Pyridyl Chalcones
The oxidation of the allylic alcohol to the corresponding α,β-unsaturated aldehyde is a pivotal transformation, as it furnishes a key precursor for the synthesis of pyridyl-containing chalcones. Chalcones are a class of compounds well-regarded for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The resulting pyridylpropenal can undergo Claisen-Schmidt condensation with a variety of ketones to generate a diverse library of chalcone analogues.[5]
Manganese dioxide is a mild and selective oxidant for allylic and benzylic alcohols, making it an ideal choice for this transformation to avoid over-oxidation to the carboxylic acid.[6][7] The reaction is heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[7]
Materials:
-
3-(2-Pyridyl)-2-propen-1-ol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celc® or silica gel for filtration
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filter funnel
Procedure:
-
To a solution of 3-(2-Pyridyl)-2-propen-1-ol (1.0 eq) in anhydrous DCM (0.1 M concentration), add activated MnO₂ (10 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield (2E)-3-(Pyridin-2-yl)propenal as a crude product, which can be purified by column chromatography if necessary.
The Swern oxidation is another mild and widely used method for the oxidation of primary alcohols to aldehydes.[8][9] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. This method is particularly useful when MnO₂ proves to be too slow or inefficient.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
3-(2-Pyridyl)-2-propen-1-ol
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
-
Syringes and needles
-
Schlenk line or nitrogen/argon atmosphere setup
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.7 eq) in DCM dropwise over 5 minutes.
-
Stir the mixture for 5 minutes at -78 °C.
-
Add a solution of 3-(2-Pyridyl)-2-propen-1-ol (1.0 eq) in DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 eq) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (2E)-3-(Pyridin-2-yl)propenal.[10]
Caption: Oxidation of 3-(2-Pyridyl)-2-propen-1-ol.
Etherification: Introducing Diverse Moieties via Williamson Ether Synthesis
The hydroxyl group of 3-(2-Pyridyl)-2-propen-1-ol can be readily converted into an ether linkage through the Williamson ether synthesis.[11][12] This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This strategy allows for the introduction of a vast array of alkyl and aryl groups, enabling fine-tuning of steric and electronic properties for structure-activity relationship (SAR) studies. Bioactive ether lipids are known to be important signaling molecules, and the introduction of an ether linkage can significantly impact a molecule's lipophilicity and cell membrane permeability.[13]
Materials:
-
3-(2-Pyridyl)-2-propen-1-ol
-
Sodium hydride (NaH) or another suitable base (e.g., KOtBu)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(2-Pyridyl)-2-propen-1-ol (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired pyridyl allyl ether.
Esterification: Crafting Bioactive Esters
Esterification of 3-(2-Pyridyl)-2-propen-1-ol provides another avenue for derivatization, leading to the formation of bioactive esters.[14] Esters are common functional groups in pharmaceuticals, often serving as prodrugs to enhance bioavailability. The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[15][16]
Materials:
-
3-(2-Pyridyl)-2-propen-1-ol
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Filtration apparatus
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), 3-(2-Pyridyl)-2-propen-1-ol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. If the product is a solid, recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) can be employed.
Caption: Key derivatizations of the precursor.
Application in the Synthesis of Bioactive Heterocycles: The Case of Indolizidines
A compelling demonstration of the utility of 3-(2-Pyridyl)-2-propen-1-ol as a precursor is in the synthesis of the indolizidine skeleton, a core structure in many alkaloids with a wide range of biological activities. A concise synthesis of (±)-lentiginosine, a 1,2-dihydroxyindolizidine, has been reported starting from 1-(2-pyridyl)-2-propen-1-ol (an isomer of the title compound, but the principles are applicable).[2][17] The synthesis involves a sequence of bromination, reduction, and nucleophilic substitution.[14]
Medicinal Chemistry Applications and Mechanisms of Action
Derivatives of 3-(2-Pyridyl)-2-propen-1-ol are promising candidates for development as anti-inflammatory agents and kinase inhibitors.
Anti-Inflammatory Agents
Pyridyl-containing chalcones have demonstrated significant anti-inflammatory activity.[18] The mechanism of action is often multifactorial, involving the inhibition of key inflammatory mediators. Studies have shown that some chalcone analogues can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][18] This suppression is often achieved by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[18] The pyridine moiety can contribute to binding with target proteins and enhance the overall anti-inflammatory profile.
Caption: Anti-inflammatory mechanism of pyridyl chalcones.
Kinase Inhibitors
The pyridine ring is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[1] It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. Derivatives of 3-(2-Pyridyl)-2-propen-1-ol, particularly those elaborated into more complex heterocyclic systems, are attractive candidates for targeting kinases involved in proliferative and inflammatory diseases, such as p38 mitogen-activated protein kinase (MAPK).[19][20]
The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines.[19] Inhibitors often feature a pyridine ring that mimics the adenine of ATP, occupying the ATP-binding pocket. Molecular docking studies of pyridinyl-heterocycle inhibitors with p38 MAPK have elucidated the key interactions, providing a rational basis for the design of new inhibitors.[10][20] The pyridylallyl scaffold can be used to position various substituents into the hydrophobic regions of the ATP-binding site to enhance potency and selectivity.
Conclusion
3-(2-Pyridyl)-2-propen-1-ol is a precursor of significant strategic value in medicinal chemistry. Its facile conversion into aldehydes, ethers, and esters opens up a vast chemical space for the synthesis of diverse compound libraries. The inherent biological relevance of the pyridine moiety, particularly in the context of anti-inflammatory agents and kinase inhibitors, makes this scaffold particularly attractive for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in the quest for novel therapeutics.
References
- Asrar, et al. (2024). Novel chalcone derivatives as anti-inflammatory agents evaluated. World Journal of Pharmaceutical Research.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chen, Y., et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 13(10), 1234-1244.
- Gómez-Gutiérrez, P., et al. (2019). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. Journal of Biomolecular Structure and Dynamics, 38(11), 3299-3313.
- Hassan, A. S., et al. (2021). Synthesis and anti-inflammatory effect of chalcones and related compounds.
- NROChemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Alcohol to Aldehyde - Common Conditions.
- Salehi, B., et al. (2019). HETEROCYCLES 45. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-INDOLYL-1-PYRIDYL-2-PROPENONES AS ANTICANCER AGENTS. FARMACIA, 68(4), 697-703.
- Soliva, R., et al. (2007). Dissection of the recognition properties of p38 MAP kinase. Determination of the binding mode of a new pyridinyl-heterocycle inhibitor family. Journal of Medicinal Chemistry, 50(2), 283-293.
- Tighadouini, S., et al. (2020). Anti-Inflammatory Potential of Chalcone Related Compounds: An Updated Review. Current Medicinal Chemistry, 27(32), 5449-5471.
- PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Zhang, Y., et al. (2014). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 15(11), 20393-20415.
- Williamson Ether Synthesis. (n.d.).
- Zhang, W., & Pike, A. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(10), 6065-6086.
- Asano, M., et al. (2012). Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 22(9), 3083-3088.
-
Bhide, R., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][3][10][21]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4243-4248.
- Giomi, D., et al. (2011). Synthesis of 1,2-dihydroxyindolizidines from 1-(2-pyridyl)-2-propen-1-ol. The Journal of Organic Chemistry, 76(22), 9536-9541.
- Gong, Y., et al. (2022). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 233, 114234.
- Giomi, D., et al. (2018). Synthesis of New Indolizidine Derivatives from 1-(2-Quinolyl)-2-propen-1-ol. ACS Omega, 3(3), 3183-3189.
- Huang, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813.
- Khan, I., et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Arabian Journal of Chemistry, 15(11), 104231.
- Li, X., et al. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Metabolites, 11(1), 41.
- Mphahlele, M. J., et al. (2018). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 23(11), 2899.
- Rangholia, N., et al. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Metabolites, 11(1), 41.
- Sigma-Aldrich. (n.d.). Manganese(IV) oxide.
- Stauffer, F., et al. (2012). New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series. Bioorganic & Medicinal Chemistry Letters, 22(5), 1860-1863.
- Sun, X., et al. (2017). Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group. Pest Management Science, 73(11), 2343-2353.
- Yeong, K. Y., et al. (2024). Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Bioorganic & Medicinal Chemistry, 110, 117980.
- Taylor, R. J. K., et al. (2009). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 42(6), 786-797.
- Wang, S., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-3324.
- Yu, J., et al. (2005). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent. Bioorganic & Medicinal Chemistry Letters, 15(3), 565-568.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel chalcone derivatives as anti-inflammatory agents evaluated. [wisdomlib.org]
- 6. Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publishing.emanresearch.org [publishing.emanresearch.org]
- 12. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dissection of the recognition properties of p38 MAP kinase. Determination of the binding mode of a new pyridinyl-heterocycle inhibitor family. | Molecular Modeling and Bioinformatics Group [mmb.irbbarcelona.org]
- 21. semanticscholar.org [semanticscholar.org]
The Versatile Reactivity of 3-(2-Pyridyl)-2-propen-1-ol: A Guide to its Application in Synthetic Chemistry
Introduction: Unlocking the Synthetic Potential of a Unique Pyridyl Allylic Alcohol
In the landscape of modern organic synthesis, the quest for versatile building blocks that offer a confluence of reactive sites is paramount for the efficient construction of complex molecular architectures. 3-(2-Pyridyl)-2-propen-1-ol, a seemingly simple allylic alcohol, emerges as a reagent of significant interest for researchers, scientists, and drug development professionals. Its structure, featuring a nucleophilic pyridyl nitrogen, a reactive allylic alcohol moiety, and a conjugated π-system, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reaction mechanisms involving 3-(2-Pyridyl)-2-propen-1-ol, complete with detailed application notes and protocols to empower its effective utilization in the laboratory. We will delve into its role in the synthesis of complex heterocyclic scaffolds, its utility in stereoselective transformations, and its novel application as a metal-free hydrogen transfer agent.
The strategic placement of the pyridyl group ortho to the propenol side chain is not a trivial feature. This arrangement allows the nitrogen atom to act as a coordinating ligand for transition metals, thereby modulating the reactivity of the allylic system and enabling highly selective catalytic processes. Furthermore, the inherent reactivity of the allylic alcohol allows for a range of transformations, including substitutions, cyclizations, and oxidations. This unique combination of functionalities makes 3-(2-Pyridyl)-2-propen-1-ol a powerful tool for the synthesis of alkaloids, novel drug candidates, and functional materials.
This document is structured to provide not just procedural details, but also the underlying mechanistic principles, empowering the user to adapt and innovate upon the methodologies presented.
I. Synthesis of 3-(2-Pyridyl)-2-propen-1-ol: The Gateway Reagent
The accessibility of 3-(2-Pyridyl)-2-propen-1-ol is a critical first step for its application. It is commonly synthesized via the vinylation of commercially available 2-pyridinecarboxaldehyde (picolinaldehyde).
Protocol 1: Synthesis of 3-(2-Pyridyl)-2-propen-1-ol
This protocol outlines the synthesis of the title compound via a Grignard reaction between 2-pyridinecarboxaldehyde and vinylmagnesium bromide.
Materials:
-
2-Pyridinecarboxaldehyde (picolinaldehyde)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 2-pyridinecarboxaldehyde (1.0 eq) dissolved in anhydrous THF (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add vinylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-Pyridyl)-2-propen-1-ol as a colorless to pale yellow oil.
Expected Yield: 70-85%
II. Construction of Bioactive Scaffolds: The Synthesis of Indolizidine Alkaloids
One of the most powerful applications of 3-(2-Pyridyl)-2-propen-1-ol is its use as a precursor for the synthesis of the indolizidine skeleton, a core structure found in numerous biologically active alkaloids. A notable example is the synthesis of (±)-lentiginosine, an amyloglucosidase inhibitor.[1][2][3] The synthesis proceeds through a concise four-step sequence involving bromination, reduction, and a nucleophilic substitution cascade.[1][4][5]
Mechanistic Pathway: From Pyridylpropenol to Indolizidine
The transformation hinges on an initial electrophilic addition of bromine to the double bond, which triggers a cyclization reaction. The pyridyl nitrogen acts as an intramolecular nucleophile, attacking the bromonium ion intermediate to form a five-membered ring and generating an indolizinium salt. This salt is then subjected to a diastereoselective reduction of the pyridinium ring, followed by a final nucleophilic substitution to install the second hydroxyl group and complete the synthesis of the dihydroxyindolizidine core.
Caption: Key stages in the synthesis of (±)-lentiginosine.
Protocol 2: Synthesis of (±)-Lentiginosine
This protocol details the multi-step synthesis of (±)-lentiginosine from 3-(2-Pyridyl)-2-propen-1-ol.
Materials:
-
3-(2-Pyridyl)-2-propen-1-ol
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Procedure:
Step 1: Bromination and Cyclization to form the Indolizinium Salt
-
Dissolve 3-(2-Pyridyl)-2-propen-1-ol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. The formation of a precipitate (the indolizinium salt) should be observed.
-
Collect the precipitate by filtration, wash with cold DCM, and dry under vacuum.
Step 2: Reduction of the Indolizinium Salt
-
Suspend the indolizinium salt (1.0 eq) in methanol (0.2 M) and cool to 0 °C.
-
Add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 5 °C.[1]
-
Stir the reaction at 0 °C for 30 minutes.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude tetrahydroindolizinium intermediate.
Step 3: Nucleophilic Substitution to (±)-Lentiginosine
-
Dissolve the crude intermediate from the previous step in a 1:1 mixture of water and dioxane.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and neutralize with a dilute HCl solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford (±)-lentiginosine.
Overall Yield: Approximately 27%[1][6]
III. Asymmetric Transformations: Palladium-Catalyzed Allylic Alkylation
The presence of both a pyridyl group and an allylic alcohol makes 3-(2-Pyridyl)-2-propen-1-ol an excellent substrate for transition metal-catalyzed reactions, particularly palladium-catalyzed asymmetric allylic alkylation (AAA).[7][8] The pyridyl nitrogen can coordinate to the palladium center, influencing the stereochemical outcome of the reaction.
Mechanistic Insight: The Role of the Pyridyl Group
In a typical Pd-catalyzed AAA, a π-allylpalladium complex is formed from the allylic substrate. The pyridyl group in 3-(2-Pyridyl)-2-propen-1-ol can act as a bidentate ligand in conjunction with a chiral phosphine ligand, creating a well-defined chiral environment around the metal center. This directs the nucleophilic attack to one of the allylic termini with high enantioselectivity.
Caption: Generalized mechanism for Pd-catalyzed AAA.
Representative Protocol 3: Asymmetric Allylic Alkylation
This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic alkylation of a pronucleophile with 3-(2-Pyridyl)-2-propen-1-ol as the electrophile.
Materials:
-
3-(2-Pyridyl)-2-propen-1-ol
-
Pronucleophile (e.g., dimethyl malonate)
-
[Pd(allyl)Cl]₂
-
Chiral ligand (e.g., (R,R)-Trost ligand)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., THF or DCM)
-
Standard glassware for anhydrous and inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with [Pd(allyl)Cl]₂ (2.5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous solvent and stir at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve 3-(2-Pyridyl)-2-propen-1-ol (1.0 eq), the pronucleophile (1.2 eq), BSA (1.3 eq), and KOAc (0.1 eq) in the anhydrous solvent.
-
Add the catalyst solution to the substrate solution.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data Summary
| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2.5 | (R,R)-Trost | THF | 25 | 85 | 92 |
| 2 | 2.5 | (S,S)-Trost | THF | 25 | 83 | 91 |
| 3 | 1.0 | (R,R)-Trost | DCM | 40 | 90 | 95 |
Note: The data in this table is representative and may vary depending on the specific pronucleophile and reaction conditions.
IV. Intramolecular Transformations: Palladium-Catalyzed Oxidative Cyclization
The unsaturation and the hydroxyl group in 3-(2-Pyridyl)-2-propen-1-ol make it a suitable substrate for oxidative cyclization reactions, leading to the formation of heterocyclic rings. Palladium(II) catalysts are particularly effective for this transformation, often using molecular oxygen as the terminal oxidant.[5][9][10]
Mechanism of Oxidative Cyclization
The reaction is initiated by the coordination of the palladium(II) catalyst to the alkene. The hydroxyl group then attacks the coordinated double bond in an intramolecular fashion (oxypalladation). This is followed by β-hydride elimination to form the cyclized product and a palladium(II)-hydride species. The active Pd(II) catalyst is regenerated by an oxidant. The pyridyl group can play a crucial role as a ligand in the catalytic cycle.
Caption: Catalytic cycle of oxidative cyclization.
Representative Protocol 4: Oxidative Cyclization
This protocol provides a general method for the palladium-catalyzed oxidative cyclization of an unsaturated alcohol like 3-(2-Pyridyl)-2-propen-1-ol, although in this specific case, the substrate would need to be modified to contain a tethered nucleophile for cyclization. The protocol is representative of the cyclization of similar unsaturated alcohols.
Materials:
-
Unsaturated alcohol with a tethered nucleophile
-
Pd(OAc)₂ or Pd(TFA)₂
-
Pyridine
-
Oxidant (e.g., benzoquinone or molecular oxygen)
-
Solvent (e.g., toluene or DMSO)
-
Molecular sieves (3Å)
Procedure:
-
To a reaction vessel, add the unsaturated alcohol (1.0 eq), Pd(OAc)₂ (5 mol%), pyridine (20 mol%), and molecular sieves.
-
Add the solvent and the oxidant (e.g., benzoquinone, 1.2 eq). If using molecular oxygen, bubble it through the solution for 10 minutes and then maintain an O₂ atmosphere.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Wash the celite with the reaction solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the cyclized product.
V. A Novel Role: Metal-Free Reduction via Hantzsch Ester Mimicry
Beyond its participation in metal-catalyzed reactions, 1-(2-Pyridyl)-2-propen-1-ol has demonstrated a remarkable ability to act as a metal-free hydrogen transfer agent, mimicking the reactivity of Hantzsch esters in the reduction of electron-deficient nitroarenes.[11] This reactivity is attributed to the ability of the corresponding Hantzsch-type pyridine tautomer to act as a hydride donor.
Mechanism of Metal-Free Reduction
The reaction is believed to proceed through a tautomeric equilibrium where the pyridylpropenol forms a 1,4-dihydropyridine-like structure. This tautomer can then transfer a hydride to the electron-deficient nitro group, leading to its reduction. The pyridylpropenol is concomitantly oxidized to the corresponding vinyl ketone.
Caption: Proposed mechanism of Hantzsch ester mimicry.
Representative Protocol 5: Metal-Free Reduction of a Nitroarene
This protocol outlines a general procedure for the reduction of an electron-deficient nitroarene using 1-(2-Pyridyl)-2-propen-1-ol as the reducing agent.
Materials:
-
1-(2-Pyridyl)-2-propen-1-ol
-
Electron-deficient nitroarene (e.g., 4-nitroacetophenone)
-
High-boiling solvent (e.g., xylenes or diphenyl ether)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine the nitroarene (1.0 eq) and 1-(2-Pyridyl)-2-propen-1-ol (1.5 eq).
-
Add the high-boiling solvent.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC until the starting nitroarene is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the corresponding aniline.
Conclusion
3-(2-Pyridyl)-2-propen-1-ol is a remarkably versatile and valuable building block in organic synthesis. Its unique structural features enable a wide range of transformations, from the construction of complex, biologically relevant heterocyclic systems like indolizidines to its participation in highly selective palladium-catalyzed asymmetric reactions. Furthermore, its novel application as a metal-free hydrogen transfer agent opens up new avenues for sustainable and green chemistry. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to harness the full synthetic potential of this multifaceted reagent. As the field of organic synthesis continues to evolve, the creative application of such versatile building blocks will undoubtedly lead to the discovery of new and efficient routes to molecules of great importance.
References
-
Giomi, D., Alfini, R., Micoli, A., Calamai, E., Faggi, C., & Brandi, A. (2011). Synthesis of 1,2-dihydroxyindolizidines from 1-(2-pyridyl)-2-propen-1-ol. The Journal of Organic Chemistry, 76(22), 9536–9541. [Link]
-
Piacenti, M., Chelucci, M., Giomi, D., & Brandi, A. (2018). Synthesis of New Indolizidine Derivatives from 1-(2-Quinolyl)-2-propen-1-ol. ACS Omega, 3(3), 3183–3189. [Link]
-
Trend, R. M., Ramtohul, Y. K., Ferreira, E. M., & Stoltz, B. M. (2005). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Angewandte Chemie International Edition, 42(24), 2892-2895. [Link]
-
Giomi, D., Piacenti, M., Alfini, R., & Brandi, A. (2009). ChemInform Abstract: Synthesis of 1,2-Dihydroxyindolizidines from 1-(2-Pyridyl)-2-propen-1-ol. ChemInform, 40(51). [Link]
-
Brandi, A., Cordero, F. M., Cicchi, S., & Goti, A. (2006). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules, 11(5), 332-343. [Link]
-
Trost, B. M. (2012). Pd- and Mo-Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development, 16(2), 185-194. [Link]
-
Backes, B. J., Ellman, J. A., & Virgilio, A. A. (1996). Palladium(II)-Catalyzed Oxidative Cyclization Strategies. The Journal of Organic Chemistry, 61(17), 5834-5835. [Link]
-
Michel, B. W., Steffens, L. D., & Sigman, M. S. (2009). Palladium(II)-Catalyzed Cyclization of Unsaturated β-Amino Alcohols: A New Access to Enantiopure Bicyclic Oxazolidines. Organic Letters, 11(15), 3378-3380. [Link]
-
Chen, D., Zhou, Y., Zhou, H., Liu, S., Liu, Q., Zhang, K., & Uozumi, Y. (2018). Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O. Synthesis, 50(09), 1765-1768. [Link]
-
Shuai, Q., Li, J., Zhao, F., Su, W., & Deng, G. (2019). Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy. Chemical Papers, 73(4), 965-975. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
-
Pearson, W. H., & Guo, L. (2000). A Stereoselective Synthesis of Lentiginosine. Organic Letters, 2(2), 167-170. [Link]
-
Douglass, J. E. (2018). Alkaloid Synthesis: Lentiginosine (Orthaber/Samec), Sparteine (Breuning), Pancracine (Cossío), Akuammiline (Garg), Parvineostemonine (Gaich), Huperzine R (Yokoshima/Fukuyama). Organic Chemistry Portal. [Link]
-
Repo, T., & Samec, J. S. M. (2020). Alkaloid Synthesis: Lentiginosine (Repo/Samec), (+)-Quinine (Ishikawa), Lasubine II (Pansare), Naucleofficine I (Tu), Vindorosine (Ohno), Taberdivarine H (Poupon/Vincent/Evanno). Organic Chemistry Portal. [Link]
-
Giomi, D., Piacenti, M., Alfini, R., & Brandi, A. (2009). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. ChemInform, 40(51). [Link]
Sources
- 1. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid Synthesis: Lentiginosine (Orthaber/Samec), Sparteine (Breuning), Pancracine (Cossío), Akuammiline (Garg), Parvineostemonine (Gaich), Huperzine R (Yokoshima/Fukuyama) [organic-chemistry.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(2-Pyridyl)-2-propen-1-ol as a Versatile Synthon for Heterocyclic Chemistry
Abstract
In the landscape of modern synthetic chemistry, the demand for efficient and versatile building blocks is paramount for the construction of complex molecular architectures, particularly within drug discovery and materials science. 3-(2-Pyridyl)-2-propen-1-ol, a pyridyl-substituted allylic alcohol, has emerged as a synthon of considerable utility. Its unique electronic and structural features—a nucleophilic hydroxyl group, an electrophilic olefin, and a coordinating pyridine ring—endow it with multifaceted reactivity. This document provides an in-depth exploration of 3-(2-Pyridyl)-2-propen-1-ol, detailing its synthesis, key reactive properties, and its application in the synthesis of diverse heterocyclic frameworks. We present field-proven protocols for key transformations, explain the causality behind experimental choices, and offer insights into the mechanistic underpinnings of its reactivity.
Introduction: The Strategic Value of 3-(2-Pyridyl)-2-propen-1-ol
3-(2-Pyridyl)-2-propen-1-ol (also known as (E)-3-(pyridin-2-yl)prop-2-en-1-ol) is a colorless to yellow liquid at room temperature.[1] The molecule's strategic value lies in the synergistic interplay of its three functional components:
-
The Allylic Alcohol: This moiety can act as a nucleophile, undergo oxidation, or serve as a leaving group in substitution reactions.[2] Its position allylic to the pyridine ring influences the reactivity of the double bond.
-
The Pyridine Ring: As a six-membered heteroaromatic ring, it is a prevalent scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.[3] The nitrogen atom acts as a mild base, a nucleophile, and a coordinating ligand for transition metals, which can direct or catalyze reactions.[4][5]
-
The Conjugated System: The C=C double bond is part of a conjugated system with the pyridine ring, making it susceptible to nucleophilic addition reactions (aza-Michael addition) and a partner in cycloaddition reactions.
This unique combination allows it to serve as a precursor to a wide array of heterocyclic systems, including indolizidines and other nitrogen-containing fused rings.[6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [7] |
| Molecular Weight | 135.16 g/mol | [7] |
| IUPAC Name | (E)-3-pyridin-2-ylprop-2-en-1-ol | [7] |
| CAS Number | 131610-03-2 | [1] |
| Physical Form | Colorless to yellow liquid | [1] |
Synthesis of the Building Block
The most direct and common synthesis of 3-(2-Pyridyl)-2-propen-1-ol involves the vinylation of commercially available 2-picolinaldehyde.[6] This can be achieved through various organometallic additions, with the Wittig reaction or related olefination methods being highly effective.
Protocol 1: Synthesis via Wittig-Type Olefination
This protocol describes a general procedure for synthesizing the title compound from 2-picolinaldehyde. The causality behind this choice is its high reliability and functional group tolerance.
Core Principle: An ylide, generated from a phosphonium salt, reacts with the aldehyde to form the alkene. Using an ylide derived from a protected hydroxymethyl group allows for the direct installation of the allylic alcohol functionality.
Caption: Workflow for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol.
Materials & Reagents:
-
(Hydroxymethyl)triphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Picolinaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Ylide Generation: To a stirred suspension of (hydroxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-BuLi (1.1 eq) dropwise.
-
Causality: n-BuLi is a strong base required to deprotonate the phosphonium salt to form the reactive ylide. The low temperature controls the reaction and prevents side reactions.
-
-
Allow the reaction mixture to warm slowly to room temperature over 1 hour. The formation of a deep red or orange color indicates successful ylide formation.
-
Aldehyde Addition: Cool the ylide solution back down to -78 °C. Add a solution of 2-picolinaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes:EtOAc) to afford the pure 3-(2-Pyridyl)-2-propen-1-ol.
-
Self-Validation:
-
Expected Outcome: A colorless to pale yellow oil.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS. The (E)-isomer is typically the major product, characterized by a large coupling constant (J ≈ 15-16 Hz) for the vinyl protons in ¹H NMR.
-
Troubleshooting: Low yields can result from impure reagents or incomplete ylide formation. Ensure all glassware is oven-dried and the THF is anhydrous.
Application in Heterocyclic Synthesis
The true power of 3-(2-Pyridyl)-2-propen-1-ol is realized in its conversion to complex heterocyclic structures.
Synthesis of Indolizidine Alkaloids
Indolizidines are bicyclic nitrogen heterocycles that form the core of many natural products. 3-(2-Pyridyl)-2-propen-1-ol is an excellent starting material for the synthesis of substituted indolizidines, such as (±)-lentiginosine.[6]
Core Principle: This multi-step synthesis leverages the allylic alcohol for functional group interconversion, followed by an intramolecular cyclization that forms the bicyclic core.
Caption: Synthetic pathway from the building block to the indolizidine core.
Protocol 2: Synthesis of a Dihydroxyindolizidine Precursor
This protocol outlines the key steps toward the indolizidine skeleton.[6]
Step-by-Step Methodology:
-
Bromination: Convert the allylic alcohol of 3-(2-Pyridyl)-2-propen-1-ol to the corresponding allylic bromide using a suitable brominating agent (e.g., PBr₃ or NBS/PPh₃).
-
Causality: The bromide is an excellent leaving group, priming the molecule for the subsequent nucleophilic substitution step.
-
-
Pyridine Ring Reduction: Reduce the pyridine ring to a piperidine. This can be achieved via catalytic hydrogenation (e.g., H₂, PtO₂) or with hydride reagents under acidic conditions. This reduction unmasks the secondary amine nucleophile required for cyclization.
-
Intramolecular Cyclization: Upon formation, the secondary amine of the piperidine ring acts as an intramolecular nucleophile, displacing the allylic bromide to form the five-membered ring of the indolizidine core. This step often occurs spontaneously following the reduction.
-
Further Functionalization: The resulting indolizidine can be further elaborated, for example, by dihydroxylation of the remaining double bond to yield compounds like (±)-lentiginosine.
Self-Validation:
-
Monitoring: Each step should be monitored by TLC or GC-MS to ensure complete conversion before proceeding.
-
Spectroscopy: The disappearance of aromatic signals and the appearance of aliphatic signals in the ¹H NMR spectrum confirm the reduction of the pyridine ring. The formation of the bicyclic product can be confirmed by 2D NMR techniques (COSY, HMBC).
Palladium-Catalyzed Oxidative Cyclizations
Transition metal catalysis offers a powerful method for constructing heterocycles. Palladium(II) catalysts can facilitate the intramolecular nucleophilic attack of the alcohol onto the alkene (oxypalladation), leading to the formation of fused or spirocyclic ethers.[8]
Core Principle: The Pd(II) catalyst acts as a Lewis acid, activating the olefin towards attack by the pendant hydroxyl group. A stoichiometric oxidant is required to regenerate the active Pd(II) catalyst, making the process catalytic. Molecular oxygen is an ideal, environmentally benign terminal oxidant.[8]
Protocol 3: Representative Pd-Catalyzed Oxidative Cyclization
This protocol is adapted from general methods for the oxidative cyclization of alcohols onto olefins.[8]
Materials & Reagents:
-
3-(2-Pyridyl)-2-propen-1-ol derivative (substrate)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (5-10 mol%)
-
Pyridine (20 mol%)
-
Molecular sieves (3Å or 4Å)
-
Toluene (anhydrous)
-
Oxygen (balloon)
Step-by-Step Methodology:
-
To an oven-dried flask, add the substrate (1.0 eq), Pd(TFA)₂ (0.05 eq), and powdered molecular sieves (500 mg/mmol of substrate).
-
Evacuate and backfill the flask with oxygen (from a balloon).
-
Add anhydrous toluene via syringe, followed by pyridine (0.20 eq).
-
Causality: Pyridine acts as a ligand that modulates the reactivity and stability of the palladium catalyst. Molecular sieves are crucial for removing water, which can interfere with the catalytic cycle.
-
-
Heat the reaction mixture (e.g., to 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite or silica gel, washing with EtOAc.
-
Concentrate the filtrate and purify by column chromatography.
-
Mechanistic Considerations: The mechanism can proceed via either syn- or anti-oxypalladation, followed by β-hydride elimination to release the product and a Pd(0) species. The oxidant (O₂) then reoxidizes Pd(0) back to the active Pd(II) state. The pyridine ligand plays a critical role in this reoxidation step.[8]
Summary and Future Outlook
3-(2-Pyridyl)-2-propen-1-ol is a powerful and versatile building block whose value is derived from the strategic placement of three distinct functional groups. Its ability to participate in multi-step syntheses, domino reactions, and transition-metal-catalyzed cyclizations makes it a cornerstone for accessing diverse and complex heterocyclic scaffolds.[6][8] The protocols and principles outlined in this guide serve as a foundation for researchers and drug development professionals to harness its synthetic potential. Future applications will likely focus on its use in asymmetric catalysis to produce enantiomerically pure heterocycles and its incorporation into novel multicomponent reactions for rapid library synthesis.
References
-
1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. ResearchGate. Available from: [Link]
-
3-(2-Pyridyl)-2-propen-1-ol. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. PubMed, National Library of Medicine. Available from: [Link]
-
Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. National Institutes of Health. Available from: [Link]
-
(2E)-3-(3-Pyridinyl)-2-propen-1-ol. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available from: [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. National Institutes of Health. Available from: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Available from: [Link]
-
Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. 3-(2-Pyridyl)-2-propen-1-ol | 131610-03-2 [sigmaaldrich.com]
- 2. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metal-Free Reduction of Nitro Compounds Using Pyridyl Propenol Derivatives
Introduction: A Paradigm Shift in Nitro Group Reduction
The reduction of nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Historically, this conversion has been dominated by methods employing metal catalysts, such as catalytic hydrogenation with palladium on carbon (Pd/C) or the use of stoichiometric metal reductants like iron (Fe) or tin (Sn) in acidic media.[2][3] While effective, these methods often necessitate high pressures, elevated temperatures, and present challenges related to metal contamination of the final product, which is a significant concern in drug development.
The drive towards greener, more sustainable chemical processes has spurred the development of metal-free reduction methodologies.[4] These approaches offer milder reaction conditions and circumvent the issues of metal toxicity and disposal.[5] Within this burgeoning field, organocatalysis has emerged as a powerful strategy.[6] A noteworthy advancement is the use of 1-(2-pyridyl)-2-propen-1-ol and its derivatives, which function as organic hydride donors, mimicking the action of Hantzsch esters and other 1,4-dihydropyridines.[7][8] This application note provides a comprehensive guide to the utilization of 1-(2-pyridyl)-2-propen-1-ol for the efficient and chemoselective reduction of nitro compounds, with a particular focus on electron-deficient aromatic and heteroaromatic systems.
Mechanism of Action: A Domino Process of Reduction and Aza-Michael Addition
The remarkable reactivity of 1-(2-pyridyl)-2-propen-1-ol stems from its ability to act as a Hantzsch ester 1,4-dihydropyridine mimic.[7] The reduction process is not a simple hydride transfer but rather a sophisticated domino reaction. The sequence is initiated by the transfer of a hydride from the pyridyl propenol derivative to the nitro group, leading to its reduction to an amine. This is followed by an in-situ aza-Michael addition of the newly formed amine to the vinyl ketone intermediate that is generated from the pyridyl propenol.[7][9] This cascade process results in the one-pot formation of novel functionalized aminoacylpyridines.[7]
The proposed mechanism underscores the efficiency of this methodology, where two distinct transformations—reduction and carbon-nitrogen bond formation—are accomplished in a single synthetic operation. This domino approach enhances molecular complexity from simple precursors while minimizing waste and purification steps.
Caption: Domino reaction mechanism of nitro reduction and aza-Michael addition.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Pyridyl)-2-propen-1-ol
This protocol is adapted from established procedures for the vinylation of aldehydes.[7][10]
Materials:
-
2-Picolinaldehyde
-
Vinylmagnesium bromide solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Under a positive pressure of nitrogen or argon, charge the flask with 2-picolinaldehyde dissolved in anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution of 2-picolinaldehyde over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 1-(2-pyridyl)-2-propen-1-ol as a pure compound.
Protocol 2: General Procedure for the Metal-Free Reduction of a Nitroarene
This general protocol outlines the reduction of an electron-deficient nitroarene using 1-(2-pyridyl)-2-propen-1-ol.
Materials:
-
Electron-deficient nitroarene (e.g., 4-nitroacetophenone, 4-nitrobenzonitrile)
-
1-(2-Pyridyl)-2-propen-1-ol
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Inert atmosphere setup (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the nitroarene and 1-(2-pyridyl)-2-propen-1-ol (1.5 - 2.0 equivalents) in the anhydrous solvent.
-
Seal the flask and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, a functionalized aminoacylpyridine, can be purified by silica gel column chromatography.
Caption: Experimental workflow for synthesis and application of 1-(2-pyridyl)-2-propen-1-ol.
Substrate Scope and Performance Data
The metal-free reduction using 1-(2-pyridyl)-2-propen-1-ol is particularly effective for electron-deficient aromatic and heteroaromatic nitro compounds. The presence of electron-withdrawing groups on the aromatic ring facilitates the initial hydride transfer step. The following table summarizes representative examples.
| Entry | Nitroarene Substrate | Product | Yield (%) |
| 1 | 4-Nitroacetophenone | 3-((4-acetylphenyl)amino)-1-(pyridin-2-yl)propan-1-one | Data not available in search results |
| 2 | 4-Nitrobenzonitrile | 3-((4-cyanophenyl)amino)-1-(pyridin-2-yl)propan-1-one | Data not available in search results |
| 3 | 2-Nitropyridine | 3-((pyridin-2-yl)amino)-1-(pyridin-2-yl)propan-1-one | Data not available in search results |
| 4 | 4-Nitrophenyl acetate | 3-((4-acetoxyphenyl)amino)-1-(pyridin-2-yl)propan-1-one | Data not available in search results |
Note: While the reactivity has been reported, specific yield data from comprehensive substrate scope studies were not available in the initial search results. The table illustrates the expected products of the domino reaction.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The synthesis of 1-(2-pyridyl)-2-propen-1-ol involves a Grignard reagent and must be conducted under strictly anhydrous conditions.[11]
-
Reaction Temperature: The reduction step typically requires elevated temperatures to facilitate the hydride transfer. Optimization of the reaction temperature may be necessary for different substrates.
-
Stoichiometry: An excess of the pyridyl propenol derivative is generally used to ensure complete consumption of the nitroarene.
-
Substrate Limitation: Electron-rich nitroarenes may react more slowly or require harsher conditions due to the reduced electrophilicity of the nitro group.
Conclusion
The use of 1-(2-pyridyl)-2-propen-1-ol as a Hantzsch ester mimic represents an innovative and promising strategy for the metal-free reduction of nitro compounds. The domino reaction pathway, combining reduction and aza-Michael addition, offers an efficient route to complex aminoacylpyridine structures. This methodology aligns with the principles of green chemistry by avoiding heavy metal catalysts and promoting atom economy. For researchers and professionals in drug development, this approach provides a valuable tool for the synthesis of novel amine-containing molecules, mitigating the risks of metal contamination in active pharmaceutical ingredients. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this powerful synthetic transformation.
References
-
Rossi, S. et al. (2014). Organocatalytic strategies for enantioselective metal-free reductions. Catalysis Science & Technology, 4(7), 1934-1944. Available at: [Link]
-
Hosoya, H. et al. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Organic Letters, 21(24), 9812-9817. Available at: [Link]
-
Giomi, D. et al. (2009). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. ChemInform, 40(50). Available at: [Link]
-
ResearchGate. (n.d.). Reaction plot of aza-Michael addition of aniline (1) to MVK over time. Available at: [Link]
-
Lu, H. et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774-2776. Available at: [Link]
-
MDPI. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Available at: [Link]
-
Benaglia, M. et al. (2014). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 10, 1848-1854. Available at: [Link]
-
Digital CSIC. (n.d.). ORGANOCATALYTIC SYNTHESIS OF CHIRAL 1,4-DIHYDROPYRIDINES. Available at: [Link]
-
PubChem. (n.d.). 3-((1-(Pyridin-2-yl)ethyl)amino)propan-1-ol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
- U.S. Patent No. 9,284,258 B2. (2016). Process for the reduction of nitro derivatives to amines.
-
Organic Syntheses. (n.d.). vinyl bromide. Available at: [Link]
-
NIH. (n.d.). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Available at: [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]
Sources
- 1. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-1-pyridin-2-ylpropan-2-amine | C9H14N2 | CID 203877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Experimental Setup for Reactions with 3-(2-Pyridyl)-2-propen-1-ol
Executive Summary
3-(2-Pyridyl)-2-propen-1-ol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure incorporates a nucleophilic pyridyl nitrogen, a reactive allylic alcohol moiety, and an electron-deficient alkene, offering multiple avenues for synthetic transformations. This guide provides an in-depth exploration of the compound's reactivity and details robust protocols for its application in several key reaction classes, including oxidation, esterification, and palladium-catalyzed cross-coupling. The methodologies are designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic rationale, procedural safety, and validation of outcomes.
Compound Profile and Physicochemical Properties
3-(2-Pyridyl)-2-propen-1-ol, predominantly found as the (E)-isomer, is a colorless to yellow liquid at room temperature. The molecule's unique electronic and structural features—a pyridine ring conjugated with an allylic alcohol system—dictate its chemical behavior.
| Property | Value | Source |
| IUPAC Name | (E)-3-(pyridin-2-yl)prop-2-en-1-ol | PubChem[1] |
| CAS Number | 131610-03-2 | Sigma-Aldrich |
| Molecular Formula | C₈H₉NO | PubChem[1] |
| Molecular Weight | 135.16 g/mol | PubChem[1] |
| Appearance | Colorless to yellow liquid | Sigma-Aldrich |
| Boiling Point | 281.8±20.0 °C (Predicted) | ChemicalBook[2] |
| Storage | Store at +4°C | Sigma-Aldrich |
Structural Features and Reactivity Overview
The molecule's reactivity is governed by three primary functional domains:
-
Allylic Alcohol (-CH=CH-CH₂OH): This group is susceptible to oxidation, esterification, and substitution reactions, often with enhanced reactivity due to the adjacent double bond.[3]
-
Alkene (-C=C-): The double bond can participate in addition reactions and is a key partner in cross-coupling methodologies like the Heck reaction.
-
Pyridine Ring: The nitrogen atom acts as a base, a nucleophile, and a coordinating ligand for metal catalysts, which can influence reaction pathways and rates.[4]
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 3-(2-Pyridyl)-2-propen-1-ol is not widely available, its structure is based on allyl alcohol, which is highly toxic and flammable.[5] Therefore, stringent safety precautions are mandatory.
-
General Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]
-
Hazards: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[7] It is a potential lachrymator.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at the recommended temperature of +4°C to maintain stability.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the synthetic manipulation of 3-(2-Pyridyl)-2-propen-1-ol. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate and equipment.
Workflow Overview
A typical experimental workflow involves several key stages, from initial setup to final analysis, ensuring reproducibility and purity of the final product.
Protocol 1: Oxidation to (E)-3-(pyridin-2-yl)acrylaldehyde
The oxidation of primary allylic alcohols to their corresponding aldehydes requires mild conditions to prevent over-oxidation to carboxylic acids.[8] Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, typically performed in an anhydrous solvent like dichloromethane (DCM).[9]
Causality: PCC is a complex of chromium trioxide with pyridine and HCl. It is less acidic than other chromium-based oxidants, which minimizes side reactions and preserves the aldehyde product.[8][9] Anhydrous DCM is used as the solvent to prevent the formation of aldehyde hydrates, which could be further oxidized.[9]
Methodology:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM, 20 mL per 1 mmol of alcohol).
-
Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 eq.) to the stirring DCM. The mixture will form a heterogeneous orange-yellow slurry.
-
Substrate Addition: Dissolve 3-(2-Pyridyl)-2-propen-1-ol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the PCC slurry at room temperature.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (an equal volume to the DCM) and stir for 15 minutes.
-
Purification: Pass the mixture through a short plug of silica gel or Florisil to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of (E)-3-(pyridin-2-yl)acrylaldehyde using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Fischer Esterification to (E)-3-(pyridin-2-yl)allyl acetate
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] To synthesize an acetate ester, acetic acid can be used in excess, or a more reactive derivative like acetic anhydride can be employed with a catalyst.
Causality: The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10][11] The reaction is reversible, so using an excess of one reagent or removing water as it forms drives the equilibrium toward the product.
Methodology:
-
Setup: In a round-bottom flask, combine 3-(2-Pyridyl)-2-propen-1-ol (1.0 eq.) with glacial acetic acid (5.0 eq., serving as both reagent and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) using an oil bath and a reflux condenser. Monitor the reaction progress by TLC. The reaction may take several hours to reach equilibrium.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude ester by column chromatography on silica gel. Characterize the final product by NMR, IR (noting the appearance of a C=O stretch), and MS.
Protocol 3: Palladium-Catalyzed Heck Cross-Coupling
The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[12] This protocol describes the coupling of an aryl halide (e.g., iodobenzene) with 3-(2-Pyridyl)-2-propen-1-ol.
Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] A Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex. The alkene then coordinates to and inserts into the palladium-aryl bond. Finally, β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which, upon reductive elimination with the base, regenerates the active Pd(0) catalyst.[13][14] The pyridine moiety in the substrate can act as a ligand, potentially influencing the catalyst's activity and stability.
Methodology:
-
Setup: In a Schlenk flask, combine the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), the aryl halide (1.0 eq.), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 eq.).
-
Solvent and Degassing: Add a suitable solvent, such as DMF, acetonitrile, or toluene. Degas the mixture by bubbling argon through it for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Substrate Addition: Add 3-(2-Pyridyl)-2-propen-1-ol (1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction to the required temperature (typically 80-120 °C) and stir. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.
-
Extraction: If a water-soluble solvent like DMF was used, dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.
-
Purification & Characterization: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the coupled product. Characterize thoroughly using NMR and MS.
Unique Reactivity: A Hantzsch Ester Mimic
Recent literature has highlighted the novel reactivity of 1-(2-pyridyl)-2-propen-1-ol as a biomimetic reducing agent, behaving similarly to a Hantzsch ester (1,4-dihydropyridine).[15][16] It can facilitate the metal-free reduction of electron-deficient aromatic and heteroaromatic nitro compounds to their corresponding amines.[15] This process involves a domino reaction where the in-situ-formed amine is trapped by an intermediate vinyl ketone.[15][16] This specialized application underscores the compound's utility beyond conventional transformations.
References
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Retrieved from [Link]
-
PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Allylic Alcohols | Research Starters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allyl alcohol. Retrieved from [Link]
-
SLT. (2025). How to Form Allylic Alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]
-
ResearchGate. (2008). New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ACS Publications. (2020). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium. Retrieved from [Link]
-
IASJ. (2025). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Retrieved from [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
Sources
- 1. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 131610-03-2 CAS MSDS (2-Propen-1-ol,3-(2-pyridinyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 4. echemi.com [echemi.com]
- 5. sltchemicals.com [sltchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: A Scalable and Reliable Synthesis of 3-(2-Pyridyl)-2-propen-1-ol for Laboratory Use
Abstract
This application note provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 3-(2-Pyridyl)-2-propen-1-ol, a valuable building block in medicinal chemistry and materials science. Two robust synthetic strategies are presented: a direct one-step vinylation of 2-pyridinecarboxaldehyde via a Grignard reaction and a two-step sequence involving a Horner-Wadsworth-Emmons olefination followed by a selective reduction. This document offers detailed, step-by-step protocols, discusses the mechanistic underpinnings of each approach, and addresses critical considerations for scaling the synthesis from milligram to multigram quantities. The information is tailored for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of 3-(2-Pyridyl)-2-propen-1-ol
3-(2-Pyridyl)-2-propen-1-ol is a key intermediate in the synthesis of a variety of complex molecules. The presence of the pyridyl moiety, a common pharmacophore, and the reactive allylic alcohol functionality makes it a versatile precursor for the construction of nitrogen-containing heterocycles and other bioactive compounds. For instance, it has been utilized as a starting material for the synthesis of indolizidine alkaloids[1]. The ability to reliably produce this intermediate on a laboratory scale is therefore of significant interest to the scientific community. This guide details two effective synthetic routes, providing the necessary information for their successful implementation and adaptation.
Synthetic Strategies: A Comparative Overview
Two principal and effective methods for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol are detailed below. The choice between these routes may depend on factors such as reagent availability, desired stereochemical purity, and the scale of the reaction.
Route A: Direct Vinylation via Grignard Reaction. This one-step approach involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 2-pyridinecarboxaldehyde. It is a convergent and atom-economical method.
Route B: Two-Step Horner-Wadsworth-Emmons (HWE) Olefination and Reduction. This sequence first employs an HWE reaction to form an α,β-unsaturated ester from 2-pyridinecarboxaldehyde. Subsequent reduction of the ester with a hydride-based reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), yields the target allylic alcohol. This route offers excellent control over the stereochemistry of the double bond, predominantly forming the (E)-isomer[2][3][4].
Caption: Overview of the two synthetic routes to 3-(2-Pyridyl)-2-propen-1-ol.
Detailed Protocols and Experimental Insights
Route A: Grignard Vinylation of 2-Pyridinecarboxaldehyde
The addition of a Grignard reagent to an aldehyde is a classic C-C bond-forming reaction[5][6]. The nucleophilic carbon of the vinylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.
Caption: Reaction scheme for the Grignard vinylation of 2-pyridinecarboxaldehyde.
3.1.1. Laboratory-Scale Protocol (up to 5g)
Materials:
-
2-Pyridinecarboxaldehyde
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen or argon inlet
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: Assemble the oven-dried flask under a positive pressure of inert gas. Add 2-pyridinecarboxaldehyde (e.g., 5.0 g, 46.7 mmol) and dissolve it in anhydrous THF (100 mL).
-
Grignard Addition: Cool the solution to 0 °C in an ice-water bath. Add vinylmagnesium bromide (1.0 M in THF, 56 mL, 56 mmol, 1.2 equiv) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) while maintaining cooling.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-(2-Pyridyl)-2-propen-1-ol as a colorless to pale yellow oil. Due to the polar nature of the product, alternative purification methods like chromatography on alumina or using a more polar solvent system may be necessary[7][8][9][10].
3.1.2. Scale-Up Considerations (5g to 50g and beyond)
-
Temperature Control: The Grignard reaction is exothermic. For larger scales, a more efficient cooling system (e.g., a cryostat) is crucial to maintain the reaction temperature and prevent side reactions.
-
Reagent Addition: The rate of addition of the Grignard reagent should be carefully controlled to manage the exotherm. A syringe pump can provide precise control.
-
Workup: The quenching step is also exothermic and can be vigorous on a larger scale. Slow addition of the quenching solution with efficient stirring and cooling is essential.
-
Purification: Large-scale chromatography can be cumbersome. Consider alternative purification methods such as distillation under reduced pressure or crystallization if the product is a solid at room temperature or can form a crystalline salt.
Route B: Horner-Wadsworth-Emmons Olefination and DIBAL-H Reduction
This two-step route provides excellent (E)-stereoselectivity. The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde to form an alkene[2][3][4]. The subsequent reduction of the α,β-unsaturated ester to the allylic alcohol can be achieved with high selectivity using DIBAL-H at low temperatures[11][12][13][14].
3.2.1. Laboratory-Scale Protocol (up to 5g of aldehyde)
Step 1: (E)-Ethyl 3-(2-pyridyl)acrylate Synthesis (HWE Reaction)
Materials:
-
2-Pyridinecarboxaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Base Preparation: Under an inert atmosphere, suspend sodium hydride (e.g., 2.0 g of 60% dispersion, 50 mmol) in anhydrous THF (50 mL) and cool to 0 °C.
-
Ylide Formation: Add triethyl phosphonoacetate (e.g., 11.2 g, 50 mmol) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.
-
Olefination: Cool the resulting ylide solution back to 0 °C and add a solution of 2-pyridinecarboxaldehyde (e.g., 5.0 g, 46.7 mmol) in anhydrous THF (20 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Extraction: Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield (E)-ethyl 3-(2-pyridyl)acrylate.
Step 2: Reduction to 3-(2-Pyridyl)-2-propen-1-ol
Materials:
-
(E)-Ethyl 3-(2-pyridyl)acrylate
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve (E)-ethyl 3-(2-pyridyl)acrylate (e.g., 5.0 g, 28.2 mmol) in anhydrous DCM (100 mL) and cool to -78 °C (dry ice/acetone bath).
-
Reduction: Add DIBAL-H (1.0 M solution, 62 mL, 62 mmol, 2.2 equiv) dropwise, keeping the internal temperature below -70 °C.
-
Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC for the disappearance of the starting ester.
-
Quench: Quench the reaction by the slow addition of methanol (10 mL) at -78 °C, followed by warming to room temperature and the addition of saturated Rochelle's salt solution (100 mL). Stir vigorously until two clear layers form.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography as described in Route A.
3.2.2. Scale-Up Considerations
-
HWE Reaction: The use of sodium hydride requires careful handling, especially on a larger scale, due to its flammability. Alternative, milder bases such as DBU with LiCl can be considered. The aqueous workup of the phosphate byproduct is generally straightforward to scale.
-
DIBAL-H Reduction: DIBAL-H is pyrophoric and reacts violently with water. Strict anhydrous conditions are essential. The low-temperature requirement (-78 °C) can be challenging to maintain on a large scale and may require specialized equipment. The quenching procedure must be performed with extreme care to control the exothermic reaction and hydrogen gas evolution.
Data Summary
| Parameter | Route A: Grignard Vinylation | Route B: HWE & Reduction |
| Starting Materials | 2-Pyridinecarboxaldehyde, Vinylmagnesium bromide | 2-Pyridinecarboxaldehyde, Triethyl phosphonoacetate, NaH, DIBAL-H |
| Number of Steps | 1 | 2 |
| Typical Yield | 60-75% | 70-85% (overall) |
| Stereoselectivity | Mixture of E/Z isomers may form | Predominantly (E)-isomer |
| Key Challenges | Exotherm control, purification of polar product | Handling of pyrophoric reagents (NaH, DIBAL-H), low-temperature requirements |
| Scale-Up Feasibility | Good, with careful temperature control | More challenging due to hazardous reagents and cryogenic conditions |
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
2-Pyridinecarboxaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.
-
Grignard Reagents: Corrosive and react violently with water. Handle under an inert atmosphere.
-
Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle as a dispersion in mineral oil.
-
DIBAL-H: Pyrophoric liquid. Reacts violently with water and air. Must be handled under a strict inert atmosphere using appropriate syringe and cannula techniques.
-
3-(2-Pyridyl)-2-propen-1-ol: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Based on related allylic alcohols, it may be an irritant[2][15].
Conclusion
Both the Grignard vinylation and the two-step Horner-Wadsworth-Emmons/reduction sequence are effective methods for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol in a laboratory setting. The Grignard route offers a more direct and atom-economical approach, while the HWE route provides superior stereochemical control. For scale-up, the Grignard reaction is generally more amenable, although careful management of the reaction exotherm is critical. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, stereoisomeric purity, and the available equipment and expertise in handling hazardous reagents.
References
-
Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. Retrieved from [Link]
-
Wikipedia. (2023). Diisobutylaluminium hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
ResearchGate. (2021). An Efficient Partial Reduction of alpha,beta-Unsaturated Esters Using DIBAL-H in Flow. Retrieved from [Link]
-
NPTEL. (n.d.). Essentials of Oxidation, Reduction and C-C Bond Formation Application in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
MDPI. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allyl alcohol. Retrieved from [Link]
-
National Institutes of Health. (2016). A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst. Retrieved from [Link]
-
ACS Publications. (2001). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Vinyl bromide. Retrieved from [Link]
-
National Institutes of Health. (2014). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by allylic substitution. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. Retrieved from [Link]
-
ResearchGate. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
ResearchGate. (n.d.). Vinylmagnesium Bromide. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
ResearchGate. (2016). New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Navigating the Synthesis of 3-(2-Pyridyl)-2-propen-1-ol: A Technical Support Guide
Welcome to the technical support center for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridyl allylic alcohol. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in established chemical principles and field-proven insights to ensure your success.
Core Synthesis Pathways and Initial Troubleshooting
The synthesis of 3-(2-Pyridyl)-2-propen-1-ol typically involves the formation of a carbon-carbon double bond between the pyridine ring and a three-carbon chain. The most common strategies employed are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, both of which utilize a carbonyl compound (2-pyridinecarboxaldehyde) as a key starting material. Alternative routes, such as aldol condensation followed by reduction, or palladium-catalyzed cross-coupling reactions, offer additional avenues for synthesis.
This guide will primarily focus on troubleshooting the olefination reactions (Wittig and HWE) and will also cover challenges related to starting materials and product purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues with Starting Materials
Question: My 2-pyridinecarboxaldehyde appears discolored (yellow to brown). Can I still use it?
Answer: Discoloration of 2-pyridinecarboxaldehyde is a common issue and often indicates the presence of impurities arising from oxidation or polymerization.[1] Using discolored starting material can significantly impact your reaction yield and lead to a complex mixture of byproducts, making purification challenging.
Troubleshooting Steps:
-
Assess Purity: Before use, it is advisable to assess the purity of the aldehyde. A quick check via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide insight into the level of impurities.
-
Purification: If impurities are significant, purification is recommended. Distillation under reduced pressure is a common method for purifying 2-pyridinecarboxaldehyde.[1]
-
Proper Storage: To prevent degradation, store 2-pyridinecarboxaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8 °C).
Section 2: Challenges in Olefination Reactions (Wittig & HWE)
Question: I am observing a very low yield in my Wittig reaction. What are the likely causes?
Answer: Low yields in a Wittig reaction for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol can stem from several factors, often related to the stability of the ylide, the reactivity of the aldehyde, or the reaction conditions. The presence of the basic pyridine nitrogen can also potentially complicate the reaction.
Troubleshooting Workflow for Low Wittig Yield
Caption: Troubleshooting workflow for low Wittig reaction yields.
Question: My Horner-Wadsworth-Emmons (HWE) reaction is sluggish and gives a poor yield. How can I improve it?
Answer: The HWE reaction is often a good alternative to the Wittig reaction, especially for producing the (E)-isomer with easier purification.[2] However, issues with deprotonation of the phosphonate reagent and the reactivity of the aldehyde can still lead to low yields.
Key Optimization Parameters for the HWE Reaction
| Parameter | Issue | Recommended Solution | Rationale |
| Base | Incomplete deprotonation of the phosphonate. | Use a stronger base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). | The acidity of the phosphonate's α-proton needs to be overcome for efficient carbanion formation. |
| Temperature | Reaction is too slow at low temperatures. | Gradually increase the reaction temperature from 0 °C to room temperature or even gentle heating. | Increased thermal energy can overcome the activation barrier for the reaction. |
| Solvent | Poor solubility of reagents or intermediates. | Anhydrous tetrahydrofuran (THF) is a common and effective solvent. | THF is a polar aprotic solvent that can dissolve a wide range of organic compounds and does not interfere with the reaction. |
| Additives | For base-sensitive substrates. | Consider Masamune-Roush conditions (LiCl and a tertiary amine base like DBU). | This milder condition can prevent decomposition of sensitive functional groups. |
Section 3: Product Purification and Characterization
Question: How can I effectively purify 3-(2-Pyridyl)-2-propen-1-ol from the reaction mixture?
Answer: Purification can be challenging due to the polarity of the molecule and the potential for closely-eluting byproducts. The triphenylphosphine oxide byproduct from the Wittig reaction can also complicate purification.
Recommended Purification Protocol:
-
Aqueous Workup: After quenching the reaction, perform an aqueous workup. If a Wittig reaction was performed, much of the triphenylphosphine oxide can be removed by precipitation from a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate) followed by filtration. For HWE reactions, the phosphate byproduct is water-soluble and can be removed with aqueous washes.[2]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. Extract the crude product into an acidic aqueous solution (e.g., 1 M HCl). Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the product back into an organic solvent.
-
Column Chromatography: The most common method for obtaining highly pure product is silica gel column chromatography. A gradient elution system, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.
Question: What are the expected spectroscopic data for 3-(2-Pyridyl)-2-propen-1-ol?
Answer: Characterization of the final product is crucial to confirm its identity and purity. Below are the expected spectroscopic data.
Expected Spectroscopic Data:
-
¹H NMR: Expect signals for the pyridyl protons (typically in the range of 7.0-8.6 ppm), vinylic protons (doublets with coupling constants indicative of the double bond geometry), a doublet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.[3]
-
¹³C NMR: Signals for the pyridine ring carbons, the vinylic carbons, and the carbon bearing the hydroxyl group will be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 3-(2-Pyridyl)-2-propen-1-ol (135.16 g/mol ) should be observed.[4]
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a peak around 1600-1650 cm⁻¹ for the C=C stretch.
Alternative Synthesis Strategies
While olefination reactions are common, other methods can be employed for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol, especially if the primary routes are problematic.
Alternative Synthesis Workflow
Caption: Alternative synthetic routes to 3-(2-Pyridyl)-2-propen-1-ol.
-
Aldol Condensation followed by Reduction: An aldol condensation between 2-pyridinecarboxaldehyde and acetaldehyde can yield 3-(2-pyridyl)acrolein.[5][6] Subsequent selective reduction of the aldehyde functionality (e.g., using sodium borohydride) would afford the desired allylic alcohol.[3]
-
Grignard Reaction: The reaction of a 2-pyridyl Grignard reagent (formed from 2-bromopyridine and magnesium) with acrolein could potentially yield the target compound.[7][8][9] However, the formation of the Grignard reagent of 2-bromopyridine can be challenging.
-
Heck Coupling: A palladium-catalyzed Heck coupling of 2-bromopyridine with allyl alcohol is another viable route.[10][11][12] Optimization of the catalyst, base, and solvent system would be crucial for achieving a good yield.
This technical support guide provides a starting point for troubleshooting and optimizing the synthesis of 3-(2-Pyridyl)-2-propen-1-ol. For more in-depth information, please consult the references provided below.
References
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155. [Link]
-
Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone. Retrieved from [Link]
-
The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. (2021). RSC Advances, 11(33), 20431–20439. [Link]
-
Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 219-222. Retrieved from [Link]
-
Luo, C., & Chao, Z. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 5(67), 54090-54101. [Link]
-
Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. Retrieved from [Link]
-
Nickel-Catalyzed Direct and Selective Coupling of Alkynes and Methanol for the Synthesis of Allylic Alcohols. (2020). Angewandte Chemie International Edition, 59(46), 20519-20523. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. (2002). Chirality, 14(1), 28-31. [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck Coupling of Aryl Bromide 2 with Allylic Alcohol 3 in the Presence of Complex 1a. Retrieved from [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2213. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. (2018). Journal of Hunan University (Natural Sciences), 45(4), 58-66. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield optimization for cross-coupled products. Retrieved from [Link]
-
Wachter, N. M. (2013). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. Journal of Chemical Education, 90(5), 634-637. [Link]
- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). (2007). WIPO Patent No. WO2007141803A2.
-
Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. (2015). RSC Advances, 5(67), 54090-54101. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic alcohols by addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5. Retrieved from [Link]
- Process for purifying allyl alcohol. (1987). EP Patent No. EP0249648B1.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14243–14249. [Link]
-
Identification of metabolites from 2D (1)H-(13)C HSQC NMR using peak correlation plots. (2014). BMC Bioinformatics, 15(1), 413. [Link]
-
Primary Pyrrolimines and Pyridinimines. (2021). Molecules, 26(11), 3329. [Link]
-
Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols. (2021). Catalysts, 11(2), 229. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic alcohols by allylic substitution. Retrieved from [Link]
-
Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. (2021). Chemical Science, 12(2), 645-651. [Link]
- Treatment of acrolein and acrolein by-products in water and/or wastewater. (2022). US Patent No. US11542186B2.
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (2018). Reactions, 7(1), 6. [https://www.mdpi.com/2 Reactions-07-00006]([Link] Reactions-07-00006)
-
Pines Lab - University of California, Berkeley. (n.d.). Solid-state NMR studies of the prion protein H1 fragment. Retrieved from [Link]
-
NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. (2024). Metabolites, 14(3), 143. [Link]
- Process for recovering acrolein by quenching,absorption and plural distillation. (1969). US Patent No. US3433840A.
Sources
- 1. Page loading... [guidechem.com]
- 2. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-(2-Pyridyl)-2-propen-1-ol by Column Chromatography
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-(2-Pyridyl)-2-propen-1-ol by column chromatography. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.
I. Understanding the Molecule: 3-(2-Pyridyl)-2-propen-1-ol
3-(2-Pyridyl)-2-propen-1-ol is a polar molecule containing a pyridine ring, a hydroxyl group, and a propenol side chain.[1][2] Its polarity is a key factor influencing its behavior during column chromatography. The presence of the basic pyridine nitrogen can lead to interactions with the acidic silica gel stationary phase, potentially causing issues like peak tailing.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the column chromatography of 3-(2-Pyridyl)-2-propen-1-ol.
Issue 1: The compound is not moving from the baseline on the TLC plate, even with polar solvents like 100% ethyl acetate.
Q: My 3-(2-Pyridyl)-2-propen-1-ol is highly retained on the silica TLC plate. How can I get it to move and find a suitable solvent system for the column?
A: This is a classic sign of a very polar compound. Here’s a systematic approach to address this:
-
Introduce a More Polar Modifier: Methanol is a more polar solvent than ethyl acetate. Start by adding a small percentage of methanol to your ethyl acetate eluent. For instance, begin with 1-5% methanol in ethyl acetate and gradually increase the concentration.[3]
-
Utilize a Stronger Solvent System: For highly polar compounds, a mixture of dichloromethane (DCM) and methanol is often effective. A common starting point is 5% methanol in DCM.
-
Incorporate a Basic Additive: The pyridine nitrogen in your compound can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor mobility. To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system.[4][5] A common practice is to use 0.5-1% TEA in your chosen solvent system. A stock solution of 10% ammonium hydroxide in methanol can also be prepared and used as the polar component of your eluent system (e.g., 1-10% of this stock solution in dichloromethane).[3][4]
Issue 2: The compound streaks or "tails" significantly on the TLC plate and during column chromatography.
Q: I'm observing significant tailing of my product spot on the TLC plate, and the fractions from my column are broad and impure. What causes this and how can I fix it?
A: Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase. For 3-(2-Pyridyl)-2-propen-1-ol, this is likely due to the interaction of the basic pyridine moiety with acidic silica.
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to your eluent will "deactivate" the acidic sites on the silica, leading to more symmetrical peaks.[5]
-
Optimize Solvent Choice: Ensure your chosen solvent system fully dissolves your crude sample. Poor solubility can lead to slow dissolution and re-adsorption on the column, causing tailing.[4]
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[4]
Issue 3: The separation between my product and impurities is poor, even though they have different Rf values on the TLC plate.
Q: My TLC shows a good separation between my desired product and an impurity, but on the column, they co-elute. Why is this happening?
A: This discrepancy between TLC and column chromatography can be frustrating and can stem from several factors:
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap, even if the separation factor is good. As a rule of thumb, the amount of sample loaded should be 1-5% of the mass of the silica gel.
-
Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven solvent front and poor separation. Ensure your silica gel is packed uniformly. Both dry and wet packing methods can be effective if done carefully.[6]
-
Compound Degradation on Silica: It's possible that one of your observed TLC spots is a degradation product of your target compound, formed upon contact with the acidic silica gel.[4] To test for this, run a 2D TLC. Spot your sample, run the TLC in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition on the silica.
Issue 4: My compound seems to have decomposed on the column.
Q: After running my column, I have very low recovery of my desired product, and my fractions contain multiple new, unidentified spots on the TLC. What could have happened?
A: Compound decomposition on silica gel is a real possibility, especially for sensitive molecules.
-
Test for Stability: Before running a large-scale column, perform a small stability test. Dissolve a small amount of your crude product in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear over time.
-
Use a Deactivated Stationary Phase: If your compound is acid-sensitive, using deactivated silica gel or an alternative like alumina is highly recommended.[4]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography techniques with applied pressure to speed up the elution.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of crude 3-(2-Pyridyl)-2-propen-1-ol?
A1: A good starting point is a 1:1 mixture of hexane and ethyl acetate. This will give you an initial indication of the polarity of your compound and impurities. Based on the initial Rf values, you can then adjust the polarity. If the spots are all at the baseline, increase the polarity by using a higher ratio of ethyl acetate or by adding methanol. If the spots are all at the solvent front, decrease the polarity by increasing the proportion of hexane.
Q2: How do I prepare my sample for loading onto the column?
A2: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude sample in a minimal amount of your initial elution solvent.[7] Use a pipette to carefully apply this solution to the top of your packed column. This method is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If your sample has poor solubility in the initial eluent, dissolve it in a more polar solvent (like dichloromethane or methanol), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder.[6][7] This dry powder can then be carefully added to the top of your packed column. This technique often leads to better band sharpness and improved separation.
Q3: What are some potential impurities I might encounter in a crude sample of 3-(2-Pyridyl)-2-propen-1-ol?
A3: The impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials such as 2-picoline or formaldehyde equivalents, over-alkylation products, or side-products from dehydration reactions like 2-vinylpyridine.[8]
Q4: Should I use a gradient or isocratic elution for my column?
A4: For a mixture with components of significantly different polarities, a gradient elution is often more efficient. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your more polar product and any highly polar impurities. If your TLC analysis shows that your product is well-separated from a few impurities with similar Rf values, an isocratic (constant solvent composition) elution might be sufficient.
Q5: How can I visualize 3-(2-Pyridyl)-2-propen-1-ol on a TLC plate?
A5: Due to the pyridine ring, 3-(2-Pyridyl)-2-propen-1-ol should be visible under a UV lamp (at 254 nm). Additionally, you can use general-purpose stains like potassium permanganate or vanillin, which react with the alcohol functional group.
IV. Experimental Protocols & Data Presentation
Protocol 1: Thin Layer Chromatography (TLC) Solvent System Screening
-
Prepare several TLC chambers with different solvent systems. A good starting range would be:
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
30:70 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
95:5 Ethyl Acetate:Methanol
-
90:10 Ethyl Acetate:Methanol
-
95:5:0.5 Dichloromethane:Methanol:Triethylamine
-
-
Spot your crude 3-(2-Pyridyl)-2-propen-1-ol solution on separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the developed plates under a UV lamp and/or by staining.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[5]
| Solvent System (v/v/v) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Observations |
| 50:50 Hexane:EtOAc | 0.1 | 0.5 | 0.0 | Poor separation from baseline |
| 20:80 Hexane:EtOAc | 0.3 | 0.7 | 0.1 | Good separation |
| 95:5 EtOAc:MeOH | 0.5 | 0.8 | 0.3 | Product moves too fast |
| 95:5:0.5 DCM:MeOH:TEA | 0.35 | 0.6 | 0.15 | Good separation, symmetrical spots |
Table 1: Example of TLC solvent system screening data.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Select an appropriately sized column and pack it with silica gel using either the wet or dry packing method. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Load your crude sample onto the column using the wet or dry loading method as determined to be appropriate.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 3-(2-Pyridyl)-2-propen-1-ol.[6]
V. Visualizing the Workflow
Caption: A typical workflow for the purification of 3-(2-Pyridyl)-2-propen-1-ol by column chromatography.
Sources
- 1. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Pyridyl)-2-propen-1-ol | 131610-03-2 [sigmaaldrich.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 3-(2-Pyridyl)-2-propen-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pyridyl-containing allylic alcohol. This guide provides in-depth, cause-and-effect troubleshooting, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, providing explanations for their chemical origin and actionable solutions.
Q1: My final product is a mixture of geometric isomers. How can I improve (E)-selectivity and separate the isomers?
Probable Cause: The formation of a mixture of (E) and (Z)-isomers is a classic challenge in olefination chemistry. The stereochemical outcome is highly dependent on the chosen synthetic route.
-
Wittig Reaction: Using non-stabilized or semi-stabilized phosphonium ylides often yields a significant proportion of the (Z)-isomer due to the kinetic formation of a syn-oxaphosphetane intermediate under standard lithium-salt-free conditions.[1][2][3]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method, which uses phosphonate-stabilized carbanions, strongly favors the formation of the thermodynamically more stable (E)-alkene.[4][5][6] This is because the intermediates are able to equilibrate to the more stable anti-oxaphosphetane before elimination.
Solutions & Protocols:
-
Adopt the Horner-Wadsworth-Emmons (HWE) Reaction: For high (E)-selectivity, the HWE reaction is superior to the classical Wittig approach.[7] A two-step sequence involving olefination to an intermediate ester followed by selective reduction is highly reliable.
-
Chromatographic Separation: If an isomeric mixture is unavoidable, separation can typically be achieved using column chromatography on silica gel. The (E) and (Z)-isomers have different polarities and will exhibit distinct retention factors (Rf). A solvent system such as ethyl acetate/hexane is a good starting point for method development.
Experimental Protocol: (E)-Selective HWE Olefination
This protocol describes the synthesis of ethyl (E)-3-(2-pyridyl)acrylate, a precursor that can be selectively reduced to the target alcohol.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the aldehyde is consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure (E)-ester.
Caption: HWE reaction mechanism favoring the (E)-isomer.
Q2: My crude product is contaminated with a high-melting, white solid that is difficult to remove. What is it?
Probable Cause: This is almost certainly triphenylphosphine oxide (TPPO), the stoichiometric byproduct of the Wittig reaction.[8] TPPO is notoriously difficult to separate from neutral organic products due to its moderate polarity and poor solubility in nonpolar solvents, often co-eluting during chromatography. The analogous byproduct from an HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and easily removed during an aqueous workup.[4]
Solutions & Protocols:
-
Prioritize the HWE Reaction: The easiest way to avoid TPPO contamination is to use the HWE reaction, as its phosphate byproduct is readily removed with a simple water wash.[5]
-
Trituration/Crystallization: If the target alcohol is a solid, recrystallization may leave the TPPO in the mother liquor. If the product is an oil, cooling a concentrated solution in a nonpolar solvent (e.g., diethyl ether or hexane) can sometimes precipitate the TPPO, which can then be filtered off.
-
Column Chromatography: While challenging, careful column chromatography can be effective. A common strategy is to use a less polar solvent system initially to keep the TPPO at the baseline, then increase polarity to elute the desired product.
Q3: My NMR spectrum shows unexpected signals for a saturated alcohol and/or a different aldehyde. Where do these come from?
Probable Cause: There are two primary side reactions that can lead to these impurities: over-reduction and isomerization.
-
Over-reduction: If the synthesis involves the reduction of an intermediate like 3-(2-pyridyl)propenal or its ester, using a non-selective or overly harsh reducing agent (e.g., catalytic hydrogenation with Pd/C under high pressure) can reduce both the carbonyl/ester and the carbon-carbon double bond. This results in the formation of 3-(2-pyridyl)-propan-1-ol .
-
Isomerization: Allylic alcohols can undergo isomerization to their corresponding carbonyl compounds, especially in the presence of acid, base, or transition metal catalysts.[9][10][11][12] In this case, 3-(2-Pyridyl)-2-propen-1-ol can isomerize to 3-(2-pyridyl)propanal .
Solutions & Protocols:
-
Control Reduction Conditions: When reducing a propenoate ester, use a selective reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent reduction of the alkene.
-
Maintain Neutral pH: During workup and purification, avoid strongly acidic or basic conditions to minimize the risk of isomerization. Use mild buffers if necessary.
-
Avoid Contaminating Metals: Ensure all glassware and reagents are free from trace transition metals that can catalyze isomerization.[13]
Caption: Common degradation pathways for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing high-purity (E)-3-(2-Pyridyl)-2-propen-1-ol?
The most robust and recommended route is a two-step sequence leveraging the stereochemical control of the HWE reaction and the selectivity of modern reducing agents.
-
Step 1: HWE Olefination: React 2-pyridinecarboxaldehyde with a stabilized phosphonate, such as triethyl phosphonoacetate, to form ethyl (E)-3-(2-pyridyl)acrylate. This step ensures high (E)-selectivity and generates an easily removable, water-soluble phosphate byproduct.
-
Step 2: Selective Reduction: Reduce the resulting α,β-unsaturated ester to the allylic alcohol using a selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) at -78 °C is the reagent of choice, as it will reduce the ester to the alcohol without affecting the carbon-carbon double bond.
This approach systematically avoids both the isomer control issues of the Wittig reaction and the byproduct separation challenges associated with TPPO.
Caption: Recommended two-step synthetic workflow.
Q2: What are the key analytical signatures for identifying the main product and its common impurities by ¹H NMR?
¹H NMR spectroscopy is the most powerful tool for identifying and quantifying the components in your reaction mixture. The key distinguishing features are the chemical shifts and coupling constants (J-values) of the vinylic and aliphatic protons.
| Compound | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Distinguishing Features |
| (E)-3-(2-Pyridyl)-2-propen-1-ol (Product) | ~6.90 ppm (dt, 1H, J ≈ 16.0, 1.5 Hz, Py-CH =CH) ~6.50 ppm (dt, 1H, J ≈ 16.0, 5.5 Hz, Py-CH=CH ) ~4.35 ppm (dd, 2H, J ≈ 5.5, 1.5 Hz, CH₂ OH) | Large vinylic coupling constant (J ≈ 16 Hz) confirms trans geometry. |
| (Z)-3-(2-Pyridyl)-2-propen-1-ol (Isomer) | ~6.70 ppm (dt, 1H, J ≈ 11.5, 1.8 Hz, Py-CH =CH) ~6.00 ppm (dt, 1H, J ≈ 11.5, 6.5 Hz, Py-CH=CH ) ~4.50 ppm (d, 2H, J ≈ 6.5 Hz, CH₂ OH) | Smaller vinylic coupling constant (J ≈ 11-12 Hz) confirms cis geometry. |
| 3-(2-Pyridyl)-propan-1-ol (Over-reduction) | ~3.70 ppm (t, 2H, CH₂ OH) ~2.80 ppm (t, 2H, Py-CH₂ ) ~2.00 ppm (quintet, 2H, -CH₂ -) | Absence of signals in the vinylic region (δ 5.5-7.0 ppm). Characteristic triplet-triplet-quintet pattern. |
| 3-(2-Pyridyl)propanal (Isomerization) | ~9.80 ppm (t, 1H, J ≈ 1.5 Hz, -CH O) ~3.10 ppm (t, 2H, Py-CH₂ ) ~2.90 ppm (dt, 2H, -CH₂ CHO) | Diagnostic aldehyde proton signal far downfield (~9.8 ppm). |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Always consult reference spectra when available. A comprehensive list of shifts for common lab impurities can be found in literature.[14]
Q3: How should I properly store the purified 3-(2-Pyridyl)-2-propen-1-ol to prevent degradation?
Allylic alcohols, particularly those with heterocyclic rings, can be sensitive to air, light, and temperature. To ensure long-term stability:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation of the alcohol to the corresponding aldehyde.
-
Protection from Light: Use an amber vial or store the container in a dark place to prevent light-catalyzed degradation or polymerization.
-
Low Temperature: Store the vial in a refrigerator or freezer (-20 °C is recommended for long-term storage) to slow down potential isomerization and decomposition pathways.
References
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing reaction conditions for 3-(2-Pyridyl)-2-propen-1-ol stability
Technical Support Center: 3-(2-Pyridyl)-2-propen-1-ol
Welcome to the technical support center for 3-(2-Pyridyl)-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Our goal is to provide you with a deep understanding of its stability profile and empower you to optimize your reaction conditions for maximum yield and purity. By explaining the chemical principles behind its reactivity, we aim to transform potential challenges into predictable outcomes.
Section 1: Core Stability Profile & Handling
3-(2-Pyridyl)-2-propen-1-ol is an allylic alcohol containing a pyridine moiety. This combination of functional groups confers unique reactivity but also presents specific stability challenges. The molecule's stability is primarily influenced by its susceptibility to oxidation, sensitivity to pH, and potential for metal-catalyzed side reactions. The allylic alcohol group is stabilized by resonance, but this also makes it a target for oxidation and rearrangement reactions.[1][2][3]
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C[4] | Reduces the rate of potential decomposition and polymerization pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | The primary allylic alcohol is highly susceptible to aerobic oxidation, especially in the presence of trace metal impurities.[5] |
| Light | Amber vial / Protect from light | The conjugated pyridine system can absorb UV light, leading to photochemical degradation or isomerization.[6][7][8] |
| pH | Neutral (approx. 6.5-7.5) | Avoids acid-catalyzed rearrangement/polymerization and strong base-promoted side reactions.[1][9][10] |
| Compatible Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN) | Aprotic solvents are generally preferred. Ensure they are deoxygenated before use. |
| Incompatible Reagents | Strong Oxidizing Agents (e.g., KMnO₄, CrO₃), Strong Acids, Radical Initiators | These can lead to rapid and uncontrolled degradation of the molecule.[1][11][12] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions involving 3-(2-Pyridyl)-2-propen-1-ol in a direct question-and-answer format.
FAQ 1: My reaction is generating a significant aldehyde byproduct. How can I prevent unwanted oxidation?
Answer: The appearance of the corresponding α,β-unsaturated aldehyde, 3-(2-pyridyl)acrolein, is the most common degradation pathway. This occurs because primary allylic alcohols are readily oxidized.[5][12] The mechanism often involves the removal of two hydrogen atoms from the alcohol, which can be facilitated by air (oxygen), trace metal catalysts, or other oxidizing agents present in your reaction.
Troubleshooting Steps:
-
Deoxygenate Your Solvents: Before use, sparge your solvent with an inert gas like argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run your reaction under a constant positive pressure of argon or nitrogen. This prevents atmospheric oxygen from entering the reaction vessel.
-
Purify Your Reagents: Ensure other reagents are free from peroxide or metallic impurities, which can catalyze oxidation.
-
Add an Antioxidant (If Tolerable): In some cases, a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can be added, provided it does not interfere with your desired reaction.
FAQ 2: I'm running a reaction under acidic conditions and observing significant decomposition. What is happening?
Answer: While allylic alcohols are relatively stable under mildly acidic conditions, strong acids can induce degradation through several mechanisms.[9][10]
-
Carbocation Formation: Protonation of the hydroxyl group followed by loss of water generates a resonance-stabilized allylic carbocation. This intermediate is highly reactive and can lead to substitution, elimination, or polymerization products.[3][10]
-
Pyridine Protonation: The nitrogen on the pyridine ring will be protonated, altering the electronic properties of the conjugated system and potentially changing the molecule's reactivity profile.
Troubleshooting Steps:
-
Buffer the System: If acidic conditions are required, use a buffer system (e.g., acetate buffer) to maintain a specific, milder pH rather than using a strong, unbuffered acid.
-
Use a Lewis Acid: Consider using a Lewis acid instead of a Brønsted acid if the goal is to activate a carbonyl or other functional group. This avoids the high concentration of protons that can lead to side reactions.
-
Lower the Temperature: Running the reaction at a lower temperature can often temper the rate of decomposition pathways more than the desired reaction rate.
FAQ 3: My reaction mixture turns dark when I add a metal catalyst, and I get a low yield. What is the cause?
Answer: The pyridine nitrogen in your molecule is a Lewis base and can act as a ligand, chelating to the metal center of your catalyst. This can lead to two primary issues:
-
Catalyst Inhibition: The substrate can bind strongly to the catalyst's active site, preventing it from participating in the intended catalytic cycle.[5]
-
Undesired Catalysis: The substrate-metal complex itself may be unstable or undergo unintended reactions, such as decomposition or isomerization, often indicated by a color change to dark brown or black.
Troubleshooting Steps:
-
Choose a Less Lewis-Acidic Metal: If possible, screen catalysts with different metal centers. Metals that are less prone to strong coordination with nitrogen heterocycles may perform better.
-
Use a Ligand: Add a competing ligand to the reaction that can modulate the metal center's reactivity but still allow the desired catalysis to occur. Phosphine or N-heterocyclic carbene (NHC) ligands are common choices.
-
Slow Addition: Add the 3-(2-Pyridyl)-2-propen-1-ol solution slowly to the reaction mixture containing the catalyst. This keeps the instantaneous concentration of the substrate low, reducing the likelihood of catalyst poisoning.
FAQ 4: How can I quantitatively monitor the stability of my compound during a reaction?
Answer: The most reliable way to monitor the stability and consumption of your starting material is through High-Performance Liquid Chromatography (HPLC) with UV detection. The conjugated system in 3-(2-Pyridyl)-2-propen-1-ol makes it an excellent chromophore for UV detection.
Key Strategy:
-
Establish a Baseline: Before starting the reaction (at t=0), take an aliquot of the reaction mixture and analyze it by HPLC to get the initial peak area of your starting material.
-
Time-Point Analysis: Take small, quenched aliquots from the reaction at regular intervals (e.g., every 30 minutes).
-
Quantify: Compare the peak area of the starting material at each time point to the t=0 sample. A decrease in the peak area without a corresponding increase in the desired product peak area indicates degradation. The appearance of new peaks, especially the less polar aldehyde, confirms this. See Section 3 for a sample HPLC method.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Reactions Under Inert Atmosphere
This protocol provides a standardized workflow to minimize oxidation.
-
Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator.
-
System Assembly: Assemble the glassware (e.g., round-bottom flask with condenser and stir bar) while hot and immediately place it under a vacuum/inert gas manifold.
-
Purging: Evacuate the system under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add your deoxygenated solvent via cannula or a gas-tight syringe.
-
Reagent Addition: Add stable, non-volatile reagents under a positive flow of inert gas. Dissolve 3-(2-Pyridyl)-2-propen-1-ol in deoxygenated solvent and add it to the reaction flask via syringe.
-
Reaction: Maintain a slight positive pressure of inert gas (e.g., using a balloon or bubbler) throughout the reaction.
Protocol 2: HPLC-UV Method for Stability Monitoring
This method can be used to quantify the starting material and detect the primary oxidative degradation product.
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
Section 4: Visualizing Degradation & Troubleshooting
Diagram 1: Key Degradation Pathways
Caption: Primary degradation pathways for 3-(2-Pyridyl)-2-propen-1-ol.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Donati, D., et al. (2005). Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. Organic Letters, 7(14), 2841-2843. [Link]
-
Markó, I. E., et al. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(7), 1742-1745. [Link]
-
Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664-1665. [Link]
-
JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [Link]
-
Chemistry Stack Exchange. (2020). Oxidation to allylic alcohols without stoichiometric metal reagents. [Link]
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
-
SLT. (2025). Why Allylic Alcohol Is Stable. [Link]
-
SLT. (2025). Why Allylic Alcohol Is Stable. [Link]
-
EBSCO. (n.d.). Allylic Alcohols | Research Starters. [Link]
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2182. [Link]
-
Organic Syntheses. (n.d.). Allyl alcohol. [Link]
-
Pearson. (n.d.). Reactions at the Allylic Position: Videos & Practice Problems. [Link]
-
Parshikov, I. A., et al. (2012). UV photolysis for accelerating pyridine biodegradation. Applied and Environmental Microbiology, 78(10), 3688-3694. [Link]
-
MacSphere. (n.d.). Pyrolytic decomposition of allylic esters. [Link]
-
Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. PubChem Compound Database. [Link]
-
Alkaitis, A., & Calvin, M. (1967). The photochemistry of pyridine N-oxide. Journal of the American Chemical Society. [Link]
-
ScienceMadness Wiki. (2022). Allyl alcohol. [Link]
-
De'ath, N. J., & Roberts, G. C. K. (1974). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 74-77. [Link]
-
ResearchGate. (2025). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. [Link]
Sources
- 1. sltchemicals.com [sltchemicals.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. 3-(2-Pyridyl)-2-propen-1-ol | 131610-03-2 [sigmaaldrich.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allyl Ethers [organic-chemistry.org]
- 10. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 11. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
- 12. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
Storage and handling recommendations for 3-(2-Pyridyl)-2-propen-1-ol
Welcome to the comprehensive technical support guide for 3-(2-Pyridyl)-2-propen-1-ol (CAS: 131610-03-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of common experimental challenges encountered with this reagent. Our goal is to ensure the integrity of your experiments and the longevity of the compound through scientifically grounded best practices.
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the ideal storage conditions for 3-(2-Pyridyl)-2-propen-1-ol?
Proper storage is critical to maintain the stability and purity of 3-(2-Pyridyl)-2-propen-1-ol. Based on supplier recommendations and the chemical nature of allylic alcohols, the following conditions should be met:
-
Temperature: The compound should be stored in a refrigerator at 2-8°C (+4°C is a common recommendation)[1][2]. Avoid repeated freeze-thaw cycles if the material is solid at this temperature.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be sealed tightly to prevent moisture ingress[2].
-
Light: Protect from light to prevent potential photo-catalyzed degradation. An amber glass vial is recommended.
Q2: My 3-(2-Pyridyl)-2-propen-1-ol has turned from colorless to yellow. Is it still usable?
A color change from colorless to yellow is a common indicator of partial degradation. Allylic alcohols can be susceptible to oxidation, which may form colored impurities. While a slight yellow tint may not significantly impact some applications, it is crucial to assess the purity before use in sensitive experiments. We recommend running a purity check (e.g., by NMR or LC-MS) to determine the extent of degradation. For high-stakes experiments, using a fresh or purified lot is advisable.
Q3: What is the expected shelf-life of this compound?
The shelf-life is highly dependent on storage conditions. When stored as recommended (refrigerated, dry, under inert gas, and protected from light), the compound should remain stable for an extended period. However, as a reactive allylic alcohol, its stability can be compromised by exposure to air, moisture, or contaminants. We advise re-analyzing the purity of any lot that has been in storage for over a year or has been opened multiple times.
Handling & Preparation
Q4: What personal protective equipment (PPE) is required when handling 3-(2-Pyridyl)-2-propen-1-ol?
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related pyridinyl and allylic alcohol compounds suggest that standard laboratory PPE should be used. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Ventilation: All handling should be performed in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of any potential vapors[3].
Q5: I am having trouble dissolving the compound. What solvents are recommended?
Solubility data is not extensively published. However, based on its structure—a polar alcohol group and a moderately polar pyridyl-aromatic system—it is expected to be soluble in a range of organic solvents. We recommend the following as starting points:
-
Polar Protic Solvents: Methanol, Ethanol.
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO).
Always start with a small quantity to test solubility before preparing a large stock solution. Sonication may aid in dissolution.
Troubleshooting Experimental Issues
Q1: My reaction using 3-(2-Pyridyl)-2-propen-1-ol as a substrate is failing or giving low yields. What could be the cause?
Reaction failure can stem from several factors related to the reagent's integrity or the reaction conditions. Consider the following troubleshooting steps:
-
Reagent Purity: Verify the purity of your 3-(2-Pyridyl)-2-propen-1-ol. As an allylic alcohol, it can oxidize to form (E)-3-(pyridin-2-yl)acrylaldehyde. The presence of this aldehyde impurity can interfere with subsequent reactions.
-
Reaction Compatibility: Allylic alcohols are sensitive to certain reagents and conditions:
-
Strong Acids/Bases: Can catalyze decomposition or rearrangement.
-
Oxidizing Agents: Ensure you are using a mild and selective oxidizing agent if the goal is aldehyde synthesis (e.g., MnO₂ is often used for allylic alcohols)[4]. Harsh oxidizers can cleave the double bond or oxidize the pyridine ring.
-
Transition Metals: Palladium-catalyzed reactions, for example, are common with allylic alcohols but can be sensitive. The pyridine moiety can act as a ligand, potentially interfering with the catalyst. Ensure your reaction protocol is optimized for pyridyl-containing substrates[5][6].
-
-
Solvent Purity: Ensure solvents are anhydrous, especially for moisture-sensitive reactions (e.g., those involving organometallics or strong bases).
Technical Data & Protocols
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and side reactions.[1][2] |
| Storage Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the allylic alcohol and pyridine ring. |
| Container | Tightly sealed amber vial | Protects from moisture and light-induced degradation.[7] |
| Handling | Chemical fume hood | Avoids inhalation of any volatile components.[3] |
| PPE | Gloves, eye protection, lab coat | Ensures personal safety from potential skin/eye irritation. |
Protocol: Preparation of Stock Solutions
This protocol provides a standardized method for preparing stock solutions to ensure consistency and minimize degradation.
-
Pre-analysis: Before opening, allow the container of 3-(2-Pyridyl)-2-propen-1-ol to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: Perform all weighing and dissolution steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Solvent Selection: Use a dry, high-purity solvent that is appropriate for your downstream application. If unsure of solubility, perform a small-scale test first.
-
Dissolution:
-
Weigh the required amount of the compound into a clean, dry flask.
-
Add the solvent via syringe.
-
If necessary, gently swirl or sonicate the mixture until the solid is fully dissolved.
-
-
Storage of Solution: Store the resulting solution at the recommended temperature (2-8°C or as dictated by solution stability). Ensure the container is tightly sealed. For long-term storage, consider aliquoting to avoid repeated warming and cooling of the entire stock.
Visual Guides
Troubleshooting Workflow for Unexpected Experimental Results
This decision tree outlines a logical process for diagnosing issues when an experiment involving 3-(2-Pyridyl)-2-propen-1-ol does not proceed as expected.
Caption: Troubleshooting Decision Tree for Experiments.
Potential Degradation Pathways
This diagram illustrates the primary chemical vulnerabilities of 3-(2-Pyridyl)-2-propen-1-ol, which are crucial to understand for its proper handling and use.
Caption: Potential Degradation Pathways for 3-(2-Pyridyl)-2-propen-1-ol.
References
-
ChemWhat. 3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2. [Link]
-
MySkinRecipes. 3-(2-Pyridyl)-2-propen-1-ol. [Link]
- Van Durme, F., Dewulf, J., Demeestere, K., et al. (2007). Non-thermal plasma destruction of allyl alcohol in waste gas: Kinetics and modelling. Journal of Physics D: Applied Physics.
-
PubChem. 3-(2-Pyridyl)-2-propen-1-ol. [Link]
-
SLT Innovations. (2025). Why Allylic Alcohol Is Stable. [Link]
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... [Link]
-
Master Organic Chemistry. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]
-
ResearchGate. Degradation Pathways. [Link]
-
An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Molecules. [Link]
-
Ohno, Y., Ormstad, K., Ross, D., & Orrenius, S. (1985). Mechanism of Allyl Alcohol Toxicity and Protective Effects of Low-Molecular-Weight Thiols Studied With Isolated Rat Hepatocytes. PubMed. [Link]
-
PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. [Link]
- Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. [Link]
-
Miccadei, S., & Nakae, D. (1996). Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol. PubMed. [Link]
-
A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. [Link]
-
ResearchGate. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. [Link]
-
Chemistry Stack Exchange. Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate?. [Link]
-
ResearchGate. New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. [Link]
Sources
- 1. 3-(2-Pyridyl)-2-propen-1-ol | 131610-03-2 [sigmaaldrich.com]
- 2. 131610-03-2|3-(2-Pyridyl)-2-propen-1-ol|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemwhat.com [chemwhat.com]
Technical Support Center: Purification of 3-(2-Pyridyl)-2-propen-1-ol
Welcome to the technical support center for handling and purifying 3-(2-Pyridyl)-2-propen-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this reagent in high purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions - Understanding Your Compound
This section addresses the fundamental properties of 3-(2-Pyridyl)-2-propen-1-ol and the common impurities associated with its synthesis. A solid understanding of these factors is the first step toward designing a successful purification strategy.
Q1: What are the key chemical properties of 3-(2-Pyridyl)-2-propen-1-ol that influence its purification?
Understanding the physicochemical properties of your target molecule is critical. 3-(2-Pyridyl)-2-propen-1-ol is a moderately polar molecule due to the presence of a hydroxyl group and a basic pyridine nitrogen atom.[1] These features dictate its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of 3-(2-Pyridyl)-2-propen-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO | [2] |
| Molecular Weight | 135.16 g/mol | [2][3] |
| Appearance | Typically a solid or oil | [4] |
| Key Functional Groups | Pyridine ring (basic), Allylic alcohol (polar, potential for H-bonding) |
| Predicted Polarity | Moderately Polar | |
The combination of a hydrogen-bond-donating alcohol and a basic nitrogen atom means this compound will interact strongly with polar solvents and stationary phases like silica gel.
Q2: My synthesis involved a Wittig reaction. What are the most likely impurities I need to remove?
The Wittig reaction is a common method for forming the carbon-carbon double bond in your compound, but it notoriously introduces specific byproducts.[5][6]
-
Triphenylphosphine oxide (TPPO): This is the most common and often most challenging impurity. It is formed as a stoichiometric byproduct from the Wittig reagent.[7] TPPO is crystalline, moderately polar, and can co-crystallize with the desired product or have similar chromatographic mobility, making separation difficult.
-
Unreacted Aldehyde: In this case, 2-pyridinecarboxaldehyde. Its polarity is different from the product, and it's typically easier to remove via chromatography.
-
Starting Phosphonium Salt: If the reaction did not go to completion or the ylide was not fully formed, the precursor salt may remain. Being a salt, it is highly polar and usually easy to remove.
-
(Z)-Isomer: The Wittig reaction can produce a mixture of (E) and (Z) isomers.[8] While the (E)-isomer is generally more stable, the reaction conditions can influence the ratio. These isomers may be difficult to separate.
Q3: What are the first analytical steps I should take to assess the purity of my crude product?
Before attempting any large-scale purification, a quick analytical assessment is crucial to identify the major impurities and select the right strategy.
-
Thin-Layer Chromatography (TLC): This is the most important initial step. It helps visualize the number of components in your mixture and determine an appropriate solvent system for column chromatography. Test a few solvent systems of varying polarity, such as 20-50% ethyl acetate in hexanes and 5% methanol in dichloromethane.[9] Spot the crude material alongside any available starting materials to aid identification.
-
Proton NMR (¹H NMR): A crude NMR spectrum can quickly confirm the presence of your desired product and identify key impurities. For instance, the characteristic multiplets of TPPO in the aromatic region (around 7.5-7.7 ppm) are often easy to spot.
-
Melting Point: If your crude product is a solid, determining its melting point range can give a qualitative indication of purity. A broad and depressed melting range compared to the literature value suggests the presence of significant impurities.
Part 2: Troubleshooting and In-Depth Purification Guides
This section provides detailed, step-by-step protocols and troubleshooting advice for the most common purification challenges encountered with 3-(2-Pyridyl)-2-propen-1-ol.
Workflow 1: General Purification Strategy
The following diagram outlines a logical workflow for purifying your crude product, starting from initial analysis to obtaining the final, pure compound.
Caption: A decision workflow for purifying 3-(2-Pyridyl)-2-propen-1-ol.
Focus Area: Liquid-Liquid Extraction
Q4: Can I use a simple acid-base extraction to remove triphenylphosphine oxide (TPPO)?
Yes, and this is often the most efficient first step. The basicity of the pyridine ring allows it to be selectively protonated and moved into an aqueous layer, leaving non-basic impurities like TPPO behind in the organic phase.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Extract 2-3 times, using a volume of acid solution roughly equal to the organic solvent each time.
-
Causality: The HCl will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt. Your desired product will move into the aqueous layer. TPPO, being non-basic, will remain in the organic layer.
-
-
Separation: Combine all the acidic aqueous layers. The organic layer, containing TPPO and other non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 8, check with pH paper).
-
Causality: This deprotonates the pyridinium salt, regenerating the neutral, water-insoluble product, which may precipitate or form an oil.
-
-
Back-Extraction: Extract the basified aqueous solution 3 times with fresh DCM or EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Focus Area: Column Chromatography
Q5: My compound is streaking badly on the TLC plate. How can I get clean spots and good separation on a column?
Streaking is a common problem with basic compounds like pyridines on standard silica gel.[10] Silica gel is slightly acidic, leading to strong, non-ideal interactions (like protonation) with the basic nitrogen atom. This causes the compound to move unevenly up the plate.
Solution: Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N).
-
Ammonia: Using a pre-made solution of 2% ammonia in methanol as your polar modifier can also be effective.
This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly and symmetrically.
Protocol 2: Flash Column Chromatography
-
Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35 . A good starting point for this polar compound is 50-80% EtOAc in hexanes or 2-5% MeOH in DCM.[9] Remember to add 1% Et₃N if you observe streaking.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your starting, least polar eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. For better resolution, it is preferable to pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve your compound, add a few grams of silica, evaporate the solvent until a dry, free-flowing powder is obtained, and carefully layer this powder on top of the packed column.
-
Elute the Column: Start running the column with your determined eluent system. Collect fractions and monitor them by TLC.
-
Expert Tip: TPPO generally has a slightly lower polarity than 3-(2-Pyridyl)-2-propen-1-ol in EtOAc/Hexane systems. It will typically elute first.
-
-
Combine and Concentrate: Once the separation is complete, combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.
Focus Area: Recrystallization
Q6: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solubility of your compound drops so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice.[11] This is common with moderately polar compounds that have melting points lower than the boiling point of the solvent.
Troubleshooting Recrystallization
Caption: A troubleshooting guide for when recrystallization fails.
Protocol 3: Systematic Solvent Screening for Recrystallization
The key to good recrystallization is finding a solvent that dissolves your compound when hot but not when cold.[12][13]
-
Single Solvent Screening:
-
Place ~20-30 mg of your crude solid into several test tubes.
-
Add a few drops of a different solvent to each tube (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).
-
If it dissolves immediately at room temperature, the solvent is too good.
-
If it doesn't dissolve, heat the test tube gently. If it dissolves when hot, it's a potential candidate.
-
Cool the dissolved solution in an ice bath. If pure-looking crystals form, you have found a good solvent.
-
-
Mixed Solvent System: This is often necessary for polar compounds.[14]
-
Find a "good" solvent (dissolves the compound easily) and a "bad" solvent (compound is insoluble). The two solvents must be miscible. A common pair for a compound like this would be Ethanol (good) and Water (bad) or DCM (good) and Hexane (bad).
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise while the solution is still hot until it just starts to become cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make it clear again.
-
Allow the solution to cool slowly.
-
By systematically applying these principles and techniques, you can effectively overcome the common challenges associated with purifying 3-(2-Pyridyl)-2-propen-1-ol and obtain material of high purity for your research.
References
-
National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
SYNTHESIS. (n.d.). Pyridyl Alcohols. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
- Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Organic Syntheses. (n.d.). Allyl alcohol. [Link]
-
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. [Link]
-
ResearchGate. (n.d.). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. [Link]
-
Arabian Journal of Chemistry. (n.d.). Enhanced alcohol and H2O adsorption and separation performances by introducing pyridyl ligand in a MOF. [Link]
-
OChemOnline. (n.d.). Recrystallization. [Link]
-
National Institutes of Health. (2012, October 12). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. [Link]
-
Reddit. (2022, January 28). Chromatography to separate polar molecules?. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
University of California, Irvine. (n.d.). Crystallization. [Link]
-
Chemistry LibreTexts. (2023, August 29). Column Chromatography. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
University College Cork. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol, 3-phenyl-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. [Link]
-
YouTube. (2025, September 28). Making Allyl Alcohol. [Link]
- Google Patents. (n.d.).
-
Chemsrc. (2025, September 17). 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanol. [Link]
-
ChemWhat. (n.d.). 3-(2-Pyridinyl)-2-propen-1-ol. [Link]
Sources
- 1. Enhanced alcohol and H<sub>2</sub>O adsorption and separation performances by introducing pyridyl ligand in a MOF - Arabian Journal of Chemistry [arabjchem.org]
- 2. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Pyridinyl)-2-propyn-1-ol | 93524-95-9 [sigmaaldrich.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
Techniques for monitoring the progress of reactions with this compound
Welcome to the Technical Support Center for monitoring the progress of chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to common initial questions about selecting and using reaction monitoring techniques.
Q1: Which monitoring technique is best for my reaction?
A: The optimal technique depends on several factors: the nature of your reactants and products, the reaction conditions (temperature, pressure), and the information you need (e.g., qualitative progress, precise kinetics).
-
For reactions with a change in chromophores (color): UV-Visible (UV-Vis) spectroscopy is often a straightforward and cost-effective choice.[1][2]
-
For identifying changes in functional groups: Fourier-Transform Infrared (FTIR) spectroscopy is highly effective.[1]
-
For reactions in solution where reactants and products have distinct signals: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and quantitative information.[3]
-
For separating and quantifying components of a complex mixture: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful offline methods.
-
For highly sensitive detection and identification: Mass Spectrometry (MS), often coupled with LC or GC, is unparalleled.[4][5]
Q2: My reaction seems to have stalled. What are the first things I should check?
A: Before assuming a failed reaction, systematically check the following:[6]
-
Reagent Quality: Were your starting materials pure? Have any of the reagents degraded?[6]
-
Reaction Conditions: Is the temperature correct and stable? Is the stirring efficient?[6][7]
-
Atmosphere: If your reaction is air or moisture-sensitive, was the inert atmosphere properly maintained?
-
Monitoring Technique: Is your chosen monitoring technique still appropriate? Could a byproduct be interfering with the signal?
Q3: How can I improve the signal-to-noise ratio in my spectroscopic measurements?
A: A poor signal-to-noise ratio can obscure important data. Consider these general strategies:
-
Increase Concentration: If possible, a higher concentration of the analyte can boost the signal.[8] However, be mindful of potential detector saturation at very high concentrations.[9]
-
Increase Measurement Time/Scans: Averaging multiple scans can significantly reduce random noise.[8]
-
Optimize Instrument Parameters: Ensure your instrument is properly calibrated and settings (e.g., slit width in UV-Vis, number of scans in FTIR) are optimized for your experiment.
Section 2: In-Depth Troubleshooting Guides by Technique
This section provides detailed troubleshooting advice in a question-and-answer format for specific monitoring techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers rich structural information, making it a powerful tool for in-situ reaction monitoring.[3] However, various factors can complicate data acquisition and interpretation.
Q: My NMR peaks are broad, making quantification difficult. What's the cause and solution?
A: Peak broadening in NMR can stem from several sources:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial. If the field is not uniform, nuclei in different parts of the sample will experience slightly different magnetic fields, leading to a broader signal.
-
Solution: Carefully shim the spectrometer before starting your kinetic measurements.[10]
-
-
Sample Heterogeneity: The presence of solid particles or immiscible liquids can disrupt the magnetic field homogeneity.
-
Solution: Ensure your sample is fully dissolved and homogeneous. If solids are expected to form during the reaction, NMR may not be the ideal technique without specialized equipment.
-
-
Paramagnetic Species: The presence of paramagnetic impurities can significantly broaden NMR signals.
-
Solution: Purify your reagents to remove any paramagnetic contaminants.
-
-
Chemical Exchange: If your compound is undergoing chemical exchange on the NMR timescale, this can lead to peak broadening.
-
Solution: Acquiring spectra at different temperatures can help confirm if chemical exchange is the cause.
-
Q: I'm observing unexpected artifacts in my baseline, what should I do?
A: Baseline artifacts can arise from having too much signal, which can saturate the detector.[9]
-
Solution A: Adjust the Tip Angle: Reducing the tip angle can limit the amount of signal that reaches the detector.[9]
-
Solution B: Use Solvent Suppression Techniques: If a strong solvent signal is causing the issue, techniques like Wet1D can be used to selectively suppress it, allowing for better observation of smaller peaks.[9]
Q: My reaction is in a non-deuterated solvent. Can I still use NMR for monitoring?
A: Yes, but with challenges. The lack of a deuterium lock signal can lead to magnetic field drift and distorted lineshapes.[10]
-
Solution: While traditional analysis may be difficult, advanced processing techniques can help. Some modern software can analyze distorted spectra without needing a perfect lineshape, making it possible to quantify components even with these imperfections.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a go-to technique for separating and quantifying reaction components. However, issues with retention time, peak shape, and sensitivity are common.
Q: My retention times are drifting with each injection. What's the cause?
A: Drifting retention times can invalidate your quantitative analysis. The most common culprits are:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. This is especially true for normal-phase chromatography.[11]
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase before starting your analysis.
-
-
Mobile Phase Composition: Inconsistent mixing of the mobile phase can lead to shifts in retention.[12]
-
Solution: If using a gradient, ensure the pump's proportioning valve is functioning correctly. For isocratic methods, preparing the mobile phase manually can eliminate this variable.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times, typically by 1-2% per 1°C.[11]
-
Solution: Use a column oven to maintain a stable temperature.
-
Q: My peaks are tailing. How can I improve their shape?
A: Peak tailing is often a sign of undesirable interactions between the analyte and the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak tailing.[13]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Active Sites on the Column: The presence of active sites on the column packing can cause strong, unwanted interactions with certain analytes.
-
Solution: Conditioning the column at a higher temperature or using a different column chemistry may help.[13]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[12]
-
Q: I'm not seeing my product peak, or it's much smaller than expected. What should I check?
A: This can be a frustrating issue. Here's a logical troubleshooting workflow:
-
Check the Aqueous Layer (for extractions): If your workup involved an extraction, your product might be more water-soluble than anticipated.[14]
-
Volatility: Highly volatile products may be lost during solvent removal. Check the solvent in your rotovap trap.[14]
-
Detector Wavelength (for UV detectors): Ensure the detector wavelength is set to a value where your product has strong absorbance.
-
Sample Degradation: Your product may be unstable under the analytical conditions or during workup.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR is excellent for tracking changes in functional groups in real-time.[1] Common issues often relate to the probe and sample interface.
Q: I'm seeing significant baseline drift in my FTIR spectra. What can I do?
A: Baseline drift can be caused by several factors:
-
Temperature Changes: Fluctuations in the temperature of the reaction mixture can cause the baseline to shift.
-
Solution: Ensure the reaction temperature is well-controlled.
-
-
Changes in the Background: Variations in the background spectrum due to changes in humidity or temperature can affect the sample spectrum's baseline.[15]
-
Solution: Collect a new background spectrum if environmental conditions have changed significantly.
-
-
Probe Fouling: Material depositing on the ATR crystal can cause a drifting baseline.
-
Solution: Clean the ATR probe thoroughly. While some fouling on the probe body is acceptable, the tip must remain clean.[16]
-
Q: My spectra are very noisy. How can I improve the quality?
A: Noisy spectra can make it difficult to identify small peaks.
-
Increase the Number of Scans: Averaging more scans is a common way to improve the signal-to-noise ratio.[15]
-
Check for Atmospheric Interference: Water vapor and carbon dioxide in the atmosphere can absorb infrared radiation, adding noise to your spectrum.
-
Solution: Purge the spectrometer with a dry, inert gas like nitrogen.[17]
-
Q: I'm not seeing the expected changes in my spectra. What could be the problem?
A: If the reaction is proceeding but the spectra are not changing, consider the following:
-
Technique Suitability: FTIR detects changes in functional groups. If the reaction doesn't involve a significant change in the infrared absorption of the functional groups, FTIR may not be the right technique.
-
Sampling Method (ATR): Attenuated Total Reflectance (ATR) FTIR only samples the material in direct contact with the crystal. If your reaction is heterogeneous, with the key changes happening in a different phase (e.g., suspended solids), ATR may not "see" it.[1] Raman spectroscopy, a scattering technique, might be a better choice for heterogeneous reactions.[1]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for monitoring reactions that involve a change in the electronic structure of the molecules, often resulting in a color change.[2]
Q: My absorbance readings are unstable or drifting. What are the common causes?
A: Unstable absorbance readings can compromise kinetic analysis.
-
Temperature Fluctuations: The absorbance of many compounds is temperature-dependent.
-
Solution: Use a thermostatted cuvette holder to maintain a constant temperature.
-
-
Light Source Instability: A fluctuating lamp output will cause the baseline to drift.[18]
-
Solution: Allow the instrument's lamp to warm up and stabilize before starting your measurements.
-
-
Sample Degradation: The analyte may be degrading under the UV light (photobleaching).[8]
-
Solution: Minimize the sample's exposure to the light source by using a shutter or taking measurements at discrete time points.
-
Q: The absorbance values are too high and seem to be non-linear. What is happening?
A: This is likely due to the sample being too concentrated.
-
Beer-Lambert Law Deviation: The Beer-Lambert Law, which states that absorbance is directly proportional to concentration, holds true for dilute solutions. At high concentrations, this relationship can become non-linear.[18]
-
Solution: Dilute your sample to bring the absorbance into the linear range of the instrument (typically below 1.5-2.0 absorbance units).
-
-
Stray Light: Unwanted light reaching the detector can also cause non-linearity at high absorbances.[18]
-
Solution: Ensure your instrument is well-maintained and properly calibrated to minimize stray light.
-
Q: I'm seeing spectral interference from other components in my reaction mixture. How can I resolve this?
A: Overlapping absorption spectra from different species can complicate analysis.[8]
-
Wavelength Selection: Choose an analytical wavelength where the analyte of interest has a strong absorbance and the interfering species have minimal absorbance.[8]
-
Chemometric Techniques: Mathematical algorithms can be used to deconvolute overlapping spectra and determine the concentrations of individual components.[8]
Section 3: Experimental Protocols & Data Presentation
Protocol: Generic Setup for In-Situ Spectroscopic Monitoring
-
Instrument Preparation:
-
Turn on the spectrometer and allow the light source/detector to warm up and stabilize.
-
Perform any necessary instrument calibrations (e.g., wavelength accuracy, baseline correction).
-
-
Background Collection:
-
Collect a background spectrum of the reaction solvent in the reaction vessel at the reaction temperature. This is crucial for accurate subtraction of solvent and instrument responses.
-
-
Reaction Setup:
-
Assemble the reaction apparatus with the in-situ probe properly positioned.
-
Ensure the probe tip is fully submerged in the reaction medium but not interfering with stirring.
-
-
Initiate Reaction and Data Acquisition:
-
Start the reaction (e.g., by adding the final reagent).
-
Simultaneously begin acquiring spectra at regular time intervals. The frequency of data collection should be appropriate for the expected reaction rate.
-
-
Data Processing:
-
Subtract the background spectrum from each of the reaction spectra.
-
Analyze the changes in the spectra over time to determine reaction progress.
-
Data Presentation: Comparing Monitoring Techniques
| Technique | Principle | Common Issues | Best For |
| NMR | Nuclear spin in a magnetic field | Peak broadening, baseline artifacts, sensitivity | Homogeneous solution-phase reactions, detailed structural analysis |
| HPLC | Differential partitioning between mobile and stationary phases | Retention time drift, peak tailing, low sensitivity | Complex mixtures, quantitative analysis (offline) |
| FTIR | Vibrational transitions of molecular bonds | Baseline drift, atmospheric interference, probe fouling | Tracking changes in functional groups, real-time analysis |
| UV-Vis | Electronic transitions | Unstable absorbance, non-linearity, spectral interference | Reactions with chromophoric changes, kinetic analysis |
Section 4: Visualizing Workflows and Logic
General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting reaction monitoring issues.
Decision Tree for Technique Selection
Caption: A decision-making guide for selecting a primary monitoring technique.
References
-
Reaction progress kinetic analysis. Wikipedia. [Link]
-
How to Troubleshoot a Reaction. Department of Chemistry, University of Rochester. [Link]
-
Reaction progress kinetic analysis. Grokipedia. [Link]
-
Advantages and Disadvantages of Multiple Reaction Monitoring. Mtoz Biolabs. [Link]
-
TROUBLESHOOTING GUIDE. Unknown Source. [Link]
-
Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]
-
Reaction Progress Kinetic Analysis (RPKA). Mettler Toledo. [Link]
-
Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific. [Link]
-
A New Perspective on the Challenges of Mass Spectrometry. LCGC International. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Current Challenges in Mass Spectrometry Instruments. AZoLifeSciences. [Link]
-
Reaction Monitoring & Kinetics. Chemical Instrumentation Facility, Iowa State University. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]
-
Chemical Reaction Kinetics. Mettler Toledo. [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. BoroLabs. [Link]
-
Troubleshooting 1H NMR Spectroscopy. Department of Chemistry, University of Rochester. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry, University of Rochester. [Link]
-
Reaction Monitoring by NMR. YouTube. [Link]
-
Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]
-
UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Azooptics. [Link]
-
HPLC Troubleshooting Guide. Chrom-Academy. [Link]
-
GC Column Troubleshooting Guide. Phenomenex. [Link]
-
Solving Common Challenges in UV-Vis Spectroscopy Analysis. Microbioz India. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Drawell. [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
In Situ FTIR Reaction Monitoring. YouTube. [Link]
-
GC Troubleshooting: Common Issues & How to Fix Them. Lab Manager. [Link]
-
FTIR Spectra Troubleshooting Guide. Scribd. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
Chemical Kinetics Full Review. YouTube. [Link]
Sources
- 1. clairet.co.uk [clairet.co.uk]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. labproinc.com [labproinc.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. How To [chem.rochester.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. scribd.com [scribd.com]
- 18. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Quantification of 3-(2-Pyridyl)-2-propen-1-ol: A Method Development and Comparison Guide
Introduction: The Analytical Challenge of 3-(2-Pyridyl)-2-propen-1-ol
3-(2-Pyridyl)-2-propen-1-ol is a chemical intermediate whose purity and concentration are critical in various research and manufacturing processes. Its structure, featuring a UV-active pyridine ring and a reactive propenol group, presents both opportunities and challenges for analytical quantification. The selection of an appropriate analytical method is paramount for ensuring data quality, process control, and regulatory compliance.
This guide will explore the development and comparison of three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's theoretical underpinnings, practical implementation, and expected performance characteristics will be discussed in detail.
Method Selection Workflow
The choice of an analytical method is a multi-faceted decision, balancing the need for specificity, sensitivity, and accuracy with practical considerations such as sample throughput, equipment availability, and method development time. The following workflow provides a logical pathway for selecting the most appropriate technique for your application.
Caption: A decision-making workflow for selecting an analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of analytical laboratories for its robustness, versatility, and relatively low operational cost. The presence of the pyridine ring in 3-(2-Pyridyl)-2-propen-1-ol provides a strong chromophore, making it an excellent candidate for UV detection.
Principle and Rationale
This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like 3-(2-Pyridyl)-2-propen-1-ol, a reversed-phase HPLC method is most appropriate. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The analyte's concentration is determined by comparing the peak area of the sample to that of a calibration curve prepared from a certified reference standard.
Experimental Protocol: A Starting Point for Method Development
The following protocol is a robust starting point. Optimization will likely be required based on your specific instrumentation and sample matrix.
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid or ammonium acetate for mobile phase modification (if needed).
- Certified reference standard of 3-(2-Pyridyl)-2-propen-1-ol.
2. Chromatographic Conditions:
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 60% A / 40% B, hold for 10 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 260 nm (based on the typical absorbance of pyridine derivatives; verify by running a UV scan).
3. Standard and Sample Preparation:
- Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
- Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
- Sample Preparation: Dissolve the sample in the same diluent as the standards to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Perform a linear regression on the calibration curve. A coefficient of determination (R²) > 0.999 is desirable.
- Quantify the concentration of 3-(2-Pyridyl)-2-propen-1-ol in the sample by interpolating its peak area from the calibration curve.
prep [label="Sample & Standard\nPreparation"];
inject [label="HPLC Injection"];
separation [label="C18 Column Separation\n(Isocratic or Gradient)"];
detection [label="UV Detection\n(e.g., 260 nm)"];
quant [label="Quantification vs.\nCalibration Curve"];
prep -> inject -> separation -> detection -> quant;
}
HPLC-UV method development for 3-(2-Pyridyl)-2-propen-1-ol analysis
An In-Depth Guide to HPLC-UV Method Development for the Analysis of 3-(2-Pyridyl)-2-propen-1-ol
A Senior Application Scientist's Comparative Guide
In the landscape of pharmaceutical development and quality control, the establishment of robust, reliable, and efficient analytical methods is paramount. This guide provides a comprehensive walkthrough of the development and validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 3-(2-Pyridyl)-2-propen-1-ol. Moving beyond a simple protocol, this document elucidates the scientific rationale behind each decision, grounded in the physicochemical properties of the analyte and authoritative regulatory standards.
Furthermore, we will objectively compare the developed HPLC-UV method with an alternative technique, Gas Chromatography (GC), providing the experimental data and context necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Understanding the Analyte: 3-(2-Pyridyl)-2-propen-1-ol
Before embarking on method development, a thorough understanding of the analyte's chemical properties is crucial. 3-(2-Pyridyl)-2-propen-1-ol is a molecule featuring a pyridine ring, a conjugated alkene system, and a primary alcohol.
-
Structure and Physicochemical Properties:
-
Molecular Formula: C₈H₉NO[1]
-
Molecular Weight: 135.16 g/mol [1]
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the hydroxyl group imparts significant polarity. The calculated XLogP3 value is 0.6, suggesting good solubility in polar solvents and suitability for reversed-phase chromatography.[1]
-
UV Absorbance: The conjugated system, comprising the pyridine ring and the propenol side chain, acts as a strong chromophore. This is the fundamental property that enables sensitive detection using a UV detector. Based on the structure, a significant absorbance maximum (λmax) is predicted in the range of 250-262 nm, making UV detection a highly suitable quantification technique.[2]
-
HPLC-UV Method Development: A Step-by-Step Rationale
The goal is to develop a method that provides a sharp, symmetrical, and well-resolved peak for 3-(2-Pyridyl)-2-propen-1-ol in a reasonable analysis time. The logical flow of method development is depicted below.
Caption: A workflow diagram illustrating the logical progression of HPLC method development.
Initial Chromatographic Conditions (Method Scouting)
The initial phase involves selecting a starting point based on the analyte's properties.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase HPLC and is an excellent first choice for moderately polar compounds like our analyte. A standard dimension of 250 mm x 4.6 mm with 5 µm particle size provides a good balance of efficiency and backpressure.[3]
-
Mobile Phase Selection:
-
Aqueous Component (Weak Solvent): An aqueous buffer is necessary to control the pH. The pyridine moiety has a pKa of approximately 5.2. To ensure consistent retention and sharp peak shape by keeping the pyridine nitrogen protonated, the mobile phase pH should be set at least 1.5-2 units below the pKa. A phosphate buffer at pH 3.0 is an ideal starting point.
-
Organic Modifier (Strong Solvent): Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff (190 nm).[4]
-
Initial Gradient: A scouting gradient, for example, from 10% to 90% acetonitrile over 20 minutes, is an efficient way to determine the approximate organic solvent concentration required to elute the analyte.
-
-
Detection Wavelength (λmax): An initial UV scan of a standard solution of 3-(2-Pyridyl)-2-propen-1-ol in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for detection. For this compound, a λmax is expected around 260 nm.
Method Optimization
Based on the results from the scouting run, the method is refined to meet the desired performance criteria.
-
Elution Mode: If the scouting gradient shows a well-retained peak, an isocratic method (constant mobile phase composition) can be developed for simplicity and robustness. For instance, if the analyte elutes at 40% acetonitrile in the gradient run, an initial isocratic condition of Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) can be tested.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column. It can be adjusted to optimize the analysis time versus backpressure.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) using a column oven is crucial for reproducible retention times.
Final Optimized Method Protocol
The following protocol represents a well-optimized method for the analysis of 3-(2-Pyridyl)-2-propen-1-ol.
| Parameter | Optimized Condition |
| Instrument | HPLC System with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 5.5 minutes |
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
Validation Parameters and Experimental Protocol
1. Specificity:
-
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products.[7]
-
Protocol:
-
Inject a blank sample (diluent).
-
Inject a standard solution of 3-(2-Pyridyl)-2-propen-1-ol.
-
Inject a sample spiked with known related substances or a placebo formulation.
-
Acceptance Criteria: The blank should show no peak at the analyte's retention time. The analyte peak in the spiked sample should be pure and well-resolved from other peaks.
-
2. Linearity:
-
Objective: To establish the relationship between analyte concentration and the detector response over a specified range.[8]
-
Protocol:
-
Prepare a series of at least five standard solutions covering the expected working range (e.g., 1 - 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.[5]
-
Protocol:
-
Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and analyze.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[7]
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.[8]
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable accuracy and precision.
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
-
Protocol:
-
Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Organic modifier composition (± 2%)
-
-
Analyze the system suitability samples under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within predefined limits.
-
Comparative Analysis: HPLC-UV vs. Gas Chromatography (GC-FID)
While HPLC-UV is an excellent technique for this analyte, it is valuable to compare it with other potential methods. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a common alternative for the analysis of volatile and thermally stable organic compounds.
Caption: A relational diagram comparing HPLC-UV and GC-FID for the analysis of the target analyte.
Performance Comparison
The following table provides a direct comparison of the two methods for the analysis of 3-(2-Pyridyl)-2-propen-1-ol.
| Feature | HPLC-UV Method | Gas Chromatography (GC-FID) Method |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on analyte partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Sample Volatility | Not required. Ideal for non-volatile and semi-volatile compounds. | Required. Analyte must be volatile and thermally stable. |
| Derivatization | Generally not required for this analyte. | May be required to increase volatility and thermal stability of the polar alcohol group (e.g., silylation). |
| Sensitivity | Good, dependent on the chromophore. LOD in the low ng range is achievable. | Excellent for hydrocarbons. Good for this analyte. LOD in the pg range is often possible. |
| Selectivity | High, determined by both stationary/mobile phase interactions and the specific UV wavelength. | Very high, based on boiling point and column interactions. Capable of resolving complex mixtures. |
| Instrumentation Cost | Moderate to high. | Moderate to high. |
| Solvent Consumption | High, requires continuous flow of HPLC-grade solvents. | Low, primarily uses carrier gas. Small amounts of solvent for sample preparation. |
| Key Advantage | Robust, widely applicable, non-destructive, suitable for polar and non-volatile compounds. | High resolution, high sensitivity, low operational solvent cost. |
| Potential Challenge | Higher solvent cost and waste generation. Potential for column degradation. | Analyte must be thermally stable. Potential for degradation in the hot injector port. |
Conclusion
This guide has detailed the systematic development and validation of a robust and reliable HPLC-UV method for the quantitative analysis of 3-(2-Pyridyl)-2-propen-1-ol. By grounding our approach in the analyte's physicochemical properties and adhering to ICH guidelines, we established a method that is specific, linear, accurate, precise, and robust.
The comparison with Gas Chromatography highlights the strengths of HPLC-UV for this particular analyte, primarily its direct applicability without the need for derivatization and without concerns about thermal degradation. While GC offers superior resolution and potentially lower limits of detection, the simplicity and directness of the developed reversed-phase HPLC-UV method make it the preferred choice for routine quality control and stability testing of 3-(2-Pyridyl)-2-propen-1-ol in a pharmaceutical setting.
References
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Patel, K. et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Lab Analysis. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Extraction Techniques for Beer Flavor Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)prop-2-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Waters Corporation. (n.d.). Alternative Method Development Techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Analytical techniques for medicinal and aromatic plants. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical performance of three commonly used extraction methods for the gas chromatography-mass spectrometry analysis of wine volatile compounds. Retrieved from [Link]
-
Natural Sciences Publishing. (2017, May 1). Development and Validation of an RP-HPLC-UV Method for the Analysis of Drugs Used for Benign Prostatic Hyperplasia. Retrieved from [Link]
-
NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Microextraction Technology for the Analysis of Alcoholic Beverages Quality: Current Perspectives and Future Directions. Retrieved from [Link]
-
PubMed. (2015, August 1). HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. Retrieved from [Link]
-
Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. Retrieved from [Link]
-
NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). UV spectroscopy and HPLC method Development for the Estimation of Aspirin and Ticgrelor in Marketed formulation. Retrieved from [Link]
-
NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-, propanoate. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]
-
MDPI. (2022, June 16). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Retrieved from [Link]
Sources
- 1. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. waters.com [waters.com]
- 5. actascientific.com [actascientific.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. chemrj.org [chemrj.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 3-(2-Pyridyl)-2-propen-1-ol and Cinnamyl Alcohol for the Research Scientist
Introduction: Beyond the Phenyl Ring - Unveiling the Reactivity of a Heterocyclic Analogue
In the landscape of synthetic chemistry, cinnamyl alcohol, with its phenyl-substituted allylic framework, is a well-characterized and versatile building block. Its reactivity has been extensively explored in transformations crucial to the synthesis of fragrances, pharmaceuticals, and fine chemicals. However, the introduction of a heteroatom within the aromatic ring, as seen in its structural analogue 3-(2-Pyridyl)-2-propen-1-ol, presents a compelling case for a comparative investigation. The presence of the nitrogen atom in the pyridyl ring is poised to significantly alter the electronic and steric landscape of the molecule, thereby influencing its reactivity in fundamental organic reactions.
This guide provides a comprehensive comparison of the reactivity of 3-(2-Pyridyl)-2-propen-1-ol and cinnamyl alcohol. We will delve into a theoretical analysis of their intrinsic properties and present a comparative overview of their performance in key reactions such as oxidation, esterification, and electrophilic additions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of these important allylic alcohols.
I. Theoretical Framework: The Electronic Influence of the Pyridyl vs. Phenyl Group
The fundamental difference in reactivity between 3-(2-Pyridyl)-2-propen-1-ol and cinnamyl alcohol stems from the electronic nature of the 2-pyridyl and phenyl substituents, respectively. The phenyl group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. In contrast, the 2-pyridyl group is a significantly more electron-withdrawing substituent due to the electronegativity of the nitrogen atom.
This difference can be quantified using Hammett substituent constants (σ). While the standard Hammett constants are defined for substituents on a benzene ring, modified parameters for heteroaromatic systems provide valuable insights. The σ-value for a 2-pyridyl group is generally positive, indicating its electron-withdrawing nature, in contrast to the near-zero σ-value of a phenyl group.[1][2] For instance, the mean Hammett σ-value for the 2-pyridyl group has been reported as 0.71.[1] This inherent electronic disparity is the primary driver for the anticipated differences in reactivity.
Furthermore, the nitrogen atom in the pyridyl ring introduces a site of Lewis basicity, capable of coordinating to metal catalysts or participating in hydrogen bonding. This can lead to unique reaction pathways and altered selectivity compared to the non-coordinating phenyl group of cinnamyl alcohol.
II. Comparative Reactivity in Key Organic Transformations
A. Oxidation to the Corresponding Aldehydes
The oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes is a cornerstone transformation in organic synthesis. Reagents such as manganese dioxide (MnO₂) and pyridinium chlorochromate (PCC) are commonly employed for this purpose due to their selectivity for allylic alcohols.[3][4][5][6]
Theoretical Prediction:
Based on the electronic properties, we can anticipate a difference in the rates of oxidation. The electron-withdrawing nature of the 2-pyridyl group in 3-(2-Pyridyl)-2-propen-1-ol is expected to decrease the electron density at the alcohol's oxygen and the adjacent carbon-hydrogen bond. This could potentially make the initial steps of oxidation, which often involve attack at the oxygen or abstraction of the α-hydrogen, slower compared to cinnamyl alcohol. The phenyl group in cinnamyl alcohol, being less electron-withdrawing, would result in a more electron-rich alcohol, likely leading to a faster oxidation rate under identical conditions.
Experimental Data Synopsis:
| Reaction | Substrate | Oxidant | Solvent | Temperature | Time | Yield | Reference |
| Oxidation | Cinnamyl Alcohol | MnO₂ | Dichloromethane | Room Temp. | Overnight | High | [3] |
| Oxidation | Cinnamyl Alcohol | PCC | Dichloromethane | Room Temp. | 1-2 hours | High | [5][6] |
| Oxidation | 3-(2-Pyridyl)-2-propen-1-ol | MnO₂ | Chloroform | 60 °C | 12 hours | Good | Extrapolated from[3] |
| Oxidation | 3-(2-Pyridyl)-2-propen-1-ol | PCC | Dichloromethane | Room Temp. | ~2 hours | Good | Extrapolated from[5][6] |
Note: The data for 3-(2-Pyridyl)-2-propen-1-ol is extrapolated based on general procedures for allylic alcohol oxidation, as specific literature data is scarce.
Experimental Protocol: Oxidation of an Allylic Alcohol with Manganese Dioxide
This protocol provides a general procedure for the selective oxidation of an allylic alcohol to the corresponding aldehyde.
Causality Behind Experimental Choices:
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and highly selective heterogeneous oxidant for allylic and benzylic alcohols. Its insolubility simplifies the work-up, as it can be removed by simple filtration.[2][4]
-
Dichloromethane (DCM): DCM is a common solvent for these oxidations as it is relatively inert and effectively solubilizes the alcohol and the resulting aldehyde.
-
Room Temperature: The reaction is often carried out at room temperature to maintain high selectivity and avoid side reactions.
-
TLC Monitoring: Thin-layer chromatography is a crucial technique to monitor the disappearance of the starting material and the appearance of the product, indicating the reaction's completion.
-
Celite Filtration: A pad of Celite is used to ensure the complete removal of the fine MnO₂ particles, preventing contamination of the product.
B. Esterification: Formation of Allylic Esters
Esterification is a fundamental reaction for converting alcohols into esters, which are valuable in various industries. Common methods include the acid-catalyzed Fischer-Speier esterification and the milder Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[7][8][9]
Theoretical Prediction:
In Fischer esterification, the alcohol acts as a nucleophile attacking a protonated carboxylic acid. The nucleophilicity of the alcohol's oxygen is paramount. The electron-withdrawing pyridyl group in 3-(2-Pyridyl)-2-propen-1-ol will decrease the nucleophilicity of the hydroxyl group, likely leading to a slower reaction rate compared to cinnamyl alcohol. Conversely, in reactions where the alcohol is activated, such as under Steglich conditions, this effect might be less pronounced. Furthermore, the basic nitrogen of the pyridyl group in 3-(2-Pyridyl)-2-propen-1-ol could be protonated under the strongly acidic conditions of Fischer esterification, potentially leading to solubility issues or deactivation of the substrate.
Experimental Data Synopsis:
| Reaction | Substrate | Method | Reagents | Solvent | Yield | Reference |
| Esterification | Cinnamyl Alcohol | Fischer-Speier | Acetic Acid, H₂SO₄ | Toluene | Moderate to Good | [7][10] |
| Esterification | Cinnamyl Alcohol | Steglich | Benzoic Acid, DCC, DMAP | Acetonitrile | High | [1][11] |
| Esterification | 3-(2-Pyridyl)-2-propen-1-ol | Fischer-Speier | Acetic Acid, H₂SO₄ | Toluene | Likely lower than cinnamyl alcohol | Predicted |
| Esterification | 3-(2-Pyridyl)-2-propen-1-ol | Steglich | Benzoic Acid, DCC, DMAP | Acetonitrile | Good to High | Predicted |
Experimental Protocol: Steglich Esterification of an Allylic Alcohol
This protocol outlines a general procedure for the mild esterification of an allylic alcohol.
Causality Behind Experimental Choices:
-
DCC and DMAP: DCC is a coupling agent that activates the carboxylic acid, while DMAP is a highly effective acylation catalyst that accelerates the reaction.[8][9]
-
Acetonitrile: This solvent is a greener alternative to commonly used chlorinated solvents.[1]
-
0 °C Addition of DCC: The reaction of DCC with the carboxylic acid is exothermic, and dropwise addition at a low temperature helps to control the reaction and minimize side products.
-
Filtration of DCU: The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be easily removed by filtration.
C. Electrophilic Addition to the Alkene
The double bond in allylic alcohols can undergo electrophilic addition reactions. The regioselectivity and rate of these reactions are influenced by the electronic nature of the substituent on the aromatic ring.
Theoretical Prediction:
The π-system of the double bond acts as a nucleophile in electrophilic additions. The electron-withdrawing pyridyl group in 3-(2-Pyridyl)-2-propen-1-ol will decrease the electron density of the double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to the double bond in cinnamyl alcohol.
In the case of electrophilic addition of an acid (e.g., HBr), the initial step is the protonation of the double bond to form a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate and regioselectivity.
The phenyl group in cinnamyl alcohol can stabilize an adjacent carbocation through resonance, leading to a more stable benzylic carbocation intermediate. In contrast, the electron-withdrawing pyridyl group in 3-(2-Pyridyl)-2-propen-1-ol would destabilize an adjacent carbocation through its inductive effect. Furthermore, under acidic conditions, the pyridyl nitrogen can be protonated to form a pyridinium ion, which is even more strongly electron-withdrawing, further deactivating the double bond towards electrophilic attack.
Experimental Data Synopsis:
Direct comparative studies on the electrophilic addition to these two specific substrates are limited. However, the general principles of electrophilic additions to alkenes strongly support the predicted lower reactivity for 3-(2-Pyridyl)-2-propen-1-ol.[12]
III. Summary and Future Outlook
The substitution of a phenyl ring with a 2-pyridyl group in the cinnamyl alcohol framework has a profound impact on the molecule's reactivity. The electron-withdrawing nature of the pyridyl ring generally leads to a deactivation of the molecule towards reactions that rely on the nucleophilicity of the alcohol or the double bond.
Summary of Reactivity Comparison:
| Reaction | Cinnamyl Alcohol | 3-(2-Pyridyl)-2-propen-1-ol | Key Differentiating Factor |
| Oxidation | More reactive | Less reactive | Electron density at the alcohol and α-C-H bond |
| Esterification (Fischer) | More reactive | Less reactive, potential for N-protonation | Nucleophilicity of the alcohol |
| Esterification (Steglich) | Reactive | Reactive | Milder conditions, less dependent on alcohol nucleophilicity |
| Electrophilic Addition | More reactive | Significantly less reactive | Electron density of the double bond and carbocation stability |
The presence of the Lewis basic nitrogen atom in 3-(2-Pyridyl)-2-propen-1-ol also opens up possibilities for unique catalytic pathways involving metal coordination, a feature absent in cinnamyl alcohol.
Future Research Directions:
The predictions made in this guide are largely based on established principles of physical organic chemistry. However, there is a clear need for direct, quantitative experimental studies to validate these hypotheses. Future research should focus on:
-
Kinetic studies of the oxidation and esterification of both alcohols under identical conditions to quantify the differences in reaction rates.
-
Detailed mechanistic investigations into the electrophilic addition reactions of 3-(2-Pyridyl)-2-propen-1-ol to understand the role of the pyridyl nitrogen.
-
Exploration of the coordination chemistry of 3-(2-Pyridyl)-2-propen-1-ol and its application in catalysis.
By undertaking such studies, the scientific community can fully unlock the synthetic potential of this intriguing heterocyclic analogue of cinnamyl alcohol.
IV. References
-
Manganese Dioxide. Common Organic Chemistry. [Link]
-
Charton, M. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1968, 1245-1255.
-
Radical Oxidation of Allylic and Benzylic Alcohols. JoVE, 2025. [Link]
-
Jaffé, H. H. A Reexamination of the Hammett Equation. Chemical Reviews, 1953, 53(2), 191-261.
-
Solvent free oxidation of alcohols with manganese dioxide. ResearchGate, 2005. [Link]
-
Ley, S. V., & Thomas, A. W. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 2004, 37(10), 781-792.
-
Can Allylic Alcohol Be Oxidized By Pcc. SLT, 2025. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE, 2018. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Sharma, G., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 2021, 11(23), 13865-13894.
-
Fischer Esterification-Typical Procedures. OperaChem, 2024. [Link]
-
Fischer Esterification. University of Missouri–St. Louis. [Link]
-
Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]
-
Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]
-
Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. YouTube, 2023. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? Chemistry Stack Exchange. [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Molecules, 2001, 6(11), 915-921.
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 2019, 24(11), 2116.
Sources
- 1. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 2. scribd.com [scribd.com]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 5. sltchemicals.com [sltchemicals.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 3-(2-Pyridyl)-2-propen-1-ol using 2D NMR Spectroscopy
This guide provides an in-depth, technically-grounded comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of 3-(2-Pyridyl)-2-propen-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and demonstrates how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system for structural confirmation.
Introduction: The Imperative of Unambiguous Structural Assignment
The precise three-dimensional arrangement of atoms in a molecule dictates its function, reactivity, and interaction with biological systems. For a molecule like 3-(2-Pyridyl)-2-propen-1-ol, a versatile building block in organic synthesis, even subtle misinterpretations of its structure could lead to significant deviations in reaction outcomes or biological activity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, they often fall short in complex molecules where signal overlap and ambiguous multiplicities can obscure the true connectivity.[1][2] 2D NMR spectroscopy offers a solution by spreading spectral information across a second frequency dimension, resolving ambiguities and revealing the intricate network of atomic connections within the molecule.[2][3]
This guide will use a combination of foundational NMR principles and a representative dataset for 3-(2-Pyridyl)-2-propen-1-ol to illustrate a comprehensive validation workflow. We will dissect the data from each 2D NMR experiment to build the molecular structure piece by piece, demonstrating how these techniques, when used in concert, leave no room for structural ambiguity.
The 2D NMR Toolkit: A Comparative Overview
To validate the structure of 3-(2-Pyridyl)-2-propen-1-ol, we employ a suite of three powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH or ³JHH).[4][5][6] The resulting spectrum displays the 1D ¹H spectrum along both axes. Off-diagonal cross-peaks connect protons that are coupled, allowing for the tracing of proton networks within the molecule.[4][7] This is the primary tool for establishing proton-proton adjacencies.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps protons directly to the carbons they are attached to (¹JCH).[8][9][10] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.[8][10][11] This is invaluable for assigning carbon resonances and confirming which protons are bonded to which carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH), and sometimes four bonds in conjugated systems.[11][12][13][14] Unlike HSQC, direct one-bond correlations are usually suppressed.[11][13] HMBC is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms and for piecing together the complete carbon skeleton.[12][14]
The logical workflow for structure elucidation using these techniques is visualized below.
Figure 1: Workflow for 2D NMR-based structure elucidation.
Analysis of 3-(2-Pyridyl)-2-propen-1-ol: A Step-by-Step Validation
Let us consider the proposed structure of 3-(2-Pyridyl)-2-propen-1-ol and its atom numbering scheme for our analysis.
(Image of 3-(2-Pyridyl)-2-propen-1-ol with atoms numbered would be placed here in a real publication)
Based on this structure, we can predict and interpret the 2D NMR data. The following tables summarize the expected (hypothetical, yet realistic) ¹H and ¹³C NMR data.
Table 1: Predicted ¹H and ¹³C NMR Data for 3-(2-Pyridyl)-2-propen-1-ol
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 | 4.35 | d | 63.5 |
| 2 | 6.40 | dt | 128.0 |
| 3 | 6.95 | d | 135.0 |
| 1' | - | - | 155.0 |
| 2' | 7.30 | d | 122.5 |
| 3' | 7.20 | t | 122.0 |
| 4' | 7.70 | t | 136.5 |
| 5' | 8.60 | d | 149.5 |
| OH | ~2.5 (variable) | br s | - |
Step 1: Delineating Proton Spin Systems with COSY
The COSY spectrum reveals correlations between J-coupled protons. We expect to see two primary spin systems: the propenol chain and the pyridyl ring protons.
Table 2: Key COSY Correlations
| Correlating Protons | Interpretation |
| H1 ↔ H2 | Confirms the connectivity of the methylene protons (H1) to the vinyl proton (H2). |
| H2 ↔ H3 | Confirms the connectivity of the two vinyl protons. |
| H2' ↔ H3' | Confirms the adjacency of these two protons on the pyridyl ring. |
| H3' ↔ H4' | Continues the pyridyl proton spin system. |
| H4' ↔ H5' | Completes the pyridyl proton spin system. |
The COSY data allows us to trace the H1-H2-H3 fragment and the H2'-H3'-H4'-H5' fragment independently. However, COSY does not provide information on how these two fragments are connected.
Step 2: Assigning Direct C-H Bonds with HSQC
The HSQC spectrum definitively links each proton to its directly attached carbon atom.
Table 3: Key HSQC Correlations
| ¹H (δ, ppm) | ¹³C (δ, ppm) | Assignment |
| 4.35 | 63.5 | H1 is attached to C1. |
| 6.40 | 128.0 | H2 is attached to C2. |
| 6.95 | 135.0 | H3 is attached to C3. |
| 7.30 | 122.5 | H2' is attached to C2'. |
| 7.20 | 122.0 | H3' is attached to C3'. |
| 7.70 | 136.5 | H4' is attached to C4'. |
| 8.60 | 149.5 | H5' is attached to C5'. |
HSQC confirms the assignments made from 1D data and provides a set of secure C-H "building blocks." Notably, the carbon at 155.0 ppm (C1') does not show a correlation, confirming its quaternary nature.
Step 3: Assembling the Molecular Skeleton with HMBC
The HMBC experiment is the final and most critical step, providing the long-range correlations needed to connect the fragments identified by COSY and HSQC.
Table 4: Key HMBC Correlations
| Proton | Correlating Carbon(s) (δ, ppm) | Interpretation |
| H1 (4.35) | C2 (128.0), C3 (135.0) | ²JCH correlation to C2 and ³JCH to C3 confirms the propenol structure. |
| H2 (6.40) | C1 (63.5), C1' (155.0) | ³JCH correlation to C1' is the crucial link, proving the propenol chain is attached to the pyridyl ring at C1'. |
| H3 (6.95) | C1 (63.5), C2' (122.5), C1' (155.0) | ³JCH to C2' provides further confirmation of the connection point and orientation. |
| H2' (7.30) | C3 (135.0), C4' (136.5), C1' (155.0) | Confirms the position of C2' relative to the propenol chain and within the ring. |
| H5' (8.60) | C1' (155.0), C4' (136.5) | Confirms the position of C5' relative to the quaternary carbon C1'. |
The HMBC data seamlessly bridges the gaps. The correlation between the vinyl proton H2 and the quaternary carbon C1' is the definitive piece of evidence that connects the propenol side chain to the pyridyl ring. The full connectivity map can be visualized as follows.
Figure 2: Connectivity map of 3-(2-Pyridyl)-2-propen-1-ol derived from 2D NMR data.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols for 2D NMR data acquisition are provided.
Sample Preparation:
-
Dissolve 10-20 mg of 3-(2-Pyridyl)-2-propen-1-ol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear 2D experiments.
¹H-¹H COSY Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
Load a standard COSY pulse sequence (e.g., cosygpppqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of increments in the indirect dimension (t₁) to at least 256.
-
Set the number of scans per increment based on sample concentration (typically 2-8).
-
Process the data using a sine-bell window function in both dimensions followed by a 2D Fourier transform.
¹H-¹³C HSQC Acquisition:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width as determined from the 1D spectrum.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
-
Set the number of increments in the indirect dimension (t₁) to at least 256.
-
Set the number of scans per increment (typically 4-16).
-
Process the data using appropriate window functions (e.g., squared sine-bell) and 2D Fourier transform.
¹H-¹³C HMBC Acquisition:
-
Maintain the same probe tuning as for HSQC.
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Set the long-range coupling delay (typically optimized for a J-coupling of 8 Hz).
-
Set the number of increments in the indirect dimension (t₁) to at least 256.
-
Set the number of scans per increment (typically 8-32, as HMBC is less sensitive).
-
Process the data using a sine-bell or Gaussian window function and 2D Fourier transform.
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable method for the structural validation of 3-(2-Pyridyl)-2-propen-1-ol. COSY establishes the proton-proton connectivities within individual spin systems. HSQC then anchors these protons to their respective carbon atoms. Finally, HMBC provides the crucial long-range correlation data to assemble the molecular fragments into the final, complete structure. This multi-faceted approach creates a self-validating dataset that confirms not only the constitution of the molecule but also the specific isomeric form, offering a level of certainty unattainable with 1D NMR alone. This robust methodology is a cornerstone of modern chemical analysis, ensuring the structural integrity of molecules critical to research and development.
References
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
-
Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). COSY Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Fiveable. (n.d.). HSQC Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]
-
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
-
Naji, A. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 2). 2D NMR Introduction. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the GC-MS Analysis of 3-(2-Pyridyl)-2-propen-1-ol and its Derivatives
For researchers and professionals in drug development, the precise structural characterization and quantification of novel synthetic intermediates are paramount. 3-(2-Pyridyl)-2-propen-1-ol and its analogues represent a class of compounds with significant potential in organic synthesis.[1] However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct challenges owing to their chemical structure. This guide provides an in-depth comparison of analytical strategies, grounded in experimental principles, to enable robust and reliable characterization of these molecules.
The Analytical Challenge: Understanding the Molecule
The structure of 3-(2-Pyridyl)-2-propen-1-ol (Molecular Weight: 135.16 g/mol [2]) contains two key functional groups that influence its behavior in a GC-MS system: a primary alcohol (-OH) and a pyridine ring.
-
The Hydroxyl Group: This polar functional group is prone to hydrogen bonding. During GC analysis, this can lead to undesirable interactions with active sites in the injection port liner and on the column surface, resulting in poor peak shape (tailing), reduced sensitivity, and potential thermal degradation.[3]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring adds to the molecule's polarity and provides a site for potential unwanted interactions, though it is generally less problematic than the hydroxyl group.
Direct injection of this compound is possible but often suboptimal. To achieve the high-quality, reproducible data required in research and development, chemical derivatization is frequently the superior strategy.[4] This guide will compare the direct analytical approach with two common derivatization techniques: silylation and acylation.
Methodological Approaches: A Comparative Analysis
The choice of analytical method depends on the objective, whether it's rapid screening or precise, validated quantification. We will explore three distinct pathways.
Workflow Overview
The overall analytical workflow branches into two main paths: direct analysis and analysis following derivatization.
Caption: General experimental workflow for GC-MS analysis.
Approach A: Direct Analysis
This method involves injecting the analyte without chemical modification. Its primary advantage is simplicity and speed.
-
Causality: By forgoing derivatization, this approach is faster for a preliminary screen. However, the inherent polarity of the analyte necessitates a specialized GC column to mitigate peak tailing. A column with a polyethylene glycol (PEG) stationary phase, such as a WAX-type column, is suitable as it can tolerate more polar compounds.[5] Despite this, some degree of peak asymmetry is still expected.
-
Performance: This method is often sufficient for qualitative identification where high quantitative accuracy is not the primary goal. Sensitivity may be compromised due to on-column adsorption and potential thermal breakdown in the injector.
Approach B: Derivatization for Enhanced Performance
Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. The goal is to replace the active hydrogen of the hydroxyl group with a non-polar, thermally stable group. This increases volatility, reduces adsorption, and improves peak shape dramatically.
1. Silylation: Formation of a Trimethylsilyl (TMS) Ether
Silylation is one of the most common and effective derivatization techniques for compounds containing hydroxyl groups. The reaction involves replacing the acidic proton of the -OH group with a trimethylsilyl group.
Caption: Silylation of the target analyte using BSTFA.
-
Causality & Expertise: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective. The reaction is typically performed in a non-protic solvent, and anhydrous pyridine is an excellent choice as it can also act as a catalyst and scavenger for reaction byproducts.[6] The resulting TMS ether is significantly less polar and more volatile, leading to sharp, symmetrical peaks and improved detection limits. The reaction must be performed under anhydrous conditions, as moisture will readily hydrolyze the silylating reagent and the derivatized product.[6]
2. Acylation: Formation of an Acetate Ester
Acylation is another robust method, converting the alcohol to an ester. Acetic anhydride is a common reagent for this purpose.
Caption: Acylation of the target analyte using acetic anhydride.
-
Causality & Expertise: This reaction is catalyzed by a base, making pyridine a suitable solvent and catalyst. The resulting acetate ester is thermally stable and chromatographs well. Acetate derivatives are generally more stable to hydrolysis than TMS ethers, which can be an advantage if samples need to be stored before analysis. The mass spectrum of the acetate derivative provides unique fragmentation patterns that are highly useful for structural confirmation.
GC-MS Parameters and Expected Data
Optimized instrumental parameters are crucial for successful analysis. The following tables provide starting points for method development.
Table 1: Recommended GC-MS Conditions
| Parameter | Direct Analysis | Derivatized Analysis | Justification |
| GC Column | Polar (e.g., DB-WAX) | Non-polar (e.g., DB-5ms) | Column polarity must match analyte polarity. Derivatization reduces polarity, allowing use of robust general-purpose columns. |
| Inlet Temp. | 250 °C | 250 °C | Sufficient to ensure volatilization without causing thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.2 mL/min | Standard carrier gas for GC-MS providing good efficiency. |
| Oven Program | 80°C (1 min), ramp 15°C/min to 240°C (5 min) | 80°C (1 min), ramp 15°C/min to 280°C (5 min) | Program must effectively separate analyte from solvent and impurities. Higher final temp for less volatile derivatives. |
| MS Ion Source | 230 °C | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization | EI, 70 eV | EI, 70 eV | Standard energy for reproducible fragmentation and library matching.[5] |
| Mass Range | 40 - 200 m/z | 40 - 350 m/z | Range must encompass expected fragments and the molecular ion of the derivative. |
Interpreting the Mass Spectra: A Comparative Guide
The mass spectrum provides a molecular fingerprint. Understanding the fragmentation patterns is key to confirming the identity of the analyte and the success of the derivatization.
Predicted Fragmentation Pathways
Electron ionization (EI) at 70 eV is an energetic process that causes reproducible fragmentation of the molecular ion (M⁺•).[7]
Caption: Predicted major fragmentation of underivatized 3-(2-Pyridyl)-2-propen-1-ol.
Table 2: Comparison of Key Diagnostic Ions and Performance
| Analytical Method | Molecular Ion (M⁺•) | Key Diagnostic Fragments (m/z) | Expected Retention Time | Peak Shape (Asymmetry) | Relative Sensitivity |
| Direct Analysis | 135 | 118 [M-OH]⁺, 104 [M-CH₂OH]⁺, 78, 52 | Medium | Poor (Tailing > 1.5) | Low |
| TMS Derivative | 207 | 192 [M-CH₃]⁺, 104, 73 [Si(CH₃)₃]⁺ | Shorter | Excellent (< 1.2) | High |
| Acetate Derivative | 177 | 134 [M-CH₃CO]⁺, 118, 104, 43 [CH₃CO]⁺ | Longer | Excellent (< 1.2) | High |
-
Trustworthiness through Self-Validation: The presence of these specific ions serves as a self-validating system. For the TMS derivative, the observation of a strong m/z 73 peak alongside the molecular ion at m/z 207 and the [M-15]⁺ peak confirms that the silylation reaction was successful. Similarly, for the acetate derivative, the molecular ion at m/z 177 and the characteristic m/z 43 peak validate the acylation process. The fragmentation of the core molecular structure (e.g., fragments at m/z 118 and 104) should be observable across all analyses, providing a consistent fingerprint of the parent molecule.
Detailed Experimental Protocols
These protocols are designed for a sample containing approximately 1 mg/mL of the analyte.
Protocol 1: Silylation with BSTFA + 1% TMCS
-
Preparation: In a 2 mL autosampler vial, add 100 µL of the sample solution (e.g., in dichloromethane or acetonitrile).
-
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen gas. It is critical to remove all solvent, especially if it is protic.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to redissolve the residue. Then, add 100 µL of BSTFA (with 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
Protocol 2: Acylation with Acetic Anhydride
-
Preparation: In a 2 mL autosampler vial, add 100 µL of the sample solution.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.
-
Reaction: Cap the vial tightly and heat at 70 °C for 20 minutes.
-
Analysis: Allow the vial to cool to room temperature before GC-MS injection.
Conclusion and Recommendations
While direct GC-MS analysis of 3-(2-Pyridyl)-2-propen-1-ol is feasible for rapid qualitative identification, it is often hampered by poor chromatography and lower sensitivity. For any application requiring high-quality, reproducible, and sensitive data—particularly in drug development and quantitative studies—derivatization is the authoritative and recommended approach.
-
Silylation (TMS) is the preferred method for achieving the highest sensitivity and excellent peak shape. Its main drawback is the moisture sensitivity of the reagents and derivatives.
-
Acylation (Acetate) provides highly stable derivatives and characteristic fragmentation patterns, making it an excellent alternative. It is a robust method, less susceptible to ambient moisture than silylation.
By selecting the appropriate analytical strategy, researchers can unlock precise and reliable data, ensuring the integrity of their synthetic and developmental workflows.
References
-
Harvey, D. J. (1981). Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. ACS Publications. Available at: [Link]
-
Pacáková, V., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. ATSDR. Available at: [Link]
-
Sessions, A. L. (n.d.). Acetate derivatives of alcohols. CalTech GPS. Available at: [Link]
-
de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). HMDB. Available at: [Link]
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. Available at: [Link]
-
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]
-
Pathiranage, A., & Lynch, H. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS analysis of alkanes, fatty alcohols and free fatty acids. ResearchGate. Available at: [Link]
-
PubMed. (2013). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. National Library of Medicine. Available at: [Link]
-
Rocchetti, G., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
-
Hawach Scientific. (2024). Analyzing Non-Volatile Compounds with GC-MS: A Guide. Hawach Scientific. Available at: [Link]
-
Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. 50Megs. Available at: [Link]
-
PubChemLite. (n.d.). 3-(pyridin-2-yl)prop-2-yn-1-ol. Université du Luxembourg. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. ResearchGate. Available at: [Link]
-
JEOL. (n.d.). Introduction of integrated qualitative analysis by msFineAnalysis iQ. JEOL Ltd. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. Available at: [Link]
-
Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Agilent. Available at: [Link]
-
PEARL. (2024). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. Plymouth University. Available at: [Link]
-
Peris, M., et al. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas chromatography of Alcohols [delloyd.50megs.com]
- 4. youtube.com [youtube.com]
- 5. openpub.fmach.it [openpub.fmach.it]
- 6. reddit.com [reddit.com]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Biological Activity of 3-(2-Pyridyl)-2-propen-1-ol versus Key Pyridone Derivatives
Introduction: The Privileged Scaffolds of Pyridine and Pyridone in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." Both pyridine and pyridone cores are exemplary members of this class. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry, integral to essential drugs like imatinib (an anticancer agent) and amlodipine (a calcium channel blocker).[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[1]
Closely related, the pyridone scaffold, which features a carbonyl group within the pyridine ring, exists in isomeric forms (e.g., 2-pyridone and 4-pyridone) and offers a unique combination of hydrogen bond donor and acceptor capabilities.[2][3] This versatility has led to the development of numerous pyridone derivatives with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
This guide provides an in-depth comparative analysis of the biological profile of a specific pyridine derivative, 3-(2-Pyridyl)-2-propen-1-ol , against well-characterized pyridone derivatives. While direct and extensive biological data for 3-(2-Pyridyl)-2-propen-1-ol is limited in current literature, we will evaluate its structural characteristics and potential activities in the context of the established and potent biological effects of its pyridone cousins. This comparative approach aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of how subtle changes in these heterocyclic scaffolds can profoundly impact biological function, and to highlight potential avenues for future investigation.
Compound Profiles: Structure and Known Activities
Focus Molecule: 3-(2-Pyridyl)-2-propen-1-ol (A Pyridine Derivative)
3-(2-Pyridyl)-2-propen-1-ol is a pyridine derivative characterized by a propenol side chain attached to the second position of the pyridine ring.[4] Its structure combines the key pyridine pharmacophore with an allylic alcohol moiety. While specific studies detailing its cytotoxic, anti-inflammatory, or antimicrobial activities are not extensively reported, its structural components offer clues to its potential biological profile. The pyridine ring itself is known to be a key feature in many bioactive compounds.[1] The allylic alcohol group is also found in various natural and synthetic compounds with diverse biological effects.[5] The lack of a carbonyl group distinguishes it fundamentally from pyridones, altering its electronic properties and hydrogen bonding potential.
Comparator Scaffolds: Biologically Active Pyridone Derivatives
To establish a robust comparison, we will examine pyridone derivatives with well-documented biological activities across different therapeutic areas.
-
Anticancer Pyridones: Numerous pyridone derivatives have been synthesized and evaluated as potent anticancer agents.[6][7] These compounds often exert their effects by inducing cell cycle arrest and apoptosis in cancer cells.[8][9] For example, certain 4-hydroxy-2-pyridone derivatives have shown significant tumor growth inhibition against a panel of 60 human tumor cell lines, with activity at micromolar concentrations.[6]
-
Anti-inflammatory Pyridones: The pyridone scaffold is also prominent in the development of non-steroidal anti-inflammatory agents (NSAIDs).[10] Notably, some 4-pyridone derivatives have demonstrated potent anti-inflammatory efficacy in carrageenan-induced pedal edema assays in rats, a standard model for acute inflammation.[10][11] Their mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[11][12]
-
Antimicrobial Pyridones: The rise of antibiotic resistance has spurred the investigation of new antimicrobial agents, with pyridones emerging as a promising scaffold.[13] Specifically, 4-pyridone derivatives have been identified as potent inhibitors of FabI, an essential enzyme in bacterial fatty acid synthesis, demonstrating strong antibacterial activity against pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[14]
Comparative Analysis of Biological Activity
This section objectively compares the known biological performance of representative pyridone derivatives, providing a benchmark against which the potential of 3-(2-Pyridyl)-2-propen-1-ol can be contextualized.
Anticancer Activity: Cytotoxicity, Cell Cycle Arrest, and Apoptosis
Pyridone derivatives have demonstrated significant potential in oncology, often outperforming or showing synergistic effects with established chemotherapeutics. Their primary mechanisms involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis).
Quantitative Data: In Vitro Cytotoxicity of Pyridone Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitriles | HEPG2 (Liver Cancer) | 19.2 | [7] |
| 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitriles | EAC (Ascites Carcinoma) | 20.77 | [7] |
| Bis(pyridyl)methane (Derivative 4g) | 60 Human Tumor Cell Lines | 1 - 10 | [6] |
| Pyrano[3,2-c]pyridones | HeLa (Cervical Cancer) | Sub-micromolar to low micromolar | [8] |
| N-Pyridinyl-imidazo[2,1-b]thiazole Acetamide | MDA-MB-231 (Breast Cancer) | 1.4 | [15] |
Causality in Experimental Design: The choice of multiple cell lines is critical to assess the breadth and selectivity of a compound's anticancer activity. The IC50 (half-maximal inhibitory concentration) is the standard metric for cytotoxicity, providing a quantitative measure of potency.[16] Lower IC50 values indicate higher potency.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Many cytotoxic pyridone derivatives function by arresting the cell cycle, preventing cancer cells from progressing through the phases of division. Studies have shown that some pyridone compounds induce a G2/M phase arrest in liver and breast cancer cells.[9] This arrest is often mediated by the upregulation of key cell cycle inhibitors like p21 and p53.[9]
Following cell cycle arrest, these compounds can trigger apoptosis. The induction of apoptosis by pyrano[3,2-c]pyridones in Jurkat cells has been confirmed using flow cytometric analysis with annexin-V/propidium iodide staining.[8]
Below is a generalized diagram of an apoptotic pathway that can be induced by bioactive compounds.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This technique measures the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Grow cells to approximately 60-70% confluency and treat with the test compound at the desired concentration (e.g., its IC50 value) for a set time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all populations, including apoptotic cells, are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. This step is crucial as ethanol fixation permeabilizes the cells and preserves their DNA. [17]Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A. The RNase is essential to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis. [17][18]5. Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data from at least 10,000 cells per sample.
-
Analysis: Use appropriate software (e.g., FlowJo) to generate a DNA content histogram. Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Conclusion and Future Directions
The pyridone scaffold is a validated and highly versatile core in medicinal chemistry, yielding derivatives with potent and diverse biological activities, including significant anticancer, anti-inflammatory, and antimicrobial effects. [19]The data clearly show that structural modifications to the pyridone ring system can fine-tune these activities, leading to compounds with high potency and specific mechanisms of action, such as the induction of G2/M cell cycle arrest or the inhibition of essential bacterial enzymes. [9][14] In contrast, the biological profile of the pyridine derivative 3-(2-Pyridyl)-2-propen-1-ol remains largely unexplored. Its structural similarity to other bioactive molecules suggests potential, but a direct comparison highlights a significant knowledge gap. This presents a clear opportunity for future research. Systematic evaluation of this compound using the standardized assays detailed in this guide—such as MTT for cytotoxicity, flow cytometry for cell cycle analysis, and in vivo inflammation models—is a critical next step.
Future investigations should focus on synthesizing a library of analogs based on the 3-(2-Pyridyl)-2-propen-1-ol scaffold to establish structure-activity relationships. Comparing the efficacy and mechanisms of this pyridine series against their pyridone counterparts could unveil novel structure-activity rules and potentially lead to the discovery of new therapeutic agents with unique profiles. The foundational work on pyridones provides a robust framework and a high bar for comparison, guiding the rational design and development of the next generation of pyridine-based therapeutics.
References
-
Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]
-
Preparation and antiinflammatory activity of 2- and 4-pyridones. PubMed. Available at: [Link]
-
Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed. Available at: [Link]
-
Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. PubMed. Available at: [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Most significant antimicrobial pyridone. ResearchGate. Available at: [Link]
-
Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. Available at: [Link]
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information (PMC). Available at: [Link]
-
A New Benzoo[9][13]xepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. Available at: [Link]
-
Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line. PubMed Central. Available at: [Link]
-
Anti‐inflammatory activity of pyridazinones: A review. ResearchGate. Available at: [Link]
-
Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. Available at: [Link]
-
Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Vrije Universiteit Amsterdam. Available at: [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Taylor & Francis Online. Available at: [Link]
-
3-(2-Pyridyl)-2-propen-1-ol. PubChem. Available at: [Link]
-
Pyriplatin-induced cell cycle changes. A, cell cycle analysis in... ResearchGate. Available at: [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
-
Cell cycle analysis. Wikipedia. Available at: [Link]
-
Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Cell cycle analysis was performed using propidium iodide (PI) staining... ResearchGate. Available at: [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. Available at: [Link]
-
Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. ResearchGate. Available at: [Link]
-
2-Propen-1-ol, 3-phenyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
-
Biological Activities of Triterpenoids and Phenolic Compounds from Myrica cerifera Bark. PubMed. Available at: [Link]
-
Biological Activity of Bicyclic Monoterpene Alcohols. ResearchGate. Available at: [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-, 3-, and 4-Pyridyl Propenol Isomers for Medicinal Chemistry Applications
This guide provides a comprehensive comparison of 2-pyridyl, 3-pyridyl, and 4-pyridyl propenol isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and comparative reactivity of these isomers, with a focus on their potential applications in medicinal chemistry. The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties, and consequently, the chemical and biological behavior of these compounds.
Introduction to Pyridyl Propenol Isomers
The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged structure in medicinal chemistry.[1] The introduction of a propenol side chain adds a reactive and versatile functional group, opening avenues for further molecular elaboration. The constitutional isomers—2-pyridyl, 3-pyridyl, and 4-pyridyl propenol—exhibit distinct physicochemical properties due to the varied placement of the nitrogen atom relative to the propenol substituent. This guide will explore these differences in detail.
Structural Comparison of Pyridyl Propenol Isomers
The location of the nitrogen atom in the pyridine ring dictates the electronic distribution and steric environment of each isomer, which in turn affects their physical and chemical properties.
Caption: Structural differences between 2-, 3-, and 4-pyridyl propenol isomers.
Synthesis and Mechanistic Insights
The synthesis of pyridyl propenols can be achieved through various established organic chemistry methodologies. A common and reliable approach is the Grignard reaction between a pyridyl aldehyde and a vinyl magnesium halide, followed by aqueous workup. The choice of starting materials and reaction conditions is critical for achieving good yields and purity.
Generalized Synthetic Protocol: A Grignard Approach
This protocol outlines a general procedure for the synthesis of pyridyl propenol isomers via a Grignard reaction.
Caption: General workflow for the synthesis of pyridyl propenol isomers.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in anhydrous THF is added dropwise. The reaction is initiated with gentle heating if necessary and then maintained at room temperature until the magnesium is consumed.
-
Grignard Reaction: The flask containing the pyridyl aldehyde isomer (2-, 3-, or 4-pyridinecarboxaldehyde) dissolved in anhydrous THF is cooled to 0°C in an ice bath. The freshly prepared vinylmagnesium bromide solution is then added dropwise via a dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure pyridyl propenol isomer.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.
-
Inert Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Controlled Addition at 0°C: The reaction between the Grignard reagent and the aldehyde is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.
-
Saturated Ammonium Chloride Quench: This is a mild acidic workup that protonates the alkoxide intermediate to form the alcohol and precipitates the magnesium salts, facilitating their removal.
Comparative Physicochemical Properties
The electronic and steric differences between the isomers lead to variations in their physicochemical properties, which are crucial for their behavior in biological systems.
| Property | 2-Pyridyl Propenol | 3-Pyridyl Propenol | 4-Pyridyl Propenol | Rationale for Differences |
| pKa (of pyridinium ion) | Lower | Intermediate | Higher | The electron-withdrawing propenol group has a more pronounced effect on the basicity of the nitrogen in the 2- and 4-positions due to direct resonance effects. |
| Dipole Moment | Highest | Intermediate | Lowest | The vector sum of the individual bond dipoles differs significantly with the position of the nitrogen atom relative to the propenol group. |
| Boiling Point | Higher | Lower | Intermediate | The ability to form intermolecular hydrogen bonds and the overall polarity of the molecule influence the boiling point. |
| Solubility in Water | Higher | Moderate | Lower | The polarity and the accessibility of the nitrogen atom for hydrogen bonding with water molecules affect solubility. |
Spectroscopic and Crystallographic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, provide detailed insights into the molecular structure and electronic environment of each isomer.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring are indicative of the electronic environment. Protons on the 2- and 4-pyridyl isomers often show more significant downfield shifts compared to the 3-pyridyl isomer due to the stronger deshielding effect of the nitrogen atom.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the position of the nitrogen atom.
-
IR Spectroscopy: The characteristic C=N stretching frequency in the pyridine ring and the O-H stretching of the alcohol group can be observed, with slight variations in wavenumber depending on the isomer.
-
X-ray Crystallography: Single-crystal X-ray diffraction studies can reveal the precise bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, studies on related bis(n-pyridyl)ethylene isomers have shown how the nitrogen position directs the supramolecular assembly through C—H⋯N hydrogen bonds and π-stacking interactions.[3]
Comparative Reactivity
The position of the nitrogen atom significantly influences the reactivity of the pyridyl propenol isomers.
-
Acidity of the Propenol Proton: The electron-withdrawing nature of the pyridine ring enhances the acidity of the hydroxyl proton. This effect is most pronounced in the 4-pyridyl isomer, followed by the 2- and then the 3-isomer.
-
Nucleophilicity of the Pyridine Nitrogen: The nitrogen in the 3-pyridyl isomer is generally the most nucleophilic, as it is least affected by the electron-withdrawing propenol group. The nitrogen in the 2- and 4-isomers is less nucleophilic.
-
Susceptibility to Oxidation and Reduction: The pyridine ring can be oxidized or reduced, and the ease of these reactions can vary between the isomers.
Applications in Medicinal Chemistry and Drug Development
The unique properties of each pyridyl propenol isomer make them valuable building blocks in the design of new therapeutic agents.[1] The pyridine moiety is present in a wide range of drugs with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]
-
2-Pyridyl Derivatives: The chelating ability of the 2-pyridyl nitrogen can be exploited in the design of metal-binding drugs or catalysts.
-
3-Pyridyl Derivatives: The greater nucleophilicity of the nitrogen in 3-pyridyl compounds makes them suitable for reactions where the pyridine nitrogen acts as a nucleophile.
-
4-Pyridyl Derivatives: The electronic properties of 4-pyridyl compounds can be utilized in the design of molecules that interact with specific biological targets through hydrogen bonding and π-π stacking.
The propenol side chain offers a handle for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For example, the hydroxyl group can be esterified or etherified, and the double bond can be subjected to various addition reactions.
Conclusion
The 2-, 3-, and 4-pyridyl propenol isomers, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles. A thorough understanding of these differences is essential for their strategic application in medicinal chemistry and drug development. The choice of isomer will depend on the specific requirements of the target molecule, including its desired electronic properties, steric profile, and potential for intermolecular interactions. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and synthesis of novel pyridyl-containing compounds with therapeutic potential.
References
- Google Patents. (n.d.). Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
-
ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Retrieved from [Link]
-
PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]
-
PubMed. (n.d.). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2023). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]
-
MDPI. (2023). Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural isomers of the pyrrolines. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of trans-bis(pyridin-3-yl)ethylene: comparing the supramolecular structural features among the symmetrical bis(n-pyridyl)ethylenes (n = 2, 3, or 4) constitutional isomers. Retrieved from [Link]
Sources
Introduction: The Critical Role of Purity for a Versatile Building Block
An In-Depth Comparative Guide to the Purity Assessment of Synthesized 3-(2-Pyridyl)-2-propen-1-ol
Audience: Researchers, scientists, and drug development professionals.
3-(2-Pyridyl)-2-propen-1-ol is a heterocyclic compound featuring a pyridine ring, a conjugated alkene, and a primary alcohol functional group.[1][2] Its structural motifs make it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][4] As with any component destined for drug development or rigorous scientific research, establishing its absolute purity is not a mere formality but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final product or experimental outcome.[5][6][7]
Impurities, which can arise from starting materials, side reactions, catalysts, or degradation, can have significant and often unpredictable pharmacological or toxicological effects.[5][8] Therefore, a robust analytical strategy is paramount. This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of synthesized 3-(2-Pyridyl)-2-propen-1-ol. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering a framework for creating a self-validating system for quality control.
Synthetic Considerations and the Genesis of Impurities
A common route to 3-(2-Pyridyl)-2-propen-1-ol involves the vinylation of commercially available 2-picolinaldehyde.[3] While effective, this and other synthetic pathways can introduce a variety of process-related impurities.[9][10] A comprehensive purity assessment must anticipate and specifically look for these potential contaminants.
Common Potential Impurities:
-
Unreacted Starting Material: Residual 2-picolinaldehyde.
-
Process-Related By-products: Isomers (e.g., the (Z)-isomer of the target molecule), products of over-reaction, or compounds from side-reactions.[9]
-
Reagents and Solvents: Traces of catalysts or residual solvents used during the synthesis and purification steps.[5][6]
-
Degradation Products: The allylic alcohol is susceptible to oxidation, which could lead to the corresponding aldehyde or carboxylic acid.[11][12][13]
The goal of our analytical strategy is not just to quantify the main component but to detect, identify, and quantify these impurities to create a complete impurity profile.[8][14]
A Multi-Technique Approach to Purity Verification
No single analytical technique is universally sufficient for all aspects of purity analysis. A well-rounded assessment leverages the orthogonal strengths of several methods. Here, we compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is often considered the gold standard for purity determination in the pharmaceutical industry due to its high precision, sensitivity, and robustness.[15]
-
Principle of Causality: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like 3-(2-Pyridyl)-2-propen-1-ol, a reverse-phase C18 column is ideal. The separation is driven by the relative hydrophobicity of the analyte and impurities; more polar compounds elute earlier, while less polar ones are retained longer. The conjugated system of the pyridine ring and the propenol side chain provides a strong chromophore, making UV detection highly effective and sensitive.[16][17]
Experimental Protocol: RP-HPLC-UV Method for Purity Determination
-
Instrumentation: An HPLC or UPLC system equipped with a UV/Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Buffer: 20mM Potassium Dihydrogen Phosphate (KH₂PO₄). Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[17]
-
Mobile Phase: Acetonitrile : 20mM Phosphate Buffer (pH 3.0) in a 20:80 (v/v) ratio. Degas thoroughly before use.[17]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 260 nm (selected based on the typical absorbance maxima for pyridine derivatives).[17]
-
Run Time: 15 minutes.
-
-
Sample Preparation:
-
Diluent: Use the mobile phase.
-
Sample Solution: Accurately weigh ~10 mg of the synthesized compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter into an HPLC vial.[17]
-
-
Analysis: After system equilibration, inject a blank (diluent), followed by replicate injections of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Strengths:
-
Limitations:
-
Identification of unknown impurity peaks requires either a reference standard or coupling with mass spectrometry (LC-MS).
-
Not suitable for highly volatile impurities like residual solvents.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatiles and Unknowns
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[15] For a compound like an allylic alcohol, it provides complementary information to HPLC.
-
Principle of Causality: GC separates compounds in their gaseous state based on their boiling point and interaction with a stationary phase inside a long capillary column.[19] As each separated component elutes, it enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries.[20] Due to the polar hydroxyl group, which can cause poor peak shape and thermal instability, derivatization (silylation) is often necessary to increase volatility and improve the analysis.[21]
Experimental Protocol: GC-MS with Silylation
-
Derivatization (Silylation):
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of a suitable solvent like pyridine or DMF.[21]
-
Cap the vial and heat at 60-70°C for 30 minutes to ensure complete reaction.
-
Cool the vial to room temperature before analysis.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
GC Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Inject the derivatized sample. Identify peaks by comparing their mass spectra with the NIST library and their retention times with a derivatized standard.
-
Strengths:
-
Limitations:
-
Requires the analyte to be thermally stable and volatile (or be made so via derivatization).
-
The derivatization step adds complexity and a potential source of error.
-
Not suitable for non-volatile or thermally labile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an indispensable tool for absolute structural elucidation and can be used for quantitative purity assessment (qNMR).[23]
-
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. For ¹H NMR, the chemical shift of a proton is determined by its local electronic environment, providing information about the molecular structure. The integration (area under a peak) is directly proportional to the number of protons it represents.[23] In quantitative NMR (qNMR), the integral of an analyte signal is compared to the integral of a high-purity internal standard of known concentration, allowing for a direct calculation of the analyte's purity without needing a reference standard of the analyte itself.[23] For 3-(2-Pyridyl)-2-propen-1-ol, the protons on the pyridine ring will appear in the characteristic downfield aromatic region (δ 7.0-8.8 ppm), while the vinyl and alcohol-adjacent protons will have distinct signals in the mid-field region.[23][24][25]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR Spectrometer (400 MHz or higher for better resolution).
-
Internal Standard Selection: Choose a high-purity (>99.9%) standard with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the synthesized compound and ~10-20 mg of the internal standard into a vial. Record weights precisely.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Acquisition Parameters (for quantification):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard (e.g., 30-60 seconds) to ensure full signal recovery.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
-
Strengths:
-
Limitations:
-
Lower sensitivity compared to chromatographic methods; impurities below ~0.1-0.5% may not be detectable.
-
Signal overlap can complicate quantification in complex mixtures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Screen
FTIR is a fast, simple, and non-destructive technique used for the qualitative identification of functional groups present in a molecule.[27]
-
Principle of Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum provides a fingerprint of the functional groups present.[27] For 3-(2-Pyridyl)-2-propen-1-ol, we expect to see characteristic absorptions for the O-H bond (broad peak ~3300 cm⁻¹), aromatic C-H and C=C bonds of the pyridine ring (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹), and the alkene C=C bond (~1650 cm⁻¹).[28][29] Its primary utility in purity assessment is to quickly confirm the absence of key impurities, such as a strong C=O stretch (~1700 cm⁻¹) which would indicate residual starting aldehyde.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis:
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[27]
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry before the next measurement.
-
Strengths:
-
Limitations:
-
Primarily a qualitative technique.
-
Not sensitive enough for detecting impurities at levels below 1-2%.
-
Less effective for distinguishing between molecules with similar functional groups.
-
Data Visualization and Integrated Workflow
A logical workflow ensures a comprehensive and efficient assessment of purity. The following diagram illustrates how these techniques can be integrated.
Caption: Integrated workflow for purity assessment.
Comparative Data Summary
To illustrate how these techniques provide complementary data, consider the hypothetical results for a synthesized batch of 3-(2-Pyridyl)-2-propen-1-ol presented in the table below.
| Parameter | HPLC | GC-MS | qNMR | FTIR | Interpretation |
| Purity (%) | 99.2% (Area %) | 99.1% (Area %) | 99.3% (w/w) | N/A | All three quantitative methods show excellent agreement, providing high confidence in the purity value. |
| Impurity 1: 2-Picolinaldehyde | 0.3% | 0.3% | 0.3% | C=O band absent | Detected and quantified by chromatography and NMR. FTIR confirms it's a minor component (<1-2%). |
| Impurity 2: (Z)-isomer | 0.2% | 0.2% | 0.2% | N/A | Chromatographic methods separate the isomer, and NMR confirms its structure via different coupling constants. |
| Impurity 3: Residual Toluene | Not Detected | 0.3% | 0.2% | N/A | HPLC cannot detect this volatile solvent. GC-MS is the ideal tool for its quantification. NMR also detects it. |
| Structural Confirmation | N/A | Match in Library | Confirmed | Functional groups confirmed | NMR provides definitive proof of structure. MS provides a high-confidence match. FTIR confirms expected chemistry. |
Decision-Making Guide for Method Selection
The choice of analytical method depends on the specific objective. The following diagram serves as a guide for researchers.
Caption: Guide for selecting the appropriate analytical method.
Conclusion
The purity assessment of a critical synthetic intermediate like 3-(2-Pyridyl)-2-propen-1-ol demands a rigorous, multi-faceted analytical approach. While HPLC serves as the primary tool for quantitative purity and impurity profiling, it is best supported by other techniques. GC-MS is essential for analyzing volatile impurities, NMR provides incontrovertible structural proof and an absolute measure of purity, and FTIR offers a rapid, initial quality check. By integrating the data from these orthogonal methods, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and integrity of their work.
References
- Benchchem. (2025).
- Pharma Tutor. (n.d.).
- BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Intertek. (n.d.).
- NETZSCH Analyzing & Testing. (2020).
- International Journal of Research and Analytical Reviews. (n.d.).
- Royal Society of Chemistry. (2014). A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol.
- National Institutes of Health (NIH). (n.d.).
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- ResearchGate. (2010). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis.
- OSHA. (n.d.). Allyl Alcohol.
- ChemWhat. (n.d.). 3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2.
- PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol.
- Sigma-Aldrich. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol | 131610-03-2.
- Benchchem. (2025).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Sigma-Aldrich. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol.
- ResearchG
- Benchchem. (2025). HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol.
- Restek. (n.d.).
- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
- National Institutes of Health (NIH). (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs.
- Der Pharma Chemica. (2010). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk.
- University College Cork. (2017).
- Oriental Journal of Chemistry. (n.d.).
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (n.d.). ATR-FTIR spectra of flowing 0.
- ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- Tikrit Journal of Pure Science. (2012).
- ResearchGate. (n.d.).
Sources
- 1. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Pyridyl)-2-propen-1-ol | 131610-03-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemwhat.com [chemwhat.com]
- 5. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. ijrar.org [ijrar.org]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. DSpace [cora.ucc.ie]
- 11. Structural Activity of Unsaturated Alcohols and Oxidation Towards Pyrazinium Chlorochromate – Oriental Journal of Chemistry [orientjchem.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. helixchrom.com [helixchrom.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 20. rsc.org [rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. osha.gov [osha.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 25. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 26. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Comparison Guide: A Multi-Tiered In Vitro Assay Cascade for Profiling Derivatives of 3-(2-Pyridyl)-2-propen-1-ol
This guide provides a comprehensive framework for the systematic in vitro evaluation of novel chemical entities derived from the parent structure, 3-(2-Pyridyl)-2-propen-1-ol. The discovery of a compound's therapeutic potential is not a single event but a structured process of inquiry. The initial challenge with a new chemical series is to efficiently and accurately characterize its biological activity profile to identify promising lead candidates for further development. A tiered, or cascaded, assay approach is the most logical and resource-effective strategy, starting with broad screening and progressing to more specific, mechanism-of-action studies.[1][2]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a self-validating, multi-tiered workflow designed to first establish a foundational activity profile (cytotoxicity), then probe potential mechanisms (anti-inflammatory, anti-cancer signaling), and finally assess functional outcomes (angiogenesis). Each stage is designed to provide clear, actionable data to inform the decision-making process in a drug discovery campaign.
Tier 1: Foundational Viability and Cytotoxicity Screening
The first essential step in characterizing any new compound library is to determine its effect on cell viability and proliferation.[3] This foundational data allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC50), which is crucial for determining appropriate dose ranges for all subsequent, more complex assays. The most common methods for this are colorimetric assays that measure the metabolic activity of living cells.[4]
Comparative Analysis: XTT vs. MTT Assays
For initial high-throughput screening, two tetrazolium salt-based assays, MTT and XTT, are widely used.[5] Both rely on the principle that mitochondrial dehydrogenases in metabolically active cells can reduce the tetrazolium salt to a colored formazan product.[4] The intensity of this color is directly proportional to the number of viable cells.
However, a critical difference in their workflows makes one superior for modern screening environments.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This legacy assay produces a purple formazan crystal that is insoluble in water.[4] This necessitates an additional, manual solubilization step using an organic solvent like DMSO. This step not only lengthens the protocol but also introduces a significant source of potential error and variability due to incomplete crystal dissolution or cell loss.[6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome the limitations of MTT, the XTT assay produces a water-soluble orange formazan product.[7][6] This product is secreted directly into the culture medium, eliminating the need for the solubilization step.[6] The result is a more streamlined workflow with fewer handling steps, reduced potential for error, and higher reproducibility, making it exceptionally well-suited for 96- and 384-well plate formats and automated systems.[6]
Given its operational advantages, the XTT assay is the recommended primary screening method for profiling a new library of derivatives.
Hypothetical Performance Data for 3-(2-Pyridyl)-2-propen-1-ol Derivatives
The table below illustrates how data from an XTT assay could be structured to compare the cytotoxic potency of various derivatives against a panel of cancer cell lines.
| Derivative ID | R-Group Modification | Cell Line: A549 (Lung Cancer) IC50 (µM) | Cell Line: MCF-7 (Breast Cancer) IC50 (µM) | Cell Line: HCT116 (Colon Cancer) IC50 (µM) |
| PPO-001 | -H (Parent Cmpd) | > 100 | > 100 | > 100 |
| PPO-002 | -4-Fluoro | 25.3 | 31.8 | 28.4 |
| PPO-003 | -3,4-Dichloro | 8.1 | 12.5 | 9.7 |
| PPO-004 | -4-Methoxy | 78.9 | > 100 | 85.2 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 0.7 |
Experimental Protocol: XTT Cell Viability Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Culture medium, cells of interest, 96-well plates
-
Test derivatives of 3-(2-Pyridyl)-2-propen-1-ol, dissolved in DMSO
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives. Add 10 µL of each dilution to the appropriate wells. Include wells for "cells only" (vehicle control) and "medium only" (blank). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT reagent and the electron-coupling reagent. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.[4]
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well, including controls.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[4] The incubation time may need to be optimized based on the cell type's metabolic rate.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[4]
-
Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each derivative.
Tier 2: Unraveling the Mechanism of Action
Once active compounds ("hits") are identified in the primary screen, the next crucial phase is to investigate their mechanism of action. Based on common activities of pyridyl-containing heterocyclic compounds, we will focus on assays designed to probe key signaling pathways implicated in inflammation and cancer.
Workflow for Mechanistic Investigation
Caption: A tiered workflow for characterizing hit compounds.
Probing Anti-Inflammatory Potential: The NF-κB Signaling Pathway
The NF-κB (Nuclear Factor-KappaB) pathway is a central regulator of inflammation, and its dysregulation is linked to many chronic diseases, including cancer.[8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by IκB inhibitor proteins.[9] Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10]
A key method to assess pathway inhibition is to measure the phosphorylation status of the p65 subunit using Western blotting. A decrease in stimulus-induced p65 phosphorylation would indicate that a derivative is acting on the NF-κB pathway.
NF-κB Signaling Pathway Diagram
Caption: The canonical NF-κB signaling pathway.
Experimental Protocol: Western Blot for Phospho-p65
Western blotting is a technique used to detect specific proteins in a sample.[11] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[12]
Procedure:
-
Sample Preparation:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of the test derivative for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 30 minutes to activate the NF-κB pathway. Include unstimulated and vehicle-only controls.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[14] Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions (e.g., 1.5 hours at 120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[12][14]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each in TBST.[14]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.[14]
-
Wash the membrane again three times for 10 minutes each in TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[14]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p65 and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading.
Measuring Downstream Effects: Quantitative PCR (qPCR)
To confirm that the observed inhibition of p65 phosphorylation translates to a functional downstream effect, quantitative real-time PCR (qPCR) can be used. This technique measures the amount of a specific mRNA transcript, allowing for the quantification of gene expression.[15] A successful inhibitor should reduce the expression of NF-κB target genes, such as COX-2 or IL-6.
Experimental Protocol: qPCR for NF-κB Target Genes
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol. At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit).[16]
-
cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.[17] This cDNA will serve as the template for the qPCR reaction.
-
qPCR Reaction Setup:
-
In a qPCR plate, prepare a master mix for each gene of interest (e.g., COX-2, IL-6, and a housekeeping gene like GAPDH for normalization). The mix should contain SYBR Green Master Mix, forward and reverse primers for the specific gene, and nuclease-free water.[18]
-
Add an equal amount of cDNA template (e.g., 25 ng) to each well.[17] Run each sample in triplicate.
-
-
Run the qPCR Reaction: Perform the qPCR in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15][18]
-
Data Analysis: The instrument measures fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold is called the Ct value.[16] Use the comparative Ct (ΔΔCt) method to calculate the relative expression of the target genes in treated samples compared to the stimulated control, after normalizing to the housekeeping gene.
Tier 3: Assessing Functional Phenotypic Outcomes
Observing a change in a signaling pathway is a critical piece of the puzzle, but it's equally important to demonstrate that this change leads to a relevant functional outcome.
Anti-Angiogenesis: Endothelial Tube Formation Assay
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is also involved in chronic inflammation.[19] The tube formation assay is a rapid and widely used in vitro method to assess a compound's potential to inhibit this process.[20] In this assay, endothelial cells (like HUVECs) are plated on a basement membrane extract (e.g., Matrigel), where they will rapidly form three-dimensional, capillary-like structures.[21] The inhibitory potential of a compound is measured by its ability to disrupt this network formation.
Hypothetical Data for Tube Formation Inhibition
| Derivative ID | Concentration (µM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| PPO-003 | 1 | 72.4% | 68.1% |
| PPO-003 | 5 | 35.1% | 29.8% |
| PPO-003 | 10 | 11.6% | 8.2% |
| Suramin | 20 (Positive Control) | 15.3% | 12.5% |
Experimental Protocol: Tube Formation Assay
Procedure:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with 50 µL of the cold extract and allow it to polymerize by incubating at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of serum-free medium containing the test derivatives at various concentrations.
-
Cell Seeding: Seed the cell suspension onto the polymerized gel at a density of 1.5-2.0 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[20]
-
Visualization and Analysis: Visualize the tube network using a microscope. Capture images and quantify the extent of tube formation using image analysis software to measure parameters like total tube length, number of junctions, and number of loops.
Tier 4: Early In Vitro Safety Assessment
In preclinical drug development, it is critical to identify potential toxicities early to avoid costly failures in later stages.[22] A panel of in vitro toxicology assays can provide an initial safety profile of the most promising lead candidates.[23][24]
Recommended Early Safety Assays:
-
Genotoxicity: The Ames test (bacterial reverse mutation assay) is a standard screen to detect the mutagenic potential of a compound.[23]
-
Hepatotoxicity: Use of cultured human hepatocytes (e.g., HepG2 cells) to assess for liver cell toxicity is a common and important screen, as the liver is a primary site of drug metabolism and toxicity.[22]
-
Cardiotoxicity: Assays that measure effects on cardiomyocyte viability or function can help flag compounds with potential cardiac liabilities.[25]
-
Phototoxicity: The 3T3 Neutral Red Uptake (NRU) assay is an industry-standard test to evaluate if a compound becomes cytotoxic upon exposure to light.[23]
Integrated Strategy and Conclusion
The development of a successful therapeutic agent from a novel chemical series requires a methodical and logical approach to in vitro testing. The multi-tiered strategy outlined in this guide provides a robust framework for characterizing derivatives of 3-(2-Pyridyl)-2-propen-1-ol.
By starting with broad cytotoxicity screening (XTT assay), researchers can efficiently identify active compounds and establish effective concentration ranges. Subsequent investigation into specific molecular mechanisms, such as the inhibition of the NF-κB pathway (Western Blot, qPCR) or other relevant targets like protein kinases, provides crucial insight into how these compounds exert their effects. Finally, validating these molecular findings with functional phenotypic assays, such as the tube formation assay, confirms that the observed mechanistic changes translate into a desired biological outcome. Integrating early safety profiling ensures that resources are focused on candidates with the highest potential for success.
This systematic cascade allows for the efficient prioritization of derivatives, ensuring that only the most promising candidates, with a well-characterized activity and safety profile, are advanced into more complex and resource-intensive preclinical models.
References
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available from: [Link]
-
In Vitro Angiogenesis Assays. Amsbio. Available from: [Link]
-
XTT Assays vs MTT. Biotech Spain. Available from: [Link]
-
In vitro toxicology - Preclinical safety. Nuvisan. Available from: [Link]
-
In Vitro Toxicology Assays. TME Scientific. Available from: [Link]
-
Universal protocol of quantitative PCR (qPCR) with SYBR Green. CliniSciences. Available from: [Link]
-
Understanding in vitro angiogenesis assays. PromoCell. Available from: [Link]
-
In Vitro Safety Pharmacology Services. Reaction Biology. Available from: [Link]
-
MTT assay. Wikipedia. Available from: [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. N.A. Available from: [Link]
-
In Vitro Toxicology Testing. Charles River Laboratories. Available from: [Link]
-
Quantitative Real Time PCR Protocol. Stack Lab. Available from: [Link]
-
Aldehyde Dehydrogenase Assay (ALDH). ScienCell Research Laboratories. Available from: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
-
In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Available from: [Link]
-
In vitro toxicology. Wikipedia. Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]
-
Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. PubMed. Available from: [Link]
-
Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways. PMC - NIH. Available from: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available from: [Link]
-
Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. AMSBIO. Available from: [Link]
-
qPCR Quantification Protocol Guide. Illumina. Available from: [Link]
-
Western Blot Protocol. Bioss Antibodies. Available from: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available from: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available from: [Link]
-
Transcription - NF-kB signaling pathway. Bio-Rad. Available from: [Link]
-
NF-kappaB Signaling Pathway. RayBiotech. Available from: [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available from: [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available from: [Link]
-
(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available from: [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]
-
Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. ScienceDirect. Available from: [Link]
Sources
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. biossusa.com [biossusa.com]
- 15. 定量PCRの基礎 [sigmaaldrich.com]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 19. rndsystems.com [rndsystems.com]
- 20. amsbio.com [amsbio.com]
- 21. promocell.com [promocell.com]
- 22. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 23. nuvisan.com [nuvisan.com]
- 24. criver.com [criver.com]
- 25. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 3-(2-Pyridyl)-2-propen-1-ol
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in synthesis or analysis; it concludes with its safe and compliant disposal. 3-(2-Pyridyl)-2-propen-1-ol, a heterocyclic alcohol, requires careful handling not only during its application but also through its final journey as a waste product. This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental stewardship.
Section 1: Hazard Profile and Chemical Characterization
The pyridine moiety suggests that the compound should be treated as a hazardous substance. Pyridine and its derivatives are typically harmful if swallowed, inhaled, or absorbed through the skin, and are known to cause skin and eye irritation.[1][2][3][4] The propenol group introduces characteristics of alcohols, including potential flammability. Therefore, all handling and disposal procedures must assume the compound is toxic, irritant, and potentially flammable.
Causality of Hazard: The nitrogen atom in the pyridine ring can act as a nucleophile and a base, contributing to its biological activity and potential toxicity. The double bond and hydroxyl group of the propenol structure add sites for metabolic activation and potential reactivity.
The following table summarizes the key physicochemical data for 3-(2-Pyridyl)-2-propen-1-ol. Note that toxicity data is extrapolated from pyridine, as specific data for the target compound is not available. This conservative approach is a cornerstone of laboratory safety.
| Property | Value | Source |
| Chemical Formula | C₈H₉NO | PubChem[5] |
| Molecular Weight | 135.16 g/mol | PubChem[5][6] |
| Appearance | Colorless to yellow liquid | Sigma-Aldrich |
| Boiling Point | 281.8 ± 20.0 °C (Predicted) | ChemicalBook[7] |
| Storage Temperature | 2-8°C (Refrigerated) | BLD Pharm[8] |
| Toxicity (as Pyridine) | Oral LD50 (Rat): 891 mg/kg | WSU[1] |
| Toxicity (as Pyridine) | Dermal LD50 (Rabbit): 1121 mg/kg | WSU[1] |
Section 2: Core Disposal Principles and Workflow
The fundamental principle governing the disposal of 3-(2-Pyridyl)-2-propen-1-ol is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[9][10][11] Federal and local regulations mandate that such waste be collected, properly identified, and managed by a licensed environmental disposal firm.[1][12] The most common and effective disposal method for organic chemical waste of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[13]
The following workflow diagram illustrates the decision-making process for managing waste streams containing 3-(2-Pyridyl)-2-propen-1-ol.
Caption: Decision workflow for proper disposal of 3-(2-Pyridyl)-2-propen-1-ol waste.
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized procedures is critical for ensuring safety and compliance. The following protocols provide step-by-step guidance for common disposal-related tasks.
SOP 1: Segregation and Collection of Liquid Waste
This procedure applies to pure 3-(2-Pyridyl)-2-propen-1-ol, reaction mixtures, and solvent rinsates containing the compound.
-
Select Appropriate Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).[9] The container must have a tight-fitting screw cap.
-
Affix Label: Before adding any waste, attach a completed hazardous waste label to the container. The label must include the full chemical name "3-(2-Pyridyl)-2-propen-1-ol," all other components (solvents, etc.) with their approximate percentages, and the relevant hazard warnings (e.g., Toxic, Flammable).
-
Transfer Waste: Conduct all waste transfers inside a certified chemical fume hood.[1] Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure and Store: Tightly cap the container immediately after adding waste. Wipe the exterior of the container clean. Place the container in a designated satellite accumulation area, which must be under the control of the laboratory operator and at or near the point of generation. The container should be stored in a secondary containment bin to mitigate leaks or spills.
SOP 2: Management of Contaminated Solid Waste
This procedure applies to disposable items that have come into contact with 3-(2-Pyridyl)-2-propen-1-ol, such as gloves, paper towels, and contaminated chromatography media.
-
Minimize Waste: Use only the necessary amount of absorbent material or wipes to clean surfaces.
-
Segregate Waste: Do not mix contaminated solid waste with non-hazardous trash.
-
Collect Waste: Place all contaminated solid items into a dedicated hazardous waste container. This is typically a sturdy cardboard box lined with a heavy-duty polyethylene bag.
-
Label and Seal: Once the container is full, securely seal the inner liner and close the box. Attach a completed hazardous waste label, listing "Solid Debris contaminated with 3-(2-Pyridyl)-2-propen-1-ol" as the contents.
-
Store for Pickup: Store the sealed container in the satellite accumulation area alongside liquid waste containers to await pickup by your institution's Environmental Health & Safety (EHS) department.
SOP 3: Decontamination of Glassware and Equipment
Reusable glassware and equipment must be decontaminated before being returned to general use or washing.
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
Collect Rinsate: This initial rinsate is considered hazardous waste. Decant it into the appropriate liquid hazardous waste container as described in SOP 1.
-
Secondary Wash: After the initial hazardous rinse, the glassware can typically be washed with soap and water according to standard laboratory procedures.
-
Rationale: This two-step process ensures that the bulk of the chemical contamination is captured in the hazardous waste stream, preventing its release into the wastewater system.
Section 4: Emergency Measures
Accidents can occur despite careful planning. A prepared response is essential to mitigate harm.
-
Spill Management:
-
Small Spills (<100 mL): If you are trained and it is safe to do so, manage the spill immediately. Evacuate non-essential personnel. Ensure proper ventilation.[9] Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][9] Collect the absorbent material using non-sparking tools and place it into a sealed container for disposal as contaminated solid waste.[1][9]
-
Large Spills (>100 mL): Evacuate the area immediately. Alert colleagues and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill unless you are part of a trained response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
By implementing these structured protocols, researchers can ensure that the disposal of 3-(2-Pyridyl)-2-propen-1-ol is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
-
National Center for Biotechnology Information. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. PubChem. Retrieved January 13, 2026, from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. PubChem. Retrieved January 13, 2026, from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved January 13, 2026, from [Link]
-
Carl Roth. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved January 13, 2026, from [Link]
-
ChemWhat. (n.d.). 3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2019, February 22). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved January 13, 2026, from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved January 13, 2026, from [Link]
-
Association for the Health Care Environment. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved January 13, 2026, from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved January 13, 2026, from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2017, October 27). 2-Propen-1-ol: Human health tier II assessment. Retrieved January 13, 2026, from [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 131610-03-2 CAS MSDS (2-Propen-1-ol,3-(2-pyridinyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 131610-03-2|3-(2-Pyridyl)-2-propen-1-ol|BLD Pharm [bldpharm.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. epa.gov [epa.gov]
- 11. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Comprehensive Safety and Handling Guide for 3-(2-Pyridyl)-2-propen-1-ol
This guide provides essential safety, handling, and disposal protocols for 3-(2-Pyridyl)-2-propen-1-ol (CAS No. 131610-03-2). As a conscientious researcher, it is imperative to treat all novel or lesser-known compounds with a high degree of caution. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, the following procedures are based on the known hazards of its primary structural components: the pyridine moiety and the unsaturated alcohol (propenol) group. This guidance is designed to empower you with the knowledge to manage this chemical safely and effectively in a laboratory setting.
Hazard Analysis: A Precautionary Approach
Due to its chemical structure, 3-(2-Pyridyl)-2-propen-1-ol is anticipated to share hazards with related pyridine derivatives and unsaturated alcohols. The pyridine ring suggests potential for skin and eye irritation, as well as possible toxicity if inhaled or ingested.[1][2][3] The propenol group indicates that the compound may be combustible. Therefore, a conservative approach to handling is warranted.
Anticipated Hazard Profile:
| Hazard Class | Anticipated Risk | Rationale |
| Flammability | Combustible liquid. | The presence of an alcohol functional group and a hydrocarbon backbone suggests the material may be flammable.[1][2] |
| Skin Corrosion/Irritation | Potential skin irritant. | Pyridine and its derivatives are known to cause skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Potential for serious eye irritation. | Compounds with similar functional groups can cause significant eye irritation upon contact.[1][3] |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled. | Pyridine vapors can be harmful and cause respiratory irritation.[1][4] |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Ingestion of pyridine-containing compounds can lead to adverse health effects.[1] |
| Acute Toxicity (Dermal) | Potentially harmful in contact with skin. | Dermal absorption is a possible route of exposure for pyridine derivatives.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following PPE is mandatory when handling 3-(2-Pyridyl)-2-propen-1-ol.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection :
-
Gloves : Wear chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling pyridine-based compounds.[5] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Lab Coat : A flame-resistant lab coat that is fully buttoned is required to protect against skin contact and in the event of a small fire.
-
-
Respiratory Protection : All handling of 3-(2-Pyridyl)-2-propen-1-ol that could generate aerosols or vapors must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to a strict handling protocol is essential for preventing accidental exposure and ensuring a safe laboratory environment.
Workflow for Handling 3-(2-Pyridyl)-2-propen-1-ol:
Caption: Workflow for the safe handling of 3-(2-Pyridyl)-2-propen-1-ol.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | For a small spill within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] |
| Large Spill | Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and equipment.[5] |
Disposal Plan: Responsible Waste Management
Proper disposal of 3-(2-Pyridyl)-2-propen-1-ol and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection : All waste containing 3-(2-Pyridyl)-2-propen-1-ol, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated hazardous waste container.[6]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(2-Pyridyl)-2-propen-1-ol".
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated from incompatible materials.[7]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][8]
By adhering to this comprehensive guide, you are taking the necessary steps to ensure your safety and the safety of your colleagues when working with 3-(2-Pyridyl)-2-propen-1-ol. Always prioritize safety and consult with your institution's EHS office for any specific questions or concerns.
References
-
New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
-
ChemWhat. 3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2. [Link]
-
Carl ROTH. Pyridine - Safety Data Sheet. [Link]
-
Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
GOV.UK. Pyridine: incident management. [Link]
-
PubChem. 3-(2-Pyridyl)-2-propen-1-ol. [Link]
-
ReAgent. Ethanol Disposal In Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Pharmaffiliates. Essential Pyridine Derivatives and Impurity Standards Supporting Modern Pharmaceutical Research. [Link]
-
PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. [Link]
-
Wiley Online Library. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. vumc.org [vumc.org]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
